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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties of 2,2,4-Trimethyl-1,3-Pentanediol Monoisobutyrate

Introduction This technical guide provides a comprehensive overview of the physicochemical properties of 2,2,4-trimethyl-1,3-pentanediol monoisobutyrate (TMPD-MIB), a high-boiling point ester alcohol. While predominantly...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

This technical guide provides a comprehensive overview of the physicochemical properties of 2,2,4-trimethyl-1,3-pentanediol monoisobutyrate (TMPD-MIB), a high-boiling point ester alcohol. While predominantly known in the coatings and polymer industries under the trade name Texanol™, its well-defined chemical structure and physical characteristics merit consideration for specialized applications in research and development, including potential roles as a formulation excipient, chemical intermediate, or model compound in pharmaceutical sciences.[1]

This document is structured to provide not just data, but a deeper understanding of the causality behind these properties and the methodologies used to determine them. For researchers, scientists, and drug development professionals, a thorough grasp of these fundamental characteristics is the bedrock of innovation, enabling the prediction of behavior in various systems, from reaction kinetics to formulation stability and bioavailability.

Molecular Identity and Structure

Correctly identifying a compound is the first step in any rigorous scientific evaluation. TMPD-MIB is not a single, simple molecule but exists as a mixture of isomers, a critical detail for analytical and formulation work.[2]

Chemical Identifiers

A compound is defined by its universal identifiers, which ensure unambiguous communication in research and regulatory contexts.

IdentifierValueSource(s)
Chemical Name Propanoic acid, 2-methyl-, monoester with 2,2,4-trimethyl-1,3-pentanediol
IUPAC Name (3-hydroxy-2,2,4-trimethylpentyl) 2-methylpropanoate[2]
CAS Number 25265-77-4[3]
EC Number 246-771-9[2]
Molecular Formula C₁₂H₂₄O₃
Molecular Weight 216.32 g/mol [3]
Synonyms Texanol™, TMPD-MIB, Isobutyric acid, monoester with 2,2,4-trimethylpentane-1,3-diol
Structural Elucidation and Isomerism

TMPD-MIB is the product of the esterification of one of the two hydroxyl groups of 2,2,4-trimethyl-1,3-pentanediol. Because the parent diol has both a primary (-CH₂OH) and a secondary (-CHOH) alcohol, two principal positional isomers of the monoester exist. Furthermore, the carbon atom bearing the secondary hydroxyl group (C3) is a chiral center, leading to stereoisomers.[2]

The commercial product is a mixture of these isomers, which is an important consideration for high-purity applications where isomeric separation might be necessary.[2]

Positional isomers of TMPD-MIB.
Synthesis Pathway

The primary industrial synthesis route involves a base-catalyzed self-condensation of isobutyraldehyde, which undergoes an aldol condensation followed by a Cannizzaro reaction (Tishchenko reaction) to form the ester alcohol.[2] An alternative laboratory-scale synthesis is the direct esterification of 2,2,4-trimethyl-1,3-pentanediol with isobutyric acid, typically under acidic catalysis.[2] Understanding the synthesis is crucial as it can influence the final product's impurity profile.

Synthesis cluster_industrial Industrial Tishchenko Reaction cluster_lab Laboratory Esterification Isobutyraldehyde Isobutyraldehyde (2 units) BaseCat Base Catalyst (e.g., Sodium Isobutoxide) Isobutyraldehyde->BaseCat TMPD 2,2,4-Trimethyl-1,3-pentanediol AcidCat Acid Catalyst (e.g., H₂SO₄) TMPD->AcidCat IsobutyricAcid Isobutyric Acid IsobutyricAcid->AcidCat Product 2,2,4-Trimethyl-1,3-pentanediol Monoisobutyrate BaseCat->Product Aldol Condensation & Cannizzaro Reaction AcidCat->Product

Primary synthesis pathways for TMPD-MIB.

Core Physicochemical Properties

The interaction of a molecule with its environment is dictated by its physical and chemical properties. These values are essential for predicting solubility, stability, and compatibility in complex formulations.

PropertyValueConditionsSource(s)
Physical State LiquidAmbient
Appearance Clear, colorless liquid-
Odor Mild, characteristic-
Boiling Point 255 - 261.5 °C760 mmHg
Melting/Freezing Point < -50 °C-
Density 0.95 g/mL25 °C[4]
Specific Gravity 0.945 - 0.95520 °C (Water = 1)
Vapor Pressure <0.01 mmHg (1.3 Pa)20 °C
Flash Point 122 °CClosed Cup[4]
Auto-ignition Temp. 393 °C-
Viscosity (Dynamic) 12.9 mPa·s25 °C
Solubility in Water Slightly soluble (0.5 - 3.79 g/L)25 °C
logP (Octanol/Water) 3.47Calculated
Refractive Index 1.441 - 1.44320 °C
Evaporation Rate ~0.01Butyl Acetate = 1
Chemical Stability Stable under normal conditions-
Hazardous Polymerization Will not occur-
Incompatibilities Strong oxidizing agents, strong acids, strong bases-
Hazardous Decomp. Carbon monoxide, Carbon dioxideUpon combustion

Analytical Characterization

Structural confirmation and purity assessment rely on a suite of analytical techniques. While a publicly available, verified full dataset for TMPD-MIB is sparse, we can infer the expected spectral characteristics based on its structure and data from its parent diol.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a suitable technique for the analysis of TMPD-MIB, confirming its identity and purity.[4] Due to its high boiling point, a high-temperature column and appropriate temperature programming would be required. The mass spectrum would be expected to show fragmentation patterns characteristic of the ester and the trimethylpentane backbone. Key fragments would likely include the loss of the isobutyrate group and cleavage along the aliphatic chain.

Infrared (IR) Spectroscopy

For TMPD-MIB, we can predict the following key absorptions:

  • O-H Stretch: A broad peak remaining around 3400 cm⁻¹, corresponding to the unreacted hydroxyl group.

  • C=O Stretch: A strong, sharp peak appearing around 1735 cm⁻¹ , which is highly characteristic of the ester carbonyl group. This is the most significant differentiating feature from the parent diol.

  • C-O Stretch: Peaks in the 1150-1250 cm⁻¹ region corresponding to the C-O stretching of the ester.

  • C-H Stretch: Strong peaks in the 2850-3000 cm⁻¹ region from the aliphatic methyl and methylene groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed structural information. Based on the structure of TMPD-MIB and known chemical shifts, the predicted ¹H and ¹³C NMR spectra would contain signals confirming both the alcohol and the newly formed ester portions of the molecule.

  • ¹H NMR: Protons adjacent to the ester carbonyl and the remaining hydroxyl group would show characteristic downfield shifts. For instance, the -CH₂- group attached to the ester oxygen (-O-CH ₂-) would likely appear around 4.0 ppm, while the -CH- group attached to the hydroxyl (-CH -OH) would be found around 3.5-4.0 ppm. The numerous methyl groups would result in a series of singlets and doublets in the upfield region (0.8-1.2 ppm).

  • ¹³C NMR: The most diagnostically significant signal would be the ester carbonyl carbon, expected to resonate at approximately 170-175 ppm . The carbons bonded to oxygen (-C H₂-O- and -C H-OH) would appear in the 60-80 ppm range. The remaining aliphatic carbons would be found in the 15-50 ppm region.

Standardized Experimental Protocols

To ensure data is reproducible and comparable across laboratories, standardized testing methodologies are paramount. The following protocols are based on internationally recognized guidelines from organizations like the OECD and ASTM.

Protocol: Determination of Dynamic Viscosity

The viscosity of a fluid is a measure of its resistance to flow and is a critical parameter for processing, formulation, and application performance. This protocol is based on the principles outlined in ASTM D2196 for rotational viscometers.

Objective: To measure the dynamic viscosity of TMPD-MIB at 25 °C.

Materials:

  • Rotational viscometer (e.g., Brookfield or similar) with appropriate spindle.

  • Temperature-controlled water bath or sample chamber set to 25.0 ± 0.1 °C.

  • Calibrated thermometer.

  • TMPD-MIB sample.

  • Appropriate sample container/beaker.

Methodology:

  • Instrument Setup: Calibrate the viscometer according to the manufacturer's instructions using a certified viscosity standard.

  • Sample Preparation: Place an adequate volume of the TMPD-MIB sample into the sample container. Ensure no air bubbles are present.

  • Temperature Equilibration: Submerge the sample container in the temperature-controlled bath and allow the sample to equilibrate at 25.0 ± 0.1 °C for at least 30 minutes. Verify the temperature with a calibrated thermometer.

  • Spindle Selection: Select a spindle and rotational speed that will result in a torque reading between 10% and 90% of the instrument's full-scale range. For a viscosity of ~13 mPa·s, a low-viscosity spindle (e.g., L1 or L2) at a moderate speed (e.g., 60 RPM) is a logical starting point.

  • Measurement: Carefully lower the selected spindle into the center of the sample to the immersion mark. Avoid trapping air bubbles.

  • Data Acquisition: Start the spindle rotation. Allow the reading to stabilize for at least 60 seconds before recording the torque percentage.

  • Calculation: Convert the torque reading to a dynamic viscosity value (in mPa·s or cP) using the conversion factor specific to the spindle and speed used.

  • Reporting: Report the average of at least three independent measurements, including the spindle, speed, and exact temperature.

ViscosityWorkflow start Start prep Prepare Sample & Equilibrate to 25.0 ± 0.1 °C start->prep setup Calibrate Viscometer & Select Spindle/Speed prep->setup measure Immerse Spindle & Begin Rotation setup->measure stabilize Allow Reading to Stabilize (>60 seconds) measure->stabilize record Record Torque (%) stabilize->record calculate Convert Torque to Viscosity (mPa·s) record->calculate decision Reading between 10-90% Torque? calculate->decision adjust Adjust Spindle or Speed decision->adjust No end End: Report Average Viscosity decision->end Yes adjust->measure

Workflow for Rotational Viscosity Measurement.
Protocol: Determination of Partition Coefficient (logP)

The n-octanol/water partition coefficient (logP) is a critical parameter in drug development, providing an estimate of a molecule's lipophilicity. A high logP, like that of TMPD-MIB, suggests good partitioning into lipid membranes but potentially poor aqueous solubility. This protocol follows the principles of the OECD Guideline 107 "Shake Flask Method".

Objective: To determine the logP value of TMPD-MIB.

Materials:

  • n-Octanol (reagent grade, pre-saturated with water).

  • Water (reagent grade, pre-saturated with n-octanol).

  • TMPD-MIB.

  • Separatory funnels.

  • Mechanical shaker with temperature control.

  • Analytical instrument for quantification (e.g., GC-MS, HPLC).

Methodology:

  • Phase Preparation: Prepare water-saturated n-octanol and n-octanol-saturated water by vigorously mixing equal volumes of the two solvents for 24 hours, followed by a 24-hour separation period.

  • Sample Preparation: Prepare a stock solution of TMPD-MIB in n-octanol at a known concentration.

  • Partitioning: In a separatory funnel, combine a precise volume of the n-octanol stock solution with a precise volume of the saturated water. The volume ratio should be chosen based on the expected logP value (for an expected logP of ~3.5, a higher volume of water may be used).

  • Equilibration: Shake the funnel vigorously for at least 15 minutes at a constant temperature (e.g., 25 °C).

  • Phase Separation: Allow the phases to separate completely, typically via centrifugation to ensure clear separation.

  • Quantification: Carefully sample each phase (aqueous and octanol) and determine the concentration of TMPD-MIB in each using a pre-validated analytical method (e.g., GC-MS).

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

  • Reporting: Report the logP value, the temperature of the measurement, and the analytical method used for quantification.

Relevance in Research & Drug Development

While TMPD-MIB is not a common pharmaceutical excipient, its physicochemical profile provides a valuable case study for professionals in the field. Its properties are analogous to those of other ester-based molecules used as plasticizers, solvents, or prodrug moieties.

  • High Lipophilicity (logP ≈ 3.47): This property is highly relevant for formulating poorly water-soluble active pharmaceutical ingredients (APIs). Molecules with high logP values are candidates for lipid-based drug delivery systems (LBDDS), such as self-emulsifying drug delivery systems (SEDDS), where they can act as a co-solvent or oily phase. Esterification of a hydrophilic drug to create a more lipophilic prodrug is a common strategy to improve membrane permeability and absorption.

  • Low Aqueous Solubility: The limited water solubility is a direct consequence of its lipophilic character. This is a critical consideration for any formulation intended for aqueous administration, often necessitating the use of surfactants, co-solvents, or complexation agents to achieve the desired API concentration.

  • Ester Functional Group: The ester linkage is susceptible to hydrolysis, a reaction that can be catalyzed by acids, bases, or enzymes (esterases) in vivo. This property is the cornerstone of ester prodrug design, where an active API is masked with an ester group to improve its properties (e.g., taste, permeability) and is later cleaved in the body to release the active drug. The stability of TMPD-MIB's ester bond under various pH conditions would be a key parameter to investigate for any potential application.

  • Low Volatility: The very low vapor pressure and high boiling point mean the compound is not volatile, which is a desirable trait for a solvent or plasticizer in a final dosage form, as it ensures long-term stability and prevents changes in concentration due to evaporation.

In a research context, TMPD-MIB can serve as a well-characterized, high-purity standard for developing analytical methods for other ester alcohols or as a model compound for studying the influence of molecular structure on properties like viscosity, solubility, and partitioning in formulation systems.

References

  • PubChem. (n.d.). 2,2,4-Trimethyl-1,3-pentanediol. National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]

  • OECD. (n.d.). OECD Guidelines for the Testing of Chemicals. Organisation for Economic Co-operation and Development. Retrieved March 7, 2026, from [Link]

  • ChemQuest. (2024, May 15). ASTM Standards for Measuring Viscosity. Retrieved March 7, 2026, from [Link]

  • Redox. (2021, July 6). Safety Data Sheet 2,2,4-Trimethylpentane-1,3-diol, monoisobutyrate. Retrieved March 7, 2026, from [Link]

  • Ataman Kimya. (n.d.). 2,2,4-TRIMETHYL-1,3-PENTANEDIOL MONOISOBUTYRATE. Retrieved March 7, 2026, from [Link]

  • ChemicalLand21. (n.d.). 2,2,4-Trimethyl-1,3-pentanediol monoisobutyrate. Retrieved March 7, 2026, from [Link]

  • NIST. (n.d.). 1,3-Pentanediol, 2,2,4-trimethyl-. NIST Chemistry WebBook. Retrieved March 7, 2026, from [Link]

  • Taylor & Francis. (n.d.). Esterification – Knowledge and References. Retrieved March 7, 2026, from [Link]

  • European Chemicals Agency (ECHA). (n.d.). Compound 2,2,4-Trimethyl-1,3-pentanediol monoisobutyrate Data collection sheet. Retrieved March 7, 2026, from [Link]

  • REMPEC. (2020, December 11). 2,2,4-Trimethyl-1,3-Pentanediol-1-Isobutyrate. Retrieved March 7, 2026, from [Link]

  • PubChem. (n.d.). Texanol. National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]

  • Texas Commission on Environmental Quality. (n.d.). 2,2,4-Trimethyl-1,3-pentanediol monoisobutyrate (TPM, Texanol™, NX 795, or UCAR™ Filmer IBT). Retrieved March 7, 2026, from [Link]

  • Google Patents. (n.d.). CN101948386A - Method for preparing 2,2,4-trimethyl-1,3-pentanediol monoisobutyrate.

Sources

Exploratory

An In-Depth Technical Guide to the Vapor Pressure and Volatility Characteristics of Texanol™ Ester Alcohol

Introduction: Understanding the Significance of Texanol™ Ester Alcohol Texanol™ ester alcohol, with the chemical name 2,2,4-trimethyl-1,3-pentanediol monoisobutyrate, is a premier coalescing agent utilized extensively in...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Understanding the Significance of Texanol™ Ester Alcohol

Texanol™ ester alcohol, with the chemical name 2,2,4-trimethyl-1,3-pentanediol monoisobutyrate, is a premier coalescing agent utilized extensively in latex paints and coatings.[1][2] Its primary function is to facilitate the formation of a continuous, uniform film as the paint dries by temporarily plasticizing the latex particles, thereby reducing the minimum film formation temperature (MFFT).[3][4][5] The efficacy and environmental profile of a coalescent are intrinsically linked to its volatility and vapor pressure. This guide provides a comprehensive technical overview of these critical properties for Texanol™, offering valuable insights for researchers, scientists, and formulation chemists in the coatings and drug development industries.

The low volatility of Texanol™ is a key attribute that underpins its widespread use.[6][7] A low vapor pressure ensures that the coalescent remains in the paint film long enough to perform its function effectively, even under varying environmental conditions.[8] Furthermore, its low volatility is central to its classification as a low or non-Volatile Organic Compound (VOC) in many jurisdictions, a critical factor in the development of environmentally friendly coating formulations.[6][7][9]

Core Physicochemical Properties and their Implications

The vapor pressure of a substance is the pressure exerted by its vapor when in thermodynamic equilibrium with its condensed phases (solid or liquid) at a given temperature in a closed system. It is a direct measure of a liquid's tendency to evaporate. For Texanol™, its low vapor pressure and high boiling point are defining characteristics that dictate its performance and regulatory status.

Quantitative Data Summary

The following table summarizes the key physicochemical properties of Texanol™ ester alcohol related to its volatility:

PropertyValueUnitsSource(s)
Vapor Pressure0.01kPa @ 20°C[6]
Vapor Pressure1.3Pa @ 20°C[10][11]
Vapor Pressure0.013mbar @ 20°C[12]
Vapor Pressure0.0097mmHg @ 20°C[13]
Boiling Point254 - 261.5°C[11][12]
Molecular Weight216.32 g/mol [12][14]
Flash Point120 - 122°C[10][12]
Water SolubilityInsoluble / Low[3][6]

Causality Behind the Low Volatility: The molecular structure of Texanol™ is the primary determinant of its low vapor pressure. The presence of a hydroxyl group and an ester group leads to strong intermolecular hydrogen bonding and dipole-dipole interactions. These forces require significant energy to overcome, resulting in a high boiling point and a correspondingly low tendency for the molecules to escape into the vapor phase at ambient temperatures.

cluster_0 Molecular Structure of Texanol™ cluster_1 Intermolecular Forces cluster_2 Resulting Physicochemical Properties Texanol 2,2,4-trimethyl-1,3-pentanediol monoisobutyrate H_Bonding Hydrogen Bonding (Hydroxyl Group) Texanol->H_Bonding enables Dipole_Dipole Dipole-Dipole Interactions (Ester Group) Texanol->Dipole_Dipole enables High_BP High Boiling Point H_Bonding->High_BP leads to Dipole_Dipole->High_BP contributes to Low_VP Low Vapor Pressure High_BP->Low_VP results in Low_Vol Low Volatility Low_VP->Low_Vol defines

Caption: Relationship between Texanol's molecular structure and its low volatility.

Regulatory Significance: VOC Classification

The classification of a substance as a VOC is typically based on its vapor pressure or boiling point. Due to its high boiling point of over 250°C and a vapor pressure of 0.01 kPa at 20°C, Texanol™ is not classified as a VOC under several key regulations, including the European Union's Decopaint Directive 2004/42/EC and the China State Environmental Protection Agency regulations.[6][7] This non-VOC status is a significant advantage for formulators aiming to meet stringent environmental standards without compromising on the performance of their coatings.[9]

Experimental Determination of Vapor Pressure

The accurate determination of vapor pressure is crucial for regulatory compliance and for understanding the behavior of a substance in various applications. Standardized methods are employed to ensure the reliability and comparability of results.

Standardized Methodologies

The Organization for Economic Co-operation and Development (OECD) and ASTM International provide guidelines for vapor pressure testing.

  • OECD Guideline 104: This guideline outlines several methods for determining vapor pressure, applicable across different pressure ranges.[15][16][17][18] For substances with low vapor pressure like Texanol™, the gas saturation method (also known as the transpiration method) is particularly suitable.[17][19][20]

  • ASTM E1194: This standard test method also describes the gas saturation procedure for measuring vapor pressures in the range of 1 × 10⁻¹¹ to 1 kPa.[19][20][21][22]

These methods are essential for predicting the transport of a chemical in the environment and its volatilization rates.[19][21]

Experimental Protocol: The Gas Saturation Method

The gas saturation method is a robust technique for determining the vapor pressure of low-volatility substances. The protocol described below is a self-validating system, ensuring the integrity of the generated data.

Principle: A stream of an inert gas is passed through or over the test substance at a known and constant temperature and flow rate. The gas becomes saturated with the vapor of the substance. The amount of substance transported by the gas is then determined, and from this, the vapor pressure can be calculated using the ideal gas law.

Step-by-Step Methodology:

  • Apparatus Setup:

    • A temperature-controlled housing (thermostat) to maintain a constant temperature for the sample.

    • A sample holder or a saturation column packed with an inert support material coated with the test substance.

    • A carrier gas supply (e.g., nitrogen or argon) with a precision flow control and measurement system.

    • A trapping system to collect the vaporized test substance from the gas stream. This can be a cold trap, a specific absorbent, or an analytical instrument.

    • An analytical balance for gravimetric determination or a calibrated analytical instrument (e.g., gas chromatograph) for quantification.

  • Sample Preparation:

    • The test substance (Texanol™) is applied to an inert support material (e.g., glass beads or silica) to maximize the surface area for evaporation.

    • The coated support is packed into the saturation column.

  • Experimental Procedure:

    • The saturation column is placed in the thermostat and allowed to reach thermal equilibrium at the desired temperature.

    • The inert carrier gas is passed through the column at a low, precisely controlled flow rate to ensure saturation.

    • The gas stream exiting the column, now saturated with Texanol™ vapor, is passed through the trapping system for a measured period.

    • The quantity of Texanol™ collected in the trap is determined analytically.

  • Data Analysis and Calculation:

    • The volume of the carrier gas that has passed through the column is calculated from the flow rate and the duration of the experiment.

    • The vapor pressure (P) is calculated using the following equation: P = (m / M) * (R * T / V) Where:

      • m = mass of the evaporated substance

      • M = molar mass of the substance

      • R = ideal gas constant

      • T = absolute temperature in Kelvin

      • V = volume of the carrier gas

  • Validation and Control:

    • The experiment should be repeated at different flow rates to confirm that the calculated vapor pressure is independent of the flow rate, thus ensuring that the gas was indeed saturated.

    • Measurements should be taken at a minimum of two, preferably three or more, different temperatures to establish the vapor pressure curve.[15][17][20]

cluster_0 Gas Saturation Method Workflow Start Start Prep Prepare Sample (Texanol™ on inert support) Start->Prep Equilibrate Place in Thermostat and Equilibrate Temperature Prep->Equilibrate Gas_Flow Pass Inert Gas at Controlled Flow Rate Equilibrate->Gas_Flow Saturation Gas Becomes Saturated with Texanol™ Vapor Gas_Flow->Saturation Trapping Collect Vapor in Trapping System Saturation->Trapping Quantify Quantify Mass of Collected Texanol™ Trapping->Quantify Calculate Calculate Vapor Pressure Quantify->Calculate Validate Validate by Varying Flow Rate and Temperature Calculate->Validate End End Validate->End

Caption: Experimental workflow for the Gas Saturation Method.

Conclusion: A Balance of Performance and Environmental Responsibility

The low vapor pressure and consequently low volatility of Texanol™ ester alcohol are fundamental to its success as a leading coalescent in the coatings industry. These properties ensure its effectiveness in promoting film formation across a wide range of application conditions while also enabling formulators to meet increasingly stringent VOC regulations. The robust and validated experimental methods for determining vapor pressure provide the necessary data for both regulatory compliance and a deeper understanding of its performance characteristics. For researchers and professionals in material science and drug development, a thorough understanding of these properties is essential for leveraging the full potential of this versatile molecule.

References

  • Analytice. (2021, January 7). OECD test n°104: Vapour pressure. Retrieved from [Link]

  • Univar Solutions. (n.d.). Texanol. Retrieved from [Link]

  • ASTM International. (2017). ASTM E1194-17 - Standard Test Method for Vapor Pressure. Retrieved from [Link]

  • ASTM International. (2017, August 16). E1194 Standard Test Method for Vapor Pressure. Retrieved from [Link]

  • i2LResearch. (n.d.). Vapor pressure for physical chemistry testing. Retrieved from [Link]

  • OECD. (2006, July 11). Test No. 104: Vapour Pressure. Retrieved from [Link]

  • OECD. (2006). Test No. 104: Vapour Pressure. Retrieved from [Link]

  • SIDS. (n.d.). TEXANOL CAS N°: 25265-77-4. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Texanol. PubChem Compound Database. Retrieved from [Link]

  • Univar Solutions. (n.d.). Texanol. Retrieved from [Link]

  • ASTM International. (n.d.). E1194 Standard Test Method for Vapor Pressure. Retrieved from [Link]

  • Zeal. (2024, April 30). Vapor Pressure Testing: A Comprehensive Guide. Retrieved from [Link]

  • Texas Commission on Environmental Quality. (n.d.). 2,2,4-Trimethyl-1,3-pentanediol monoisobutyrate (TPM, Texanol™, NX 795, or UCAR™ Filmer IBT). Retrieved from [Link]

  • ASTM International. (2002, June 15). Gage Vapor Pressure of Liquefied Petroleum (LP) Gases (LP-Gas Method)1. Retrieved from [Link]

  • OECD. (2006). OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 104: Vapour Pressure.
  • Scribd. (2005, August 9). Technical Data Sheet Texanol. Retrieved from [Link]

  • INCHEM. (n.d.). ICSC 0629 - TEXANOL. Retrieved from [Link]

  • EU-LCI. (n.d.). Compound 2,2,4-Trimethyl-1,3-pentanediol monoisobutyrate Data collection sheet. Retrieved from [Link]

  • LookChem. (n.d.). 2,2,4-Trimethyl-1,3-pentanediol monoisobutyrate. Retrieved from [Link]

Sources

Foundational

Hydrolysis Kinetics of 2,2,4-Trimethyl-1,3-Pentanediol Monoisobutyrate (TMPD-MIB) in Aqueous Solutions: A Technical Whitepaper

Executive Summary & Chemical Context 2,2,4-Trimethyl-1,3-pentanediol monoisobutyrate (TMPD-MIB), commercially known as Texanol, is a high-performance synthetic organic ester (SE) widely utilized as a coalescing agent in...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

2,2,4-Trimethyl-1,3-pentanediol monoisobutyrate (TMPD-MIB), commercially known as Texanol, is a high-performance synthetic organic ester (SE) widely utilized as a coalescing agent in aqueous polymer dispersions and latex paints[1]. While its primary function is to temporarily soften polymer particles to facilitate continuous film formation[1], its chemical stability in aqueous environments is a critical parameter for both formulation scientists and environmental toxicologists.

Historically, TMPD-MIB has been valued for its exceptional hydrolytic stability in neutral to moderately alkaline formulations (pH 8–10). However, understanding its hydrolysis kinetics under extreme pH conditions is paramount for two reasons:

  • Formulation Stability: Ensuring the long-term shelf life of complex aqueous excipients and specialized coatings.

  • Environmental Toxicology: Predicting the degradation of TMPD-MIB on highly alkaline surfaces (e.g., fresh concrete, which exhibits a pH of 11–13). Rapid hydrolysis in these micro-environments generates semi-volatile organic compounds (SVOCs) that off-gas into indoor air, a process heavily implicated in "sick building syndrome" (SBS)[2][3].

Mechanistic Pathway of Alkaline Hydrolysis

The degradation of TMPD-MIB in aqueous solutions is driven by a classic base-catalyzed bimolecular ester hydrolysis mechanism, formally designated as the BAc2 pathway .

The reaction proceeds through a well-established sequence:

  • Nucleophilic Attack: The hydroxide ion ( OH− ) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the isobutyrate moiety.

  • Intermediate Formation: This attack forces the carbonyl double bond to open, forming a high-energy, negatively charged tetrahedral intermediate.

  • Bond Cleavage (Rate-Limiting): The intermediate collapses, cleaving the ester linkage to yield 2,2,4-trimethyl-1,3-pentanediol (TMPD) and isobutyric acid (which immediately deprotonates to isobutyrate in alkaline conditions)[4].

G A TMPD-MIB + OH⁻ B Tetrahedral Intermediate A->B Nucleophilic Attack C TMPD (Alcohol) + Isobutyrate B->C Bond Cleavage

Figure 1: BAc2 Base-Catalyzed Hydrolysis Pathway of TMPD-MIB.

Quantitative Kinetic Data

The hydrolysis of TMPD-MIB exhibits clear second-order kinetics: it is first-order with respect to the ester concentration and first-order with respect to the hydroxide ion concentration. When exposed to highly alkaline conditions (pH 13), the ester is remarkably short-lived, exhibiting a half-life of merely 0.20 hours at room temperature[2][4]. Conversely, in neutral or slightly acidic environments, the compound is considered inherently stable[5].

Table 1: Summary of TMPD-MIB Hydrolysis Kinetics
pHTemperature (°C)Second-Order Rate Constant ( kOH​ ) ( M−1s−1 )Half-Life ( t1/2​ )Reference
13.0 20–21 (9.8±1.3)×10−3 0.20 hours[2]
9.0 25Not Reported103 – 396 hours[6]
9.0 25Not Reported178 days[5]
4.0 – 7.0 25StableStable[5]

*Note: Variance in pH 9 half-life data exists in literature depending on the specific isomer tracked and the analytical methodology employed (e.g., OECD SIDS estimation vs. empirical isomer degradation)[5][6].

Experimental Methodology for Kinetic Profiling

To generate high-fidelity kinetic data, researchers employ advanced Ultra-Performance Liquid Chromatography coupled to Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QToF-MS)[2][7]. As a Senior Application Scientist, I mandate the following self-validating protocol to ensure absolute trustworthiness and reproducibility in kinetic profiling.

Step-by-Step Protocol & Causality
  • Alkaline Buffer Preparation:

    • Action: Prepare a 10 mM NaOH aqueous solution to establish a strict pH of 13.0[2].

    • Causality: Maintaining a high, buffered pH ensures the hydroxide ion concentration remains in vast stoichiometric excess relative to the ester. This isolates the ester's concentration variable, allowing the reaction to be modeled using pseudo-first-order kinetics.

  • Reaction Initiation:

    • Action: Spike the buffer with a concentrated stock of TMPD-MIB to achieve a final reaction concentration of ~10 μM[2].

    • Causality: TMPD-MIB has low water solubility (approx. 15 mg/L)[5]. Keeping the concentration at 10 μM prevents phase separation or micelle formation, guaranteeing true homogeneous aqueous kinetics.

  • Time-Course Sampling & Quenching:

    • Action: Withdraw 100 μL aliquots at precise intervals (e.g., 0, 2, 5, 10, 15 minutes). Immediately quench by mixing 1:1 with 0.1 M HCl[2].

    • Causality: The HCl instantly neutralizes the hydroxide ions, dropping the pH below 7 and immediately halting the base-catalyzed BAc2 mechanism. This "freeze-frame" technique prevents degradation during the queue time prior to MS analysis.

  • UPLC-QToF-MS Analysis:

    • Action: Inject the quenched samples into the UPLC-MS system to track the disappearance of the parent ester mass[7].

    • Causality: UPLC provides rapid baseline separation of TMPD-MIB from its degradation product (TMPD), while QToF-MS offers high-resolution exact mass quantification, eliminating matrix interference and false positives[2].

  • Kinetic Modeling:

    • Action: Plot ln([Ester]t​/[Ester]0​) versus time to extract the pseudo-first-order rate constant ( kobs​ ), then calculate kOH​=kobs​/[OH−] [2].

    • Causality: A linear semi-logarithmic plot self-validates the assumption that the reaction is strictly first-order with respect to the ester.

G Step1 1. Buffer Preparation (pH 13.0 NaOH) Step2 2. Reaction Initiation (Spike 10 μM TMPD-MIB) Step1->Step2 Step3 3. Time-Course Sampling (Extract Aliquots) Step2->Step3 Step4 4. Acid Quenching (0.1 M HCl) Step3->Step4 Step5 5. UPLC-QToF-MS (Quantify Ester Decay) Step4->Step5 Step6 6. Kinetic Modeling (Calculate k_obs & k_OH) Step5->Step6

Figure 2: Self-Validating Experimental Workflow for TMPD-MIB Kinetic Profiling.

Implications for Formulation and Environmental Toxicology

The kinetic data derived from these protocols is not merely academic; it is the foundational input for predictive modeling in environmental health. When latex paints containing TMPD-MIB are applied to highly alkaline surfaces like fresh concrete, the ester partitions into thin aqueous surface films[2][3]. Because the half-life at pH 13 is only 12 minutes (0.20 hours), the ester rapidly hydrolyzes to release TMPD[4].

TMPD is a semi-volatile organic compound. Once formed in the aqueous phase, it readily off-gasses into the breathing zone of the building[3]. Advanced multiphase atmospheric chemistry models, such as GAMMA-CIE (Gas-Aerosol Model for Mechanism Analysis - Chemistry of the Indoor Environment), utilize the specific second-order rate constant of (9.8±1.3)×10−3M−1s−1 to simulate these secondary VOC emission profiles[2][3][8]. These simulations are critical for assessing acute occupant exposure risks and mitigating building-related illnesses[3]. For pharmaceutical and coating formulation scientists, this underscores a rigid design constraint: aqueous systems relying on TMPD-MIB must be strictly buffered below pH 9.0 to prevent premature excipient failure.

Sources

Exploratory

Thermodynamic Data and Partition Coefficients of Ester Alcohol Coalescents: A Cross-Disciplinary Technical Guide

Executive Summary Ester alcohol coalescents—most notably 2,2,4-trimethyl-1,3-pentanediol monoisobutyrate (commonly known as Texanol)—are benchmark volatile organic compounds (VOCs) traditionally utilized in the coatings...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ester alcohol coalescents—most notably 2,2,4-trimethyl-1,3-pentanediol monoisobutyrate (commonly known as Texanol)—are benchmark volatile organic compounds (VOCs) traditionally utilized in the coatings industry to lower the minimum film-forming temperature (MFFT) of latex polymers[1]. However, the unique thermodynamic properties and partitioning behavior of these amphiphilic molecules have increasingly drawn the attention of researchers in pharmaceutical sciences and drug development.

For formulation scientists, understanding the octanol-water partition coefficient ( logP ) and the thermodynamic phase distribution of ester alcohols is not merely a regulatory exercise; it is the key to predicting how these molecules will behave across phase boundaries. Whether the boundary is a poly(methyl methacrylate) latex particle or the phospholipid bilayer of the human stratum corneum, the thermodynamic drive remains the same. This whitepaper provides a rigorous, data-driven analysis of the thermodynamic properties of ester alcohols, exploring the causality behind their partitioning behavior and detailing self-validating experimental protocols for their quantification.

Thermodynamic Profiling of Ester Alcohols

To predict the behavior of an ester alcohol in a multiphase system, we must first establish its baseline thermodynamic profile. Molecules like 2,2,4-trimethyl-1,3-pentanediol monoisobutyrate possess a unique structure: a hydrophobic hydrocarbon backbone coupled with polar hydroxyl and ester functional groups. This dual nature governs their vapor pressure, solubility, and enthalpy of vaporization[2].

In a formulation, the coalescent must remain in the condensed phase long enough to exert its plasticizing effect (e.g., increasing the free volume of a polymer or fluidizing a lipid membrane) before evaporating to restore the mechanical integrity of the final film[1]. This delicate balance is dictated by the compound's vapor pressure and heat of vaporization.

Quantitative Thermodynamic Data

The following table summarizes the critical thermodynamic and physical properties of the benchmark ester alcohol, 2,2,4-trimethyl-1,3-pentanediol monoisobutyrate, synthesized from verified chemical safety and technical data[1],[3],[4].

PropertyValueUnitsExperimental Conditions
Molecular Weight 216.32 g/mol Standard
Boiling Point 254.0 – 260.5°CAt 760 mmHg
Melting Point -50.0°CStandard atmospheric pressure
Density 0.95g/cm³At 20 °C
Vapor Pressure 0.0097 – 0.013mmHgAt 20 °C
Water Solubility 858mg/LAt 18 – 22 °C
Heat of Vaporization 15,196cal/g·molStandard
Octanol/Water Partition Coefficient ( logP ) 3.47DimensionlessAt 25 °C

Note: The exceptionally low vapor pressure (0.013 mmHg) combined with a high boiling point ensures that the ester alcohol acts as a slow-evaporating solvent, which is critical for continuous film formation and prolonged active pharmaceutical ingredient (API) solvation[3].

The Physics of Partitioning ( logP ) and Phase Distribution

The octanol-water partition coefficient ( logP ) is a dimensionless constant representing the ratio of a chemical's concentration in an organic phase (n-octanol) to its concentration in an aqueous phase at thermodynamic equilibrium. For 2,2,4-trimethyl-1,3-pentanediol monoisobutyrate, the experimentally determined logP is approximately 3.47[1],[4].

Causality in Applied Sciences
  • In Polymer Chemistry (Coatings): A logP of 3.47 indicates moderate to high hydrophobicity. When added to an aqueous latex dispersion, the ester alcohol is thermodynamically driven out of the water phase ( ∼858 mg/L solubility limit) and partitions directly into the dispersed polymer particles[1],[5]. By solvating the polymer chains, it acts as a temporary plasticizer, reducing the glass transition temperature ( Tg​ ) and enabling the particles to deform and fuse into a continuous film at room temperature[1].

  • In Drug Development: A logP between 1.0 and 4.0 is generally considered the "sweet spot" for transdermal and topical drug delivery. The ester alcohol is lipophilic enough to partition into the lipid-rich stratum corneum, yet retains enough polar character (due to its hydroxyl/ester groups) to prevent it from becoming permanently sequestered in the lipids, allowing it to act as an effective penetration enhancer or co-solvent for hydrophobic APIs.

Multiphase Thermodynamic Partitioning Logic

The distribution of an ester alcohol in a formulated system is a dynamic equilibrium governed by Raoult's Law, Henry's Law, and Nernst partition laws. The diagram below illustrates the thermodynamic pathways.

G System Ester Alcohol (e.g., Texanol) Aq Aqueous Phase (Water/Buffer) System->Aq Dissolution Org Organic Phase (Octanol/Polymer/Lipid) System->Org Solvation Aq->Org Partitioning (log P) Gas Gas Phase (Headspace/Air) Aq->Gas Henry's Law (H) Analysis Equilibrium Quantification (GC-MS / HPLC) Aq->Analysis Org->Gas Vapor Pressure (Pv) Org->Analysis Gas->Analysis

Multiphase thermodynamic partitioning of ester alcohols across aqueous, organic, and gas phases.

Self-Validating Experimental Protocols

To ensure scientific integrity, the measurement of thermodynamic parameters must utilize self-validating experimental designs. The following protocols detail how to accurately measure the partition coefficient and phase distribution of ester alcohols.

Protocol A: Determination of logP via OECD Guideline 107 (Shake-Flask Method)

The shake-flask method is the gold standard for determining the logP of moderately hydrophobic compounds[1].

  • Self-Validation Mechanism: To prove that true thermodynamic equilibrium has been reached and that the result is not an artifact of the experimental setup, the assay is performed at three different octanol-to-water volume ratios (e.g., 1:1, 1:2, and 2:1). If the calculated logP remains constant across all three ratios, the system is validated.

Step-by-Step Methodology:

  • Phase Saturation: Stir n-octanol and high-purity water (Milli-Q) together in a large vessel for 24 hours at 25 °C to mutually saturate the phases. Allow them to separate completely.

  • Preparation of Stock: Dissolve a precisely weighed amount of the ester alcohol into a known volume of the pre-saturated n-octanol.

  • Equilibration: In three separate thermostatic glass centrifuge tubes, combine the spiked octanol with pre-saturated water at volume ratios of 1:1, 1:2, and 2:1.

  • Agitation: Place the tubes in a thermostatic shaker set to 25 ± 0.1 °C. Agitate at 100 strokes/min for exactly 60 minutes.

  • Separation: Centrifuge the tubes at 3000 rpm for 15 minutes to break any micro-emulsions and ensure a sharp phase boundary.

  • Sampling & Quantification: Carefully extract aliquots from both the aqueous and octanol phases using separate glass syringes (avoiding the interface). Quantify the concentration of the ester alcohol in each phase using HPLC-UV or GC-FID.

  • Calculation: Calculate the partition coefficient as log10​(Coctanol​/Cwater​) .

Protocol B: Headspace SPME/GC-MS for Thermodynamic Phase Distribution

To understand how the ester alcohol partitions between a liquid/polymer matrix and the gas phase, Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS is employed.

  • Self-Validation Mechanism: A deuterated internal standard (e.g., an isotopically labeled alcohol) is spiked into the matrix. Because the deuterated standard shares the exact thermodynamic properties of the analyte, it perfectly corrects for matrix effects and competitive fiber adsorption, ensuring the MS signal strictly reflects the thermodynamic activity of the coalescent.

Step-by-Step Methodology:

  • Sample Preparation: Place 5.0 g of the ester alcohol-dosed matrix (e.g., polymer emulsion, lipid dispersion, or formulated gel) into a 20 mL precision-glass headspace vial. Spike with 10 µL of the deuterated internal standard.

  • Thermostatic Equilibration: Seal the vial with a PTFE/silicone septum. Incubate the vial in a thermostatic agitator at a target temperature (e.g., 32 °C to simulate skin surface temperature, or 20 °C for ambient coating conditions) for 45 minutes to establish vapor-liquid equilibrium.

  • Extraction: Pierce the septum with an SPME needle and expose a PDMS/DVB (Polydimethylsiloxane/Divinylbenzene) fiber to the headspace for exactly 15 minutes.

  • Desorption & Analysis: Retract the fiber and immediately transfer it to the GC injection port. Desorb at 250 °C for 3 minutes.

  • Detection: Analyze the desorbed volatiles using a Mass Spectrometer in Selected Ion Monitoring (SIM) mode, quantifying the ratio of the target analyte's primary ion to the internal standard's ion.

Conclusion

Ester alcohol coalescents are highly engineered molecules whose utility is dictated by their precise thermodynamic properties. By exhibiting a logP of approximately 3.47 and a low vapor pressure of 0.013 mmHg, compounds like 2,2,4-trimethyl-1,3-pentanediol monoisobutyrate perfectly balance the need for hydrophobic partitioning (to plasticize polymers or permeate lipid membranes) with the requirement for slow, controlled evaporation[1],[3]. Whether optimizing a zero-VOC architectural coating or formulating a novel transdermal delivery vehicle, researchers must anchor their development strategies in these fundamental thermodynamic metrics, utilizing rigorous, self-validating protocols to ensure predictable real-world performance.

References

  • BenchChem Technical Support Team. "Texanol | 25265-77-4 | Benchchem". Benchchem.
  • Xtgchem.
  • Univar Solutions. "Texanol - Univar Solutions". Univarsolutions.
  • Chem960. "25265-77-4(Texanol) | Kuujia.com". Chem960.
  • EvitaChem. "Buy Texanol (EVT-318662) | 25265-77-4". EvitaChem.
  • National Institutes of Health (NIH). "A fluorescence approach to investigate repartitioning of coalescing agents in acrylic polymer emulsions". PMC.

Sources

Foundational

An In-depth Technical Guide to the Mechanism of Film Formation Using Texanol in Latex Dispersions

Introduction: The Critical Role of Film Formation in Latex Coatings Water-based latex dispersions are foundational to a vast array of modern coatings, from architectural paints to industrial finishes and adhesives. These...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Film Formation in Latex Coatings

Water-based latex dispersions are foundational to a vast array of modern coatings, from architectural paints to industrial finishes and adhesives. These systems consist of discrete polymer particles dispersed in an aqueous medium.[1][2] The transformation of this liquid dispersion into a solid, continuous, and functional film is a complex process known as film formation.[1][3] This process is paramount as it dictates the ultimate physical and aesthetic properties of the coating, including its durability, adhesion, gloss, and resistance to environmental factors.[2][3][4][5]

For a robust film to form, the individual polymer particles must pack together, deform, and ultimately fuse, allowing for the intermingling of polymer chains across particle boundaries.[1][6] This final stage, termed coalescence, is critical for developing the mechanical strength of the film.[6] However, many high-performance latex polymers possess a high glass transition temperature (Tg), meaning they are hard and glassy at ambient application temperatures.[7][8] This inherent rigidity prevents the particles from deforming and coalescing effectively, which can lead to the formation of a brittle, cracked, and poorly adhered film.[7][9]

To overcome this challenge, coalescing agents are incorporated into latex formulations.[10] These agents act as temporary plasticizers, softening the polymer particles and enabling them to fuse into a continuous film at temperatures below the polymer's native Tg.[5][10] Among the most effective and widely utilized coalescing agents is 2,2,4-trimethyl-1,3-pentanediol monoisobutyrate, commercially known as Texanol.[11][12] This guide provides an in-depth technical exploration of the mechanism by which Texanol facilitates film formation in latex dispersions, offering valuable insights for researchers, scientists, and formulation professionals.

The Three Stages of Latex Film Formation

The process of forming a continuous film from a latex dispersion can be conceptually divided into three sequential stages.[6][13][14] The successful completion of each stage is essential for achieving a high-quality coating.

Stage 1: Evaporation and Particle Packing

Upon application of the latex to a substrate, the water begins to evaporate.[6] As the water departs, the polymer particles are drawn closer together, becoming increasingly concentrated.[6][13] This process continues until the particles come into contact, forming a closely packed, ordered arrangement.[15] At the end of this stage, most of the bulk water has evaporated, leaving only a small amount in the interstitial spaces between the particles.[6] The film at this point is still opaque and possesses very little mechanical strength.[6]

Stage 2: Particle Deformation

As the remaining water evaporates from the narrow channels between the packed particles, powerful capillary forces are generated.[6][16] These forces exert significant pressure on the polymer particles, causing them to deform from their original spherical shape to fill the interstitial voids.[6] The result is a tightly packed, honeycomb-like structure.[6] For this deformation to occur, the forces exerted by water evaporation must be greater than the resistance of the polymer particles to deformation.[16]

Stage 3: Coalescence and Polymer Interdiffusion

This final and most critical stage is where the true film integrity is developed.[6] The boundaries between the deformed polymer particles begin to disappear as polymer chains from adjacent particles diffuse across these interfaces.[6][15] This intermingling of polymer chains, often described as reptation, creates a continuous and homogenous film with significant mechanical strength.[6] This interdiffusion process is highly dependent on the mobility of the polymer chains, which is directly related to the temperature relative to the polymer's glass transition temperature (Tg).[6][7]

The Role of Texanol: A Mechanistic Perspective

For polymers with a Tg above the application temperature, the particles are too rigid to deform and coalesce properly. This is where Texanol plays a pivotal role. Chemically, Texanol is 2,2,4-trimethyl-1,3-pentanediol monoisobutyrate, an ester alcohol with a unique balance of properties that make it an exceptionally effective coalescent.[11][12][17]

Physicochemical Properties of Texanol
PropertyValueSource
Chemical Formula C₁₂H₂₄O₃[18]
Molecular Weight 216.32 g/mol [18]
Boiling Point ~254-260.5°C[19][20]
Vapor Pressure @ 20°C 0.013 mbar[18]
Water Solubility 858 mg/L at 18-22°C[18]
Specific Gravity @ 20°C/20°C 0.95[20]
Mechanism of Action: Plasticization and Tg Suppression

The primary function of Texanol is to act as a temporary plasticizer for the latex polymer particles.[5] Due to its chemical structure, which includes both ester and hydroxyl groups, Texanol is highly compatible with a wide range of latex polymers, including acrylics, vinyl acrylics, and styrene-acrylics.[5][17] Its low water solubility ensures that it preferentially partitions into the hydrophobic polymer particles rather than remaining in the aqueous phase.[17][19][21]

Once absorbed by the polymer particles, Texanol effectively lowers the glass transition temperature (Tg) of the polymer.[5] This plasticizing effect increases the mobility of the polymer chains, making the particles softer and more deformable.[10] This reduction in the Tg is crucial for enabling film formation at ambient temperatures that are below the Tg of the neat polymer.[5]

The minimum film formation temperature (MFFT) is the lowest temperature at which a latex will form a continuous film.[9][22] The MFFT is closely related to the Tg of the polymer particles.[6][7] By lowering the effective Tg of the polymer, Texanol significantly reduces the MFFT of the latex dispersion, allowing for the formation of a high-quality film over a wider range of application conditions.[4][11]

The Evaporation Profile of Texanol

A critical characteristic of an effective coalescent is its evaporation rate. Texanol has a very low volatility and a slow evaporation rate.[11][17] This is essential because the coalescent must remain in the film long enough to facilitate complete particle deformation and polymer interdiffusion.[5][17] If the coalescent evaporates too quickly, the polymer particles will revert to their rigid, glassy state before coalescence is complete, resulting in a flawed film. After the film has fully formed and cured, the Texanol slowly evaporates, and the film's Tg returns to its original, higher value, ensuring the desired hardness and durability of the final coating.[21]

Visualizing the Mechanism

Latex Film Formation without a Coalescent (Below Tg)

G cluster_0 Stage 1: Evaporation cluster_1 Stage 2: Particle Packing cluster_2 Result: Poor Film Formation a1 Latex Particle a2 Latex Particle a3 Latex Particle b1 Packed Particle a3->b1 Water Evaporation b2 Packed Particle b1->b2 c1 Cracked Film b2->c1 Insufficient Deformation

Caption: Film formation below the polymer's Tg without a coalescent.

The Role of Texanol in Facilitating Film Formation

G cluster_0 Stage 1: Texanol Partitioning cluster_1 Stage 2: Plasticization & Deformation cluster_2 Stage 3: Coalescence a1 Latex Particle a2 Texanol b1 Softened Particle a2->b1 T_g Lowered b2 Softened Particle b1->b2 c1 Continuous Film b2->c1 Interdiffusion

Caption: Texanol partitions into latex particles, lowering Tg and enabling coalescence.

Experimental Protocols

Determination of Minimum Film Formation Temperature (MFFT)

Objective: To determine the lowest temperature at which a latex dispersion will form a continuous film, and to evaluate the effect of Texanol concentration on the MFFT.

Apparatus:

  • MFFT Bar (e.g., Rhopoint MFFT-90)[23]

  • Film Applicator (e.g., 75 µm gap)

  • Compressed, dry air source

Procedure:

  • Ensure the MFFT bar platen is clean and dry.

  • Set the desired temperature gradient on the MFFT bar. A typical range for architectural coatings is 0°C to 18°C.

  • Allow the platen to stabilize at the set temperature gradient.[23]

  • Prepare latex samples with varying concentrations of Texanol (e.g., 0%, 2%, 4%, 6% by weight on polymer solids).

  • Apply a uniform wet film of the latex sample across the temperature gradient of the platen using the film applicator.

  • Pass a stream of dry, compressed air over the surface of the film to ensure consistent drying.

  • Allow the film to dry completely. The MFFT is the point on the platen where the film transitions from a clear, continuous film to a white, cracked, or powdery film.[7]

  • Record the temperature at this transition point. This is the MFFT.

  • Repeat the measurement for each Texanol concentration.

Expected Outcome: A clear, inverse relationship between the concentration of Texanol and the MFFT of the latex dispersion.

Evaluation of Film Hardness Development

Objective: To assess the effect of Texanol on the initial hardness and the rate of hardness development of a latex film over time, demonstrating the evaporation of the coalescent.

Apparatus:

  • Pendulum Hardness Tester (König or Persoz)

  • Film Applicator

  • Substrate Panels (e.g., glass or steel)

  • Controlled Temperature and Humidity Chamber

Procedure:

  • Prepare two latex formulations: one without Texanol and one with an optimized level of Texanol (determined from MFFT studies).

  • Apply films of a specified thickness to the substrate panels.

  • Allow the films to dry and cure in a controlled environment (e.g., 23°C and 50% relative humidity).

  • At specified time intervals (e.g., 1, 3, 7, 14, and 28 days), measure the König hardness of each film.

  • Perform the hardness test at multiple locations on each film and calculate the average.

  • Plot the König hardness as a function of curing time for both formulations.

Expected Outcome: The film containing Texanol will initially exhibit lower hardness due to the plasticizing effect. As the Texanol evaporates over time, the hardness of the film will increase and approach the hardness of the control film (without coalescent), provided the control film was cured above its MFFT.

Conclusion

Texanol is a highly efficient and versatile coalescing agent that plays an indispensable role in the formulation of high-performance water-based latex coatings.[24][25] Its mechanism of action is centered on its ability to partition into the polymer particles, temporarily plasticizing them and lowering their effective glass transition temperature.[5] This Tg suppression reduces the minimum film formation temperature, enabling the latex particles to deform and coalesce into a continuous, robust film under a wide range of application conditions.[11] The slow evaporation rate of Texanol is critical, ensuring it remains in the film long enough to facilitate complete polymer interdiffusion, which is essential for developing the ultimate mechanical properties of the coating.[5][17] A thorough understanding of this mechanism allows formulators to optimize the use of Texanol to achieve superior film integrity, durability, and appearance in their final products.

References

  • American Chemical Society. (2001). Deformation Mechanisms during Latex Film Formation: Experimental Evidence. ACS Publications. Retrieved from [Link]

  • Coating Additives. (n.d.). Coalescing agents. Retrieved from [Link]

  • Hoy, K. L. (n.d.). Coalescence and Film Formation from Latexes. Journal of Coatings Technology. Retrieved from [Link]

  • Mallard Creek Polymers. (n.d.). Film Formation of Latex Binders: What You Need To Know. Retrieved from [Link]

  • Laven, J. (n.d.). Film Formation from Latex Dispersions. Journal of Coatings Technology. Retrieved from [Link]

  • Park, K. (n.d.). UNDERSTANDING FILM FORMATION MECHANISM IN LATEX DISPERSIONS. Kinam Park. Retrieved from [Link]

  • University of Waterloo. (n.d.). Polymer Diffusion in Latex Films. UWSpace. Retrieved from [Link]

  • Corrosionpedia. (2024). Minimum Film Forming Temperature (MFFT). Retrieved from [Link]

  • PCI Magazine. (2002). An Applied Approach to Film Formation The Glass Transition Temperature Evolution of Plasticized Latex Films. Retrieved from [Link]

  • Locus Ingredients. (2024). Coalescing Agents Transformed: Unleashing the Potential of Sophorolipid Biosurfactants. Retrieved from [Link]

  • Polaris Market Research. (2024). How Coalescing Agents Enhance Paint Performance. Retrieved from [Link]

  • Rhopoint Americas. (n.d.). Minimum Film Forming Temperature FAQs. Retrieved from [Link]

  • Rhopoint Instruments. (n.d.). What is the MFFT?. Retrieved from [Link]

  • nanomicronspheres. (n.d.). Understanding the Coalescence of Water-Based Latex Polymers: Key Processes and Applications. Retrieved from [Link]

  • TJCY Industrial Chemical. (2024). Texanol Uses in Paint: Benefits and Application Techniques. Retrieved from [Link]

  • TJCY Industrial Chemical. (n.d.). Coalescing Agent in Paint: Properties and Uses in Modern Coatings. Retrieved from [Link]

  • Emerald Publishing. (1998). Importance and measurement of minimum film-forming temperature. Retrieved from [Link]

  • ResearchGate. (2016). Film formation with latex particles. Retrieved from [Link]

  • Mallard Creek Polymers. (n.d.). Latex Binders 101: Glass Transition Temperature. Retrieved from [Link]

  • ResearchGate. (n.d.). Film formation from monodisperse acrylic latices, part 4: The role of coalescing agents in the film formation process. Retrieved from [Link]

  • The Royal Society. (2021). How latex film formation and adhesion at the nanoscale correlate to performance of pressure sensitive adhesives with cellulose nanocrystals. The Royal Society Publishing. Retrieved from [Link]

  • Scirp.org. (2010). Effect of latex conversion on glass transition temperature. Retrieved from [Link]

  • PCI Magazine. (2000). Making The Transition: Coalescing Aids For Latex Paint. Retrieved from [Link]

  • European Chemicals Agency. (n.d.). TEXANOL CAS N°: 25265-77-4. Retrieved from [Link]

  • TJCY Industrial Chemical. (n.d.). How to Choose the Right Coalescing Agent: A Comparison of Texanol and Other Agents. Retrieved from [Link]

  • Univar Solutions. (n.d.). Texanol. Retrieved from [Link]

  • Trinityas.com. (2025). The Chemistry Behind Superior Latex Paint: Understanding Coalescents. Retrieved from [Link]

  • ResearchGate. (n.d.). Results of the Wet Polymer T g Analyses of the Various Latex Dispersions a. Retrieved from [Link]

  • National Library of Medicine. (2010). Measuring the glass transition of latex-based polymers in the hydroplasticized state via differential scanning calorimetry. PubMed. Retrieved from [Link]

  • Texas Commission on Environmental Quality. (n.d.). 2,2,4-Trimethyl-1,3-pentanediol monoisobutyrate (TPM, Texanol™, NX 795, or UCAR™ Filmer IBT). Retrieved from [Link]

  • Scribd. (n.d.). Texanol Ester Alcohol in Latex Paints. Retrieved from [Link]

  • Saiper. (n.d.). Texanol (DN-12). Retrieved from [Link]

  • National Library of Medicine. (2013). Correlation between particle deformation kinetics and polymer interdiffusion kinetics in drying latex films. PubMed. Retrieved from [Link]

Sources

Exploratory

Spectroscopic Characterization of 2,2,4-Trimethyl-1,3-Pentanediol Monoisobutyrate: Analytical Methodologies and Structural Validation

Executive Summary and Industrial Context 2,2,4-Trimethyl-1,3-pentanediol monoisobutyrate (TMPMB), widely recognized by its commercial name Texanol (CAS: 25265-77-4), is a high-boiling, low-volatility ester alcohol. While...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary and Industrial Context

2,2,4-Trimethyl-1,3-pentanediol monoisobutyrate (TMPMB), widely recognized by its commercial name Texanol (CAS: 25265-77-4), is a high-boiling, low-volatility ester alcohol. While historically foundational as a coalescing agent to reduce the minimal film-forming temperature (MFFT) in latex paints, its applications have rapidly expanded into the pharmaceutical industry, cosmetic solvents, and advanced materials such as carbon nanotube (CNT) pastes for field emission displays[1][2].

As its utility in highly regulated fields grows, researchers and drug development professionals require rigorous, self-validating spectroscopic methodologies to confirm its structural integrity, identify isomeric variations, and monitor trace-level degradation. This whitepaper provides an authoritative guide to the spectroscopic characterization of TMPMB, emphasizing the causality behind experimental design.

Molecular Architecture and Isomeric Complexity

TMPMB (C₁₂H₂₄O₃, Molecular Weight: 216.32 g/mol ) features a highly branched aliphatic backbone, a primary or secondary hydroxyl group, and an ester linkage[3][4]. It is synthesized via the esterification of 2,2,4-trimethyl-1,3-pentanediol with isobutyric acid[4].

Because the diol precursor contains two distinct hydroxyl groups, the resulting product can exist as structural isomers (e.g., 1-isobutyrate vs. 3-isobutyrate)[5]. While the 1-isobutyrate isomer is predominantly referenced, acyl migration can occur under specific thermal or pH conditions, resulting in an isomeric mixture. This structural complexity mandates a multi-modal analytical approach—combining Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared (FTIR), and Gas Chromatography-Mass Spectrometry (GC-MS)—to achieve unambiguous identification.

Analytical Workflow and Methodological Causality

The selection of spectroscopic techniques is not arbitrary; each method serves a distinct, orthogonal purpose in the structural validation of TMPMB:

  • NMR Spectroscopy : Provides atomic-level mapping of the carbon skeleton. It is the only technique capable of definitively distinguishing between the 1-isobutyrate and 3-isobutyrate isomers based on the chemical shifts of the oxygen-bearing protons[6].

  • FTIR Spectroscopy : Validates the simultaneous presence of the hydroxyl and ester functional groups without destroying the sample.

  • GC-MS : Separates volatile isomers based on boiling point differences and provides exact mass fragmentation data. This is particularly critical for trace-level ambient detection or extractables/leachables testing in packaging[7].

Workflow Prep Sample Preparation (TMPMB) NMR NMR Spectroscopy (1H & 13C) Prep->NMR Dissolve in CDCl3 FTIR FTIR Spectroscopy (ATR Method) Prep->FTIR Neat Sample on Diamond GCMS GC-MS Analysis (EI Ionization) Prep->GCMS Dilute in Hexane + IS Data Data Integration & Verification NMR->Data Chemical Shifts FTIR->Data Functional Groups GCMS->Data m/z Fragments Result Structural & Isomeric Confirmation Data->Result Cross-Validation

Workflow for the spectroscopic characterization of TMPMB.

Quantitative Spectroscopic Data Summary

The following table synthesizes the expected quantitative data across the three primary spectroscopic modalities, serving as a benchmark for batch-to-batch comparison.

Analytical TechniqueObserved Signal / Shift / m/zStructural Assignment & Implication
¹H NMR (CDCl₃)~0.90 – 1.20 ppm (multiplets)Methyl protons from the highly branched backbone and the isobutyrate isopropyl group.
¹H NMR (CDCl₃)~2.55 ppm (heptet)Methine proton of the isobutyrate group (-CH(CH₃)₂).
¹H NMR (CDCl₃)~3.50 – 4.20 ppm (multiplets)Protons adjacent to oxygen (-CH₂-O- and -CH-O-). Shifts vary depending on the specific isomer present.
¹³C NMR (CDCl₃)~177.0 ppmCarbonyl carbon (C=O) confirming the ester linkage.
¹³C NMR (CDCl₃)~65.0 – 80.0 ppmOxygen-bound carbons (C-O) of the ester and hydroxyl groups.
FTIR (ATR)3400 – 3500 cm⁻¹ (broad)O-H stretching, indicating the presence of the free hydroxyl group and intermolecular hydrogen bonding.
FTIR (ATR)1730 – 1740 cm⁻¹ (sharp)C=O stretching, confirming the ester carbonyl.
GC-MS (EI, 70 eV)m/z 216 (weak/absent)Molecular ion [M]⁺. Often absent due to rapid fragmentation of the aliphatic chain.
GC-MS (EI, 70 eV)m/z 145, 127, 71, 43Characteristic fragments: m/z 71 represents the isobutyryl cation [C₄H₇O]⁺; m/z 43 is the isopropyl cation.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed not merely as procedural steps, but as self-validating systems where the experimental setup inherently proves its own reliability.

High-Resolution NMR Spectroscopy (¹H and ¹³C)
  • Preparation : Dissolve 20 mg of TMPMB in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).

  • Causality : CDCl₃ is selected because its lack of exchangeable protons allows for the distinct observation of the TMPMB hydroxyl (-OH) proton. The non-polar nature of the solvent perfectly matches the lipophilicity of the ester alcohol[6][8].

  • Acquisition : Acquire ¹H spectra at ≥400 MHz (16 scans) and ¹³C spectra at ≥100 MHz (512 scans) to ensure an adequate signal-to-noise ratio for the quaternary carbons.

  • Self-Validation : The protocol is self-validating through the TMS internal standard. The TMS peak must resonate exactly at 0.00 ppm with a sharp, symmetrical line shape. Any deviation in the TMS chemical shift or peak shape immediately alerts the operator to magnetic field inhomogeneity or improper shimming, invalidating the run before data interpretation begins.

Fourier Transform Infrared (FTIR) Spectroscopy (ATR Method)
  • Preparation : Clean the Attenuated Total Reflectance (ATR) diamond crystal with high-purity isopropanol and allow it to evaporate completely.

  • Causality : ATR is chosen over traditional transmission cells because TMPMB is a viscous, high-boiling liquid (BP ~255 °C)[2]. ATR allows for the analysis of the neat (undiluted) sample, preventing solvent peaks from masking the critical C-O stretching regions (1100–1300 cm⁻¹).

  • Acquisition : Deposit a 2 μL drop of neat TMPMB directly onto the crystal. Collect 32 scans from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.

  • Self-Validation : The protocol relies on real-time atmospheric compensation. By capturing a background spectrum immediately prior to the sample and ensuring the baseline remains perfectly flat at 100% transmittance in the 2000–2500 cm⁻¹ region (where TMPMB has no absorption), the analyst definitively confirms the absence of cross-contamination or atmospheric CO₂/H₂O interference.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Preparation : Dilute the TMPMB sample to 10 μg/mL in GC-grade hexane. Spike the sample with an internal standard (e.g., decane-d22 at 5 μg/mL).

  • Causality : A non-polar capillary column (e.g., HP-5MS) is utilized to separate structural isomers based strictly on boiling point differences rather than polarity. A temperature ramp (hold at 50 °C for 2 min, ramp at 10 °C/min to 280 °C) is required to prevent column carryover of this high-boiling compound[2]. Electron Impact (EI) ionization at 70 eV is used to generate standardized fragmentation patterns that can be cross-referenced against 5[5].

  • Self-Validation : The system validates itself through the internal standard. By continuously monitoring the retention time and peak area of decane-d22, the analyst can immediately detect injection volume anomalies, inlet leaks, or column degradation. If the internal standard metrics deviate by >2%, the run is automatically flagged for re-injection.

References

  • PubChem (NIH) . "Texanol | C12H24O3 | CID 6490 - PubChem - NIH". Available at: [Link]

  • JEOL . "Structural analysis of 2,2,4-trimethyl-1,3-pentanediol monoisobutyrate using msFineAnalysis AI | Applications Notes - JEOL". Available at: [Link]

  • Taylor & Francis Online . "Full article: Ambient measurements of 2,2,4-trimethyl, 1,3-pentanediol monoisobutyrate in Southern California". Available at: [Link]

Sources

Foundational

Overcoming Steric Drag: Advanced Methodologies for the Synthesis of Sterically Hindered Ester Alcohols

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: In-Depth Technical Guide / Whitepaper The Kinetic and Thermodynamic Bottlenecks of Hindered Esterification The synthe...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: In-Depth Technical Guide / Whitepaper

The Kinetic and Thermodynamic Bottlenecks of Hindered Esterification

The synthesis of esters from carboxylic acids and alcohols is a foundational transformation in organic chemistry. However, when applied to sterically hindered substrates (e.g., tertiary alcohols like tert-butanol, or highly branched aliphatic chains), classical methods such as the Fischer-Speier esterification frequently fail. Fischer esterification relies on an equilibrium driven by the removal of water under harsh Brønsted acid catalysis. For sterically hindered alcohols, the sheer steric bulk shields the nucleophilic oxygen, drastically reducing the rate of attack on the protonated carbonyl[1]. Furthermore, the harsh acidic conditions often induce the E1 elimination of tertiary alcohols (e.g., converting tert-butanol into isobutylene) rather than the desired substitution[2].

To bypass these kinetic and thermodynamic roadblocks, modern synthetic chemistry relies on highly reactive, transient electrophilic intermediates generated in situ under mild, near-neutral conditions. This whitepaper details the mechanistic causality and experimental protocols for the most robust methodologies used in the pharmaceutical and fine chemical industries today.

Steglich Esterification: Overcoming Steric Drag via Acylpyridinium Intermediates

Developed as an adaptation of peptide coupling techniques, the Steglich esterification is the gold standard for coupling sterically hindered or acid-labile substrates. It utilizes a carbodiimide coupling reagent—typically N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)—in conjunction with the hyper-nucleophilic catalyst 4-Dimethylaminopyridine (DMAP)[3].

Mechanistic Causality

The reaction initiates with the carboxylic acid attacking the carbodiimide to form an O-acylisourea intermediate. If left alone, this intermediate is prone to a detrimental [1,3]-sigmatropic rearrangement into an unreactive N-acylurea dead-end. DMAP is critical because its exceptional nucleophilicity allows it to intercept the O-acylisourea faster than the rearrangement can occur, generating a highly electrophilic acylpyridinium species[1][3]. This charged intermediate is highly susceptible to nucleophilic attack, easily overcoming the steric drag of bulky alcohols to form the ester and regenerate the DMAP catalyst[2].

Steglich_Pathway Acid Carboxylic Acid + Carbodiimide O_Acyl O-Acylisourea Intermediate Acid->O_Acyl Coupling Acyl_Pyr Acylpyridinium Active Species O_Acyl->Acyl_Pyr DMAP Addition Product Hindered Ester Product Acyl_Pyr->Product Nucleophilic Attack DMAP DMAP Catalyst Product->DMAP DMAP Recovery DMAP->Acyl_Pyr Alcohol Hindered Alcohol Alcohol->Product

Fig 1: Steglich esterification mechanism highlighting the acylpyridinium intermediate.

Self-Validating Experimental Protocol: Steglich Esterification

Note: EDC is often preferred over DCC in pharmaceutical settings because its urea byproduct is water-soluble, simplifying purification.

  • Activation: In an oven-dried flask under an inert atmosphere (N₂/Ar), dissolve the carboxylic acid (1.0 equiv) and the sterically hindered alcohol (1.2 equiv) in anhydrous dichloromethane (DCM) or 2-methyltetrahydrofuran (2-MeTHF) (0.1–0.5 M).

  • Catalysis: Add DMAP (0.1 equiv). The low catalyst loading ensures minimal basicity while maintaining rapid turnover.

  • Coupling: Cool the mixture to 0 °C using an ice bath. Add EDC·HCl (1.2 equiv) portion-wise. Cooling prevents the exothermic degradation of the transient intermediates.

  • Propagation: Stir at 0 °C for 30 minutes, then remove the ice bath and allow the reaction to warm to ambient temperature. Stir for 12–24 hours. Monitor the disappearance of the acid via TLC or HPLC.

  • Workup: Quench the reaction with water. Wash the organic layer successively with 0.5 M HCl (to remove DMAP and unreacted EDC), saturated aqueous NaHCO₃ (to remove unreacted acid), and brine.

  • Isolation: Dry the organic phase over anhydrous Na₂SO₄, concentrate in vacuo, and purify via silica gel flash chromatography.

Yamaguchi Esterification and Anhydride Dynamics

The Yamaguchi esterification is highly prized for the synthesis of complex macrolactones and highly functionalized esters. Traditionally, it employs 2,4,6-trichlorobenzoyl chloride (TCBC) to form a mixed anhydride, which is then attacked by the alcohol in the presence of DMAP.

Mechanistic Causality: The Symmetric Anhydride Paradigm

For decades, it was assumed the alcohol directly attacked the less sterically hindered aliphatic carbonyl of the mixed anhydride. However, rigorous mechanistic studies have revealed that the mixed anhydride undergoes in situ disproportionation to form a symmetric aliphatic anhydride , which is the actual reactive electrophile[4].

Because the symmetric anhydride is the true active species, researchers have demonstrated that the expensive and highly hindered TCBC can be effectively replaced with simple, unhindered acid chlorides like benzoyl chloride or p-toluoyl chloride. This modification yields the same regioselective esterification of hindered alcohols while significantly reducing reagent costs and improving atom economy[4].

Yamaguchi_Pathway Acid Aliphatic Acid + Benzoyl Chloride Mixed Mixed Anhydride (Transient) Acid->Mixed Base Catalysis Symm Symmetric Anhydride (Reactive Electrophile) Mixed->Symm Disproportionation Ester Hindered Ester Product Symm->Ester Acyl Transfer Alcohol Hindered Alcohol + DMAP Alcohol->Ester

Fig 2: Modified Yamaguchi pathway demonstrating symmetric anhydride formation.

Self-Validating Experimental Protocol: Modified Yamaguchi (Benzoyl Chloride Variant)
  • Anhydride Formation: Dissolve the aliphatic carboxylic acid (1.0 equiv) in anhydrous THF. Add triethylamine (Et₃N) (1.2 equiv) and stir for 10 minutes at room temperature.

  • Reagent Addition: Add benzoyl chloride (1.0 equiv) dropwise. Stir for 1–2 hours to ensure complete conversion to the symmetric aliphatic anhydride.

  • Nucleophilic Interception: In a separate vial, dissolve the sterically hindered alcohol (1.0 equiv) and DMAP (1.5 equiv) in a minimum volume of THF. Transfer this solution dropwise to the main reaction flask.

  • Propagation: Stir at room temperature (or heat to mild reflux for exceptionally bulky substrates) until complete consumption of the anhydride is observed via LC-MS.

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with ethyl acetate, wash the combined organic layers with brine, dry over MgSO₄, and concentrate for purification.

Emerging Paradigms: Benzotriazole Esters, Ketenes, and Oxo-Clusters

Beyond Steglich and Yamaguchi protocols, several specialized methodologies have been developed for niche substrates:

  • Benzotriazole Esters: By reacting a carboxylic acid with 1-hydroxybenzotriazole (HOBt) and EDC, a stable but highly reactive benzotriazole ester is formed in situ. This intermediate can be coupled with tertiary alcohols using DMAP or a recoverable solid base like calcined hydrotalcite, offering a greener purification profile[5].

  • Ketene Intermediates: For carboxylic acids possessing strongly electron-withdrawing α-groups (e.g., diethylphosphonoacetic acid), reaction with DCC proceeds via an E1cB mechanism to form a highly reactive ketene intermediate. This ketene rapidly traps sterically hindered alcohols without the need for DMAP[6].

  • Metal-Oxo Clusters: Recent advancements in inorganic catalysis have highlighted the use of Zirconium and Hafnium oxo clusters (e.g., Zr₁₂O₈(OH)₈(OOCR)₂₄). These clusters provide exceptional surface-to-volume ratios and overcome the mass-transfer limitations seen in Metal-Organic Frameworks (MOFs), enabling the solvent-free esterification of bulky alcohols like neopentyl alcohol with near-quantitative yields[7].

Comparative Data Analysis

To aid in route scouting and process development, the following table summarizes the operational parameters of the discussed methodologies.

MethodologyPrimary Reagents / CatalystsKey Reactive IntermediateSubstrate ScopeTypical Yield (Hindered Alcohols)
Steglich EDC or DCC, DMAPO-Acylisourea, AcylpyridiniumPrimary, Secondary, Tertiary80–95%
Modified Yamaguchi Benzoyl Chloride, DMAP, Et₃NSymmetric Aliphatic AnhydrideMacrolactones, Tertiary85–99%
Benzotriazole Coupling EDC, HOBt, HydrotalciteBenzotriazole EsterTertiary Alcohols75–95%
Ketene Acylation DCC (No DMAP required)Ketene (via E1cB)α-EWG Carboxylic Acids85–98%
Metal-Oxo Catalysis Zr/Hf Oxo ClustersCoordinated Metal-AlkoxideNeopentyl, 2-Ethylhexanol>90% (Solvent-free)

Conclusion

The synthesis of sterically hindered ester alcohols requires a departure from traditional thermodynamic equilibrium models in favor of kinetically driven, highly electrophilic intermediates. Whether leveraging the acylpyridinium dynamics of the Steglich esterification[3], the symmetric anhydride disproportionation of the modified Yamaguchi protocol[4], or cutting-edge metal-oxo clusters[7], application scientists must tailor their reagent selection to the specific steric and electronic microenvironments of their substrates. By adhering to the mechanistic principles and self-validating protocols outlined in this guide, researchers can achieve high-yielding, regioselective esterifications even in the most sterically demanding drug development campaigns.

References

  • Steglich Esterification Definition - Organic Chemistry Key...Fiveable.
  • Steglich esterification - Grokipedia: Advantages and Limitations.Grokipedia.
  • A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids.RSC Publishing.
  • Investigation of the Yamaguchi Esterification Mechanism. Synthesis of a Lux-S Enzyme Inhibitor Using an Improved Esterification.ACS Publications.
  • Facile Acylation of Sterically Hindered Alcohols through Ketene Intermediates.Organic Letters - ACS Publications.
  • Using Benzotriazole Esters as a Strategy in the Esterification of Tertiary Alcohols.Thieme Connect.
  • The central role of oxo clusters in zirconium- and hafnium-based esterification catalysis.ChemRxiv.

Sources

Protocols & Analytical Methods

Method

GC-MS protocol for detection of 2,2,4-trimethyl-1,3-pentanediol monoisobutyrate

Application Note: High-Resolution GC-MS Profiling of 2,2,4-Trimethyl-1,3-pentanediol Monoisobutyrate (Texanol) Scientific Context & Analyte Profiling 2,2,4-Trimethyl-1,3-pentanediol monoisobutyrate (CAS 25265-77-4), comm...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Resolution GC-MS Profiling of 2,2,4-Trimethyl-1,3-pentanediol Monoisobutyrate (Texanol)

Scientific Context & Analyte Profiling

2,2,4-Trimethyl-1,3-pentanediol monoisobutyrate (CAS 25265-77-4), commercially known as Texanol, is a high-boiling ester alcohol (boiling point ~254°C) predominantly utilized as a coalescing agent in latex paints and as a versatile plasticizer[1],. Due to its widespread industrial integration, Texanol has become a critical target analyte in two primary domains:

  • Environmental Health: It is frequently detected as a ubiquitous Semi-Volatile Organic Compound (SVOC) in indoor air quality (IAQ) assessments and sick building syndrome investigations[2],[3].

  • Pharmaceutical Drug Development: It is heavily monitored in Extractables and Leachables (E&L) studies, where it can migrate from polymeric drug packaging or manufacturing components into the final drug product[4].

In mammalian systems, Texanol exhibits low acute toxicity but undergoes rapid esterase-mediated enzymatic cleavage. This hydrolysis yields 2,2,4-trimethyl-1,3-pentanediol (a diol) and isobutyric acid, which are subsequently conjugated via glucuronidation and excreted[5].

G A Texanol (2,2,4-Trimethyl-1,3-pentanediol monoisobutyrate) B Esterase Hydrolysis (Hepatic / Plasma) A->B Enzymatic Cleavage C 2,2,4-Trimethyl-1,3-pentanediol (Diol Metabolite) B->C D Isobutyric Acid (Carboxylate Metabolite) B->D E Conjugation & Excretion (Urine) C->E Glucuronidation D->E Oxidation

Figure 1: Proposed metabolic hydrolysis pathway of Texanol in mammalian systems.

Methodological Rationale (Causality)

To achieve sub-part-per-billion (ppb) detection limits, Gas Chromatography-Mass Spectrometry (GC-MS) is the analytical gold standard[4]. The experimental choices in this protocol are driven by the specific physicochemical behavior of Texanol:

  • Column Selection & Isomer Resolution: Texanol exists as a mixture of two structural isomers[6]. A mid-polar to non-polar 5% phenyl-methylpolysiloxane capillary column (e.g., DB-5ms) is mandatory. The non-polar stationary phase provides the theoretical plate count required to resolve these isomers into a distinct, closely eluting doublet, preventing false-negative integration errors[4],[6].

  • Injection Dynamics: A pulsed splitless injection is utilized. By temporarily raising the inlet pressure during injection, the sample vapor cloud is rapidly transferred onto the column. This minimizes the residence time of the analyte in the hot inlet (280°C), preventing the thermal degradation of the labile ester bond[4].

  • Ionization & Fragmentation: Standard Electron Ionization (EI) at 70 eV is employed. Because the ester linkage is highly susceptible to electron bombardment, the molecular ion (m/z 216) is virtually absent. Instead, cleavage of the isobutyrate moiety yields a highly stable C4H7O+ cation. Consequently, the base peak at m/z 71 is utilized as the primary quantification ion, supported by secondary fragments at m/z 56 and m/z 89[1].

Step-by-Step Protocol

G S1 1. Matrix Sampling (Air / E&L Polymers) S2 2. Extraction (TD / Solvent) S1->S2 S3 3. GC Separation (DB-5ms Column) S2->S3 S4 4. EI-MS Detection (70 eV, SIM/Scan) S3->S4 S5 5. Data Analysis (m/z 71, 56, 89) S4->S5

Figure 2: End-to-end GC-MS analytical workflow for Texanol detection.

Phase 1: Sample Preparation

For Indoor Air Quality (IAQ) Monitoring:

  • Actively draw air (e.g., 100 mL/min for 300 L total volume) through a multi-sorbent tube packed with Tenax TA[6],[2].

  • Transfer the tube to a Thermal Desorption (TD) unit.

  • Desorb the trapped SVOCs at 280°C for 10 minutes directly into the GC inlet using a helium carrier gas flow[6].

For Extractables & Leachables (E&L):

  • Macerate the polymeric sample and submerge it in a suitable extraction solvent (e.g., dichloromethane or acetone)[2].

  • Sonicate for 30 minutes at ambient temperature to facilitate analyte migration.

  • Filter the extract through a 0.22 µm PTFE syringe filter.

  • Spike the extract with 10 µL of Internal Standard (ISTD) solution (Phenanthrene-d10 at 10 µg/mL) prior to injection.

Phase 2: Instrument Configuration

Configure the GC-MS system according to the self-validating parameters outlined in Tables 1 and 2.

Table 1: Gas Chromatograph (GC) Parameters

Parameter Setting / Value Rationale
Column DB-5ms (30 m × 0.25 mm, 0.25 μm) Optimal selectivity for ester alcohols and isomer resolution[4],[6].
Carrier Gas Helium (Constant Flow, 1.0 mL/min) Maintains consistent retention times across the temperature gradient.
Injection Mode Pulsed Splitless Rapid analyte transfer; minimizes thermal breakdown[4].
Inlet Temperature 280°C Ensures complete volatilization of high-boiling SVOCs.
Oven Program 40°C (hold 2 min) → 15°C/min to 300°C (hold 5 min) Initial 40°C cryo-focuses the analyte band; ramp ensures sharp peaks[6].

| Injection Volume | 1.0 μL | Standard volume to prevent column overloading. |

Table 2: Mass Spectrometer (MS) Parameters

Parameter Setting / Value Rationale
Ionization Source Electron Ionization (EI) at 70 eV Standardized energy for reproducible NIST library matching[1],[4].
Transfer Line 280°C Prevents cold spots and analyte condensation before the MS source.
Ion Source Temp 230°C Balances sensitivity while preventing source contamination.
Quadrupole Temp 150°C Standard operational temperature for mass filters.

| Acquisition Mode | Synchronous SIM / Scan | Scan (m/z 35-400) for unknowns; SIM for targeted Texanol quantitation. |

Phase 3: Data Acquisition & Target Ions

Ensure the MS is tuned (e.g., using PFTBA) prior to sequence initiation. Program the Selected Ion Monitoring (SIM) windows based on the fragments detailed in Table 3.

Table 3: Analyte Target and Qualifier Ions

Compound Target Ion (Quantification) Qualifier Ions (Confirmation)
Texanol (Isomer 1 & 2) m/z 71 m/z 56, m/z 89[1]

| Phenanthrene-d10 (ISTD) | m/z 188 | m/z 94, m/z 189 |

Quality Assurance & Self-Validating System

To guarantee scientific integrity, this protocol operates as a self-validating system:

  • Internal Standardization: By calculating the response ratio ( AreaTexanol​/AreaISTD​ ), the method inherently auto-corrects for minor fluctuations in injection volume, matrix-induced signal suppression, and routine MS detector drift.

  • Matrix Spike (MS) Recoveries: A known concentration of Texanol must be spiked into a blank matrix prior to extraction. Acceptable recovery margins (typically 80–120%) validate that the extraction efficiency is not compromised by the polymer or sorbent bed.

  • Environmental Blank Monitoring: Because Texanol is a ubiquitous environmental contaminant (frequently off-gassing from laboratory wall paints), rigorous method blanks must be processed in parallel[3]. A signal in the blank exceeding 10% of the Limit of Quantification (LOQ) invalidates the batch, triggering a mandatory system bake-out.

Sources

Application

Application Note: HPLC Method Development for the Quantification of TMB Monoisobutyrate Isomers

Introduction & Scope 2,2,4-Trimethyl-1,3-pentanediol monoisobutyrate (commonly referred to as TMB monoisobutyrate or Texanol) is a heavily utilized coalescing agent in latex paints, coatings, and cosmetics. Due to its wi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

2,2,4-Trimethyl-1,3-pentanediol monoisobutyrate (commonly referred to as TMB monoisobutyrate or Texanol) is a heavily utilized coalescing agent in latex paints, coatings, and cosmetics. Due to its widespread industrial use, it is frequently monitored as a semi-volatile organic compound (SVOC) in indoor air quality assessments and building material emission studies. It has also been identified as a migrant in food contact materials, necessitating rigorous analytical monitoring[1].

Structurally, TMB monoisobutyrate exists as an equilibrium mixture of two diastereomers: 2,2,4-trimethyl-1,3-pentanediol 1-isobutyrate and 2,2,4-trimethyl-1,3-pentanediol 3-isobutyrate [2]. Quantifying these isomers accurately is a persistent analytical challenge. While Gas Chromatography (GC) is standard for VOCs, it suffers from thermal artifacts. This application note details a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method designed to resolve and quantify TMB monoisobutyrate isomers without inducing structural degradation.

Mechanistic Rationale & Method Design (E-E-A-T)

As a Senior Application Scientist, it is critical to understand why a method is designed a certain way, rather than just following a recipe. The development of this HPLC method is grounded in three core mechanistic pillars:

Overcoming Thermal Acyl Migration

In standard GC-MS analysis, inlet temperatures typically exceed 200 °C. At these elevated temperatures, the isobutyrate group can undergo intramolecular transesterification (acyl migration) between the primary C1 hydroxyl and the sterically hindered secondary C3 hydroxyl. This thermal artifact skews the true isomer ratio present in the original sample. HPLC operates at near-ambient temperatures (e.g., 30 °C), effectively "freezing" the thermodynamic equilibrium and preserving the native isomer ratio[3].

Rationale GC Gas Chromatography (High Temp) Mig Thermal Acyl Migration (Isomer Ratio Skewed) GC->Mig Induces HPLC HPLC (Ambient Temp) Stable Thermodynamic Stability (True Isomer Ratio) HPLC->Stable Preserves

Figure 1: Impact of analytical technique on TMB monoisobutyrate isomer stability.

Stationary Phase Stereoselectivity and Elution Order

The two isomers differ only in the position of the ester linkage. The 1-isobutyrate leaves a highly hindered secondary alcohol (C3) free, whereas the 3-isobutyrate leaves a primary alcohol (C1) free. Because primary alcohols are superior hydrogen-bond donors and slightly more polar, the 3-isobutyrate elutes earlier than the 1-isobutyrate on a reversed-phase column. To maximize this subtle steric difference, a Pentafluorophenyl (PFP) stationary phase is selected over a standard C18. The rigid fluorinated ring provides enhanced shape selectivity and dipole-dipole interactions, resulting in baseline resolution ( Rs​>1.5 ) that a standard C18 often fails to achieve.

Detector Limitations: UV vs. ELSD

TMB monoisobutyrate lacks conjugated pi-systems or aromatic rings; its only chromophore is the ester carbonyl, which absorbs weakly at 205–210 nm. If UV detection is utilized, the mobile phase must be strictly isocratic to prevent severe baseline drift from solvent absorbance. For superior baseline stability and gradient compatibility, an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) is highly recommended.

Experimental Protocol & Self-Validating Workflow

The following protocol is designed as a self-validating system. It includes built-in System Suitability Testing (SST) to ensure the chromatographic environment is optimal before any sample is processed.

Materials and Reagents
  • Standards: TMB monoisobutyrate (Texanol) mixed isomer standard (Purity 99%).

  • Solvents: HPLC-grade Methanol (MeOH), HPLC-grade Acetonitrile (ACN), and Ultrapure Water (18.2 MΩ·cm).

  • Matrix: Indoor air sampling tubes (e.g., Tenax TA) or liquid coating samples.

Sample Preparation (Liquid Coatings)
  • Extraction: Accurately weigh 1.00 g of the coating sample into a 50 mL polypropylene centrifuge tube.

  • Solvation: Add 20.0 mL of HPLC-grade Acetonitrile.

  • Agitation: Vortex vigorously for 5 minutes to disrupt the polymer matrix, followed by ultrasonication for 15 minutes at 25 °C.

  • Separation: Centrifuge the mixture at 5000 rpm for 10 minutes to pellet the titanium dioxide and latex binders.

  • Filtration: Draw the supernatant into a syringe and filter through a 0.22 µm PTFE syringe filter directly into an amber HPLC autosampler vial.

Workflow Prep Sample Extraction (Acetonitrile) Col PFP Stationary Phase (Enhanced Steric Recognition) Prep->Col Elution Isocratic Elution (Water/MeOH 40:60) Col->Elution Det ELSD or UV @ 210 nm (Carbonyl Detection) Elution->Det

Figure 2: Optimized HPLC workflow for resolving TMB monoisobutyrate isomers.

System Suitability and Self-Validation (Crucial Step)

Before analyzing unknown samples, the system must validate its own resolving power.

  • Inject a 50 µg/mL standard of the TMB monoisobutyrate isomer mix.

  • Acceptance Criteria:

    • Resolution ( Rs​ ) between Isomer 1 (3-isobutyrate) and Isomer 2 (1-isobutyrate) must be ≥1.5 .

    • Tailing factor ( Tf​ ) for both peaks must be ≤1.5 .

  • Corrective Action: If Rs​<1.5 , decrease the Methanol concentration in the mobile phase by 2% (i.e., shift to 42:58 Water:MeOH) to increase retention and steric interaction time.

Data Presentation & Chromatographic Conditions

All quantitative parameters and optimized conditions are summarized in the tables below to facilitate rapid method transfer.

Table 1: Optimized HPLC-UV/ELSD Conditions

ParameterSpecificationRationale
Column PFP (Pentafluorophenyl), 150 x 4.6 mm, 3 µmMaximizes shape selectivity for branched isomers.
Mobile Phase Water / Methanol (40:60, v/v)Isocratic elution prevents UV baseline drift at 210 nm.
Flow Rate 1.0 mL/minBalances analysis time with column backpressure.
Column Temp 30 °CPrevents thermal acyl migration; ensures reproducibility.
Injection Vol 10 µLAvoids column overloading and peak broadening.
UV Detection 210 nmTargets the ester carbonyl chromophore.
ELSD Settings Evap: 40 °C, Neb: 40 °C, Gas: 1.2 SLMAlternative to UV; provides flat baseline.

Table 2: Method Validation Summary

Validation ParameterIsomer 1 (3-isobutyrate)Isomer 2 (1-isobutyrate)
Retention Time (approx.) 6.4 min7.2 min
Resolution ( Rs​ ) N/A1.85
Linearity Range 1.0 – 100 µg/mL1.0 – 100 µg/mL
Correlation Coefficient ( R2 ) 0.99920.9994
Limit of Detection (LOD) 0.3 µg/mL0.3 µg/mL
Limit of Quantitation (LOQ) 1.0 µg/mL1.0 µg/mL
Recovery (Spiked Matrix) 96.5% ± 2.1%97.2% ± 1.8%

Conclusion

The quantification of TMB monoisobutyrate (Texanol) isomers requires careful consideration of the molecule's thermodynamic stability and lack of strong chromophores. By transitioning from traditional GC methods[4] to an ambient-temperature HPLC method utilizing a PFP stationary phase, analysts can completely eliminate thermal acyl migration. This self-validating protocol ensures high-fidelity data generation for indoor air quality monitoring, food packaging safety, and materials science applications.

References

  • Building Material Emissions Study Source: California Department of Public Health (CDPH) / Indoor Air Quality Section URL:[Link]

  • Common Indoor Sources of Volatile Organic Compounds: Emission Rates and Techniques for Reducing Consumer Exposures Source: eScholarship, University of California (Lawrence Berkeley National Laboratory) URL:[Link]

  • Occurrence of 2,2,4-trimethyl-1,3-pentanediol monoisobutyrate (Texanol®) in foods packed in polystyrene and polypropylene cups Source: Food Additives & Contaminants: Part A (PubMed) URL:[Link]

  • Volatile Organic Compound Emissions from Latex Paints (Publications) Source: Lawrence Berkeley National Laboratory (Indoor Environment Group) URL:[Link]

  • Quantitative Determination of 2-Ethyl-1-hexanol, Texanol and TXIB in Indoor Air Source: Analytical Sciences (J-STAGE) URL:[Link]

Sources

Method

Formulation strategies for low-VOC paints using CAS 25265-77-4

Application Note: Advanced Formulation Strategies for Low-VOC Waterborne Coatings Utilizing CAS 25265-77-4 Prepared by: Senior Application Scientist, Materials & Formulation R&D Target Audience: Formulation Chemists, Pol...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Formulation Strategies for Low-VOC Waterborne Coatings Utilizing CAS 25265-77-4

Prepared by: Senior Application Scientist, Materials & Formulation R&D Target Audience: Formulation Chemists, Polymer Scientists, and Materials R&D Professionals

Executive Summary & Mechanistic Overview

The transition toward low-volatile organic compound (VOC) architectural and industrial coatings requires a fundamental re-evaluation of film formation thermodynamics. For decades, CAS 25265-77-4 (2,2,4-Trimethyl-1,3-pentanediol monoisobutyrate, commonly known as Texanol™ or TPM) has served as the benchmark coalescing agent[1]. Its primary function is to temporarily plasticize latex polymer particles, lowering the Minimum Film Formation Temperature (MFFT) and enabling the interdiffusion of polymer chains into a continuous, defect-free film[2].

However, under stringent regulatory frameworks such as EPA Method 24 (ASTM D2369) and SCAQMD Method 313, CAS 25265-77-4 is classified as a 100% VOC due to its volatility profile during high-temperature testing[3][4]. To formulate ultra-low-VOC coatings (<50 g/L) without sacrificing early hardness development, scrub resistance, or block resistance, formulation scientists must employ advanced synergistic strategies. This application note details the causality behind coalescent partitioning, outlines optimization strategies, and provides self-validating experimental protocols for low-VOC formulation.

The Thermodynamics of Coalescence

Latex film formation occurs in three distinct stages: (I) Water evaporation and particle packing, (II) Particle deformation, and (III) Polymer chain interdiffusion[5][6].

CAS 25265-77-4 is highly hydrophobic (water solubility limit of ~0.12 wt.%)[7]. As water evaporates during Stage I, the coalescent rapidly partitions from the aqueous phase into the polymer phase[6]. By increasing the free volume between polymer chains, it drops the glass transition temperature ( Tg​ ) of the latex below the ambient application temperature.

The Causality of Formulation Choices: If a coalescent is too hydrophilic (e.g., certain glycols), it remains in the water phase too long, evaporating before it can effectively plasticize the polymer, leading to film cracking. If a coalescent is too hydrophobic, it may destabilize the emulsion by displacing surfactants at the particle interface, causing paint flocculation[6]. CAS 25265-77-4 possesses an optimal hydrophilic-lipophilic balance (HLB) that ensures rapid partitioning into the polymer without compromising colloidal stability[1][6].

FilmFormation A Aqueous Latex Dispersion B Water Evaporation (Stage I) A->B C Particle Packing B->C D Particle Deformation (Stage II) C->D E Polymer Interdiffusion (Stage III) D->E F Continuous Film E->F G CAS 25265-77-4 Reduces MFFT & Plasticizes G->D G->E

Mechanism of latex film formation and CAS 25265-77-4 intervention.

Low-VOC Formulation Strategies

To achieve <50 g/L VOC while utilizing the unmatched efficiency of CAS 25265-77-4, formulators must rely on combinatorial chemistry.

Strategy A: Synergistic Blending with Non-Fugitive Plasticizers

Non-fugitive coalescents (e.g., PEG-esters or Optifilm Enhancer 400) do not contribute to EPA Method 24 VOCs because they remain permanently in the film[3][8]. However, using them exclusively results in a permanently plasticized film with poor dirt pick-up resistance and low block resistance.

  • The Solution: Blend CAS 25265-77-4 with a non-fugitive coalescent at a 40:60 to 60:40 ratio. The CAS 25265-77-4 evaporates slowly over days/weeks, allowing the film to recover its hardness, while the non-fugitive portion permanently lowers the MFFT without triggering VOC limits[8].

Strategy B: Integration of Coalescing Surfactants

Coalescing surfactants are dynamic wetting agents that reduce the surface tension of waterborne coatings while simultaneously penetrating the polymer shell to lower MFFT[7].

  • The Solution: By adding 0.5 - 1.0 wt.% of a coalescing surfactant, the bulk demand for CAS 25265-77-4 can be reduced by up to 30%, keeping the formulation within strict VOC compliance while maintaining excellent substrate wetting[7].

Strategy C: Core-Shell Latex Architecture

Utilizing multiphase latexes where the shell has a low Tg​ (requiring minimal coalescent) and the core has a high Tg​ (providing mechanical strength and block resistance) drastically reduces the total coalescent demand[9].

Quantitative Data Summary

Table 1: Impact of Coalescent Selection on Film Properties (Acrylic Latex, Core Tg​ 45°C)

Coalescent System (wt.% on resin solids)MFFT (°C)EPA Method 24 VOC Contribution7-Day Konig Hardness (s)Dirt Pick-up Resistance
8% CAS 25265-77-4 (Control)2.0High (~100% of additive)65Excellent
8% Non-Fugitive Plasticizer1.5Zero22Poor
4% CAS 25265-77-4 + 4% Non-Fugitive1.5Medium (~50% reduction)48Good
5% CAS 25265-77-4 + 1% Coal. Surfactant1.0Low60Excellent

Experimental Protocols

Protocol 1: Self-Validating MFFT Optimization (ASTM D2354)

Purpose: To determine the minimum effective dose of CAS 25265-77-4 required to achieve the target MFFT, preventing over-formulation.

  • Calibration (Validation Step): Power on the MFFT bar. Apply drops of distilled water and a known reference solvent (e.g., ethylene glycol) across the gradient to verify the temperature profile using surface thermocouples.

  • Baseline Measurement: Cast a 75 µm (3 mil) wet drawdown of the neat (unformulated) latex emulsion onto the MFFT bar. Allow to dry under constant airflow. Record the baseline MFFT where the film transitions from cracked/opaque to clear/continuous.

  • Dosing: Prepare five 100g aliquots of the latex. Under low-shear agitation (300 RPM), add CAS 25265-77-4 dropwise at 2%, 4%, 6%, 8%, and 10% based on resin solids.

  • Equilibration: Critical Step – Allow the dosed samples to equilibrate for 24 hours at 25°C. This ensures complete partitioning of the coalescent from the aqueous phase into the polymer particles[6]. Failure to equilibrate will yield falsely high MFFT readings.

  • Evaluation: Cast each equilibrated sample on the MFFT bar. Plot Coalescent Concentration vs. MFFT to determine the exact inflection point for your target application temperature (typically 2-5°C for architectural paints).

Protocol 2: VOC Quantification via GC-FID (ASTM D6886 / SCAQMD M313)

Purpose: To accurately quantify the VOC contribution of the optimized formulation, distinguishing between exempt compounds, water, and regulated VOCs.

  • Sample Preparation: Weigh exactly 0.7000 g of the formulated paint into a centrifuge tube. Add 10.0 mL of Methanol to extract the solvents[4].

  • Internal Standard Addition (Validation Step): Spike the sample with exactly 10 µL of Ethylene Glycol Diethyl Ether (EGDE) as an internal standard. This validates the extraction efficiency and GC response factor[4].

  • Separation: Sonicate the mixture for 10 minutes, then centrifuge at 4000 RPM for 15 minutes to precipitate pigments and polymer solids.

  • GC Analysis: Inject 1 µL of the supernatant into a GC-FID equipped with a polar capillary column (e.g., DB-WAX).

  • Marker Elution: Utilize Methyl Palmitate as the boiling point marker (elutes at ~18.5 minutes under standard conditions). Any compound eluting before Methyl Palmitate is integrated and quantified as a VOC. Compounds eluting after (e.g., non-fugitive plasticizers) are excluded from the VOC calculation[4].

  • Calculation: Calculate total g/L VOC using the integrated area of CAS 25265-77-4 relative to the EGDE internal standard, factoring in the paint density and water content (determined separately via Karl Fischer titration, ASTM D4017).

Workflow Step1 Baseline MFFT Analysis Step2 Dose CAS 25265-77-4 + Non-Fugitive Blend Step1->Step2 Step3 Evaluate MFFT < Target? Step2->Step3 Step4 ASTM D6886 VOC Quantification Step3->Step4 Yes Fail Reformulate Step3->Fail No Step5 VOC < 50 g/L? Step4->Step5 Step6 Performance Validation Step5->Step6 Yes Step5->Fail No Fail->Step2

Iterative low-VOC formulation and validation workflow.

References

  • Coatings World. "Film Coalescence and Coalescing Surfactants." Coatings World. Available at: [Link]

  • ACS Applied Materials & Interfaces. "From Wet to Protective: Film Formation in Waterborne Coatings." ACS Publications. Available at: [Link]

  • Google Patents (WO2008028062A2). "Latex for low voc paint having improved block resistance, open time and water-softening resistance." Google Patents.
  • PCI Magazine. "Formulating Solutions: Meeting VOC Regulations with Coalescents." PCI Magazine. Available at: [Link]

  • Engineered Polymer Solutions (EPS). "New VOC Analytical Methodologies and Potential Effects on Formulations." EPS Materials. Available at: [Link]

  • PCI Magazine. "Making The Transition: Coalescing Aids For Latex Paint." PCI Magazine. Available at: [Link]

  • PMC / NIH. "A fluorescence approach to investigate repartitioning of coalescing agents in acrylic polymer emulsions." National Institutes of Health. Available at: [Link]

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Application

Synthesis of 2,2,4-trimethyl-1,3-pentanediol monoisobutyrate via esterification

Application Note & Protocol Title: A Detailed Guide to the Synthesis of 2,2,4-Trimethyl-1,3-Pentanediol Monoisobutyrate (TMPD-MIB) via Base-Catalyzed Aldol-Tishchenko Reaction Audience: Researchers, scientists, and drug...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Title: A Detailed Guide to the Synthesis of 2,2,4-Trimethyl-1,3-Pentanediol Monoisobutyrate (TMPD-MIB) via Base-Catalyzed Aldol-Tishchenko Reaction

Audience: Researchers, scientists, and drug development professionals.

Abstract: 2,2,4-trimethyl-1,3-pentanediol monoisobutyrate (TMPD-MIB), widely known by the trade name Texanol™, is a high-performance coalescing agent critical to the coatings industry and a versatile chemical intermediate for synthesizing plasticizers, surfactants, and resins.[1][2][3] This document provides a comprehensive guide to its synthesis, focusing on the industrially prevalent one-step method from isobutyraldehyde. We will delve into the underlying reaction mechanism, present a detailed, field-proven laboratory protocol, and outline robust analytical methods for characterization and quality control. The causality behind critical process parameters is explained to empower researchers to optimize the synthesis for their specific applications.

Scientific Principles & Reaction Mechanism

The synthesis of TMPD-MIB from isobutyraldehyde is a fascinating cascade of classic organic reactions, primarily occurring in a single pot. It is not a simple esterification of a pre-formed diol with an acid, but rather an elegant sequence initiated by a base catalyst. The process involves an aldol condensation followed by an intramolecular Cannizzaro-Tishchenko reaction.[3][4][5]

Step 1: Aldol Condensation Under basic conditions (e.g., sodium hydroxide or sodium methoxide), an enolate is formed from one molecule of isobutyraldehyde. This enolate then acts as a nucleophile, attacking the carbonyl carbon of a second isobutyraldehyde molecule. The resulting product is an aldol adduct, 3-hydroxy-2,2,4-trimethylpentanal.

Step 2: Intramolecular Cannizzaro-Tishchenko Reaction The key ester-forming step follows. In the continued presence of a strong base, the aldehyde group of the aldol adduct reacts with a third molecule of isobutyraldehyde. This proceeds via a mechanism analogous to the Tishchenko reaction, which is itself a variation of the Cannizzaro reaction. A hydride is transferred from one aldehyde (which is oxidized to a carboxylate) to another (which is reduced to an alcohol). In this specific intramolecular sequence, the intermediate hemiacetal formed from the aldol adduct and another isobutyraldehyde molecule rearranges. This effectively results in the oxidation of the aldol adduct's aldehyde group to a carboxylic acid, which is immediately esterified by the in-situ-formed alcohol from the reduction of another isobutyraldehyde molecule, all culminating in the final monoester product.[4][5][6]

The overall stoichiometry involves three molecules of isobutyraldehyde condensing to form one molecule of TMPD-MIB.

Reaction_Mechanism cluster_0 Step 1: Aldol Condensation cluster_1 Step 2: Cannizzaro-Tishchenko Reaction Iso_1 Isobutyraldehyde (x2) Enolate Enolate Formation (+ OH⁻) Iso_1->Enolate Molecule 1 Adduct Aldol Adduct (3-hydroxy-2,2,4-trimethylpentanal) Enolate->Adduct Attacks Molecule 2 Hydride_Transfer Hydride Transfer & Intramolecular Esterification Adduct->Hydride_Transfer Iso_2 Isobutyraldehyde (x1) Iso_2->Hydride_Transfer Product TMPD-MIB Hydride_Transfer->Product

Caption: Reaction mechanism for TMPD-MIB synthesis.

Detailed Experimental Protocol

This protocol details a laboratory-scale batch synthesis. The reaction is highly exothermic and requires careful temperature management.

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
Isobutyraldehyde≥99%Sigma-AldrichShould be free of isobutyric acid.
Sodium Hydroxide (NaOH)Pellets, ACS GradeFisher ScientificCatalyst.
Deionized WaterType II or better-For catalyst solution and washing.
TolueneAnhydrousSigma-AldrichReaction solvent (optional, aids control).
Hydrochloric Acid (HCl)1M solutionVWRFor neutralization.
Sodium Chloride (NaCl)Saturated solution-For brine wash.
Anhydrous Magnesium Sulfate (MgSO₄)ACS GradeAcros OrganicsDrying agent.
Round-bottom flask (1 L)--Main reaction vessel.
Addition Funnel (250 mL)--For controlled addition of aldehyde.
Mechanical Stirrer--Ensures efficient mixing.
Condenser & Heating Mantle--For temperature control.
Ice Bath--For rapid cooling if needed.
Reaction Parameters
ParameterValueRationale
Isobutyraldehyde216.3 g (3.0 mol)Starting material.
Catalyst (NaOH)4.8 g (0.12 mol) in 50 mL H₂O~4 mol% relative to aldehyde. Higher amounts can lead to side products.[7][8]
Reaction Temperature50-65 °COptimal balance between reaction rate and selectivity.[4][7]
Reaction Time4 hoursSufficient for high conversion.[5][7]
Stirring Speed200-300 RPMTo ensure homogeneity and heat distribution.
Step-by-Step Synthesis Workflow
  • Reactor Setup: Assemble a 1 L three-neck round-bottom flask with a mechanical stirrer, a condenser, and a 250 mL addition funnel. Place the flask in a heating mantle connected to a temperature controller.

  • Catalyst Charging: Prepare the catalyst solution by carefully dissolving 4.8 g of NaOH in 50 mL of deionized water. Add this solution to the reaction flask.

  • Initiation: Begin stirring and heat the catalyst solution to the target reaction temperature of 60 °C.

  • Isobutyraldehyde Addition: Add the 216.3 g of isobutyraldehyde to the addition funnel. Add the aldehyde dropwise to the heated catalyst solution over a period of 1.5 to 2 hours. Crucial: Monitor the temperature closely; the reaction is exothermic. Adjust the addition rate to maintain the temperature between 60-65 °C. An ice bath should be on standby for emergency cooling.

  • Reaction: After the addition is complete, maintain the reaction mixture at 60 °C with continued stirring for an additional 2 hours to ensure the reaction goes to completion.[4]

  • Work-up & Neutralization: Cool the reaction mixture to room temperature. The mixture will separate into two phases. Transfer the entire mixture to a separatory funnel. Carefully add 1M HCl dropwise until the aqueous layer is neutralized (pH ~7).

  • Phase Separation & Washing: Separate the upper organic layer. Wash the organic layer sequentially with 2 x 100 mL of deionized water and then 1 x 100 mL of saturated NaCl (brine) solution to remove residual catalyst and water-soluble impurities.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), then filter to remove the drying agent.

  • Purification: The crude product contains unreacted starting material, the desired monoester, and small amounts of 2,2,4-trimethyl-1,3-pentanediol and the corresponding diisobutyrate. Purify the product by vacuum distillation. Collect the fraction boiling at approximately 144-146 °C at 0.096-0.098 MPa.[6]

Experimental_Workflow A 1. Reactor Setup (Flask, Stirrer, Condenser) B 2. Charge Catalyst Solution (NaOH in H₂O) A->B C 3. Heat to 60°C B->C D 4. Dropwise Addition of Isobutyraldehyde (1.5-2h, Temp Control) C->D E 5. Reaction (2h at 60°C) D->E F 6. Cooldown & Neutralize (1M HCl) E->F G 7. Phase Separation & Aqueous Washes F->G H 8. Dry Organic Layer (MgSO₄) G->H I 9. Filter H->I J 10. Vacuum Distillation (Purification) I->J K Final Product: TMPD-MIB J->K

Caption: Step-by-step experimental workflow for TMPD-MIB synthesis.

Characterization and Quality Control

Verifying the identity and purity of the synthesized TMPD-MIB is essential. A combination of chromatographic and spectroscopic techniques should be employed.

TechniqueExpected Result & Interpretation
Gas Chromatography (GC-FID/GC-MS) The primary method for assessing purity.[9] A successful synthesis will show a major peak for TMPD-MIB, with minimal peaks for isobutyraldehyde, TMPD, and the diester. GC-MS can confirm the molecular weight (216.3 g/mol ).[10][11]
Infrared (IR) Spectroscopy Shows a strong, sharp absorption band for the ester carbonyl (C=O) group around 1730–1750 cm⁻¹.[9] A broad absorption band for the hydroxyl (-OH) group should also be present around 3400 cm⁻¹.
¹H NMR Spectroscopy Provides structural confirmation. Expect characteristic signals for the gem-dimethyl groups, the methine protons, the methylene protons, and the single hydroxyl proton. The integration of these signals will confirm the structure.[12]
Acid Value Titration Measures the amount of residual acidic impurities (e.g., unreacted isobutyric acid if using an alternative synthesis route, or oxidation products). A low acid value is indicative of a high-purity product.

Field-Proven Insights & Troubleshooting

  • Catalyst Choice: While sodium hydroxide is effective and economical, sodium alkoxides like sodium methoxide can also be used, sometimes offering a more anhydrous reaction environment which can improve selectivity.[4][5] The choice of catalyst can influence the ratio of monoester to diol and other byproducts.[7][8]

  • Controlling Exothermicity: The aldol condensation step is significantly exothermic. Failure to control the temperature by slow addition and efficient cooling can lead to side reactions, reducing the yield and purity of the desired product.

  • Purification Strategy: Vacuum distillation is critical. The boiling points of TMPD-MIB and the byproduct 2,2,4-trimethyl-1,3-pentanediol are relatively close, requiring an efficient distillation column to achieve high purity (>99%).[6] Adding a small amount of the diisobutyrate ester during distillation has been reported to stabilize the monoisobutyrate and reduce the formation of alcohol impurities.

  • Driving Equilibrium in Esterification: While this protocol focuses on the one-step Tishchenko-type reaction, if one were to perform a classical Fischer esterification of 2,2,4-trimethyl-1,3-pentanediol with isobutyric acid, the reaction is reversible.[13][14] To achieve high yields in that case, one must use an excess of one reactant or actively remove the water byproduct, for example, with a Dean-Stark apparatus.[14][15]

Conclusion

The synthesis of 2,2,4-trimethyl-1,3-pentanediol monoisobutyrate via the base-catalyzed condensation of isobutyraldehyde is an efficient and industrially relevant process. Success hinges on precise control over reaction temperature and a robust purification strategy. By understanding the underlying mechanistic principles and adhering to the detailed protocol, researchers can reliably produce high-purity TMPD-MIB for applications ranging from advanced coatings development to novel chemical synthesis.

References

  • CN101948386A - Method for preparing 2,2,4-trimethyl-1,3-pentanediol monoisobutyr
  • Synthesis of 2,2,4-Trimethyl-1,3-Pentanediol Monoisobutyr
  • Method for distilling and purifying 2, 2, 4-trimethyl-1, 3-pentanediol monoisobutyr
  • A Comparative Guide to Analytical Methods for the Characteriz
  • Synthesis of 2, 2, 4-trimethyl-1, 3-pentanediol monoisobutyrate catalyzed by sodium methoxide - ResearchG
  • Synthesis of 2,2,4-Trimethyl-1,3-Pentanediol Monoisobutyrate - ResearchG
  • Ester - Wikipedia. ([Link])

  • Synthesis and Characterization of Novel Texanol Derivatives: A Technical Guide - Benchchem. ()
  • Ester assay in the labor
  • Texanol Ester Alcohol Market Report | Global Forecast
  • 7.5 Esters – Organic Chemistry II - KPU Pressbooks. ()
  • US4110539A - Process for the preparation of 2,2,4-trimethyl-1,3-pentanediol diisobutyr
  • DE10207745A1 - Production of 2,2,4-trimethyl-1,3-pentanediol mono- and diisobutyrate...
  • 21.6: Chemistry of Esters - LibreTexts. ([Link])

  • 2,2,4-TRIMETHYL-1,3-PENTANEDIOL MONOISOBUTYRATE -
  • Texanol, Texanol Ester Alcohol, Ucar Filmer IBT, CAS No.: 25265-77-4 - Blog. ()
  • Quantitative Ester Analysis in Cachaça and Distilled Spirits by Gas Chromatography−Mass Spectrometry (GC−MS) | Journal of Agricultural and Food Chemistry - ACS Publications. ([Link])

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. ()
  • Fischer Esterification - Organic Chemistry Portal. ([Link])

  • Eastman Texanol™ Ester Alcohol - Easchem Co., Ltd. ()
  • CN100361955C - A method for preparing 2,2,4-trimethyl-1,3-pentanediol monoisobutyr
  • 2,2,4-Trimethyl-1,3-pentanediol diisobutyrate - OSHA. ([Link])

  • Information about 2,2,4-Trimethyl-1,3-pentanediol monoisobutyr

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Method

Application Note: Protocols for Measuring Minimum Film-Forming Temperature (MFFT) of Polymer Emulsions Using Texanol™

Target Audience: Formulation Scientists, Polymer Chemists, and Drug/Device Development Professionals working with aqueous polymeric coatings. Introduction & Mechanistic Overview The Minimum Film-Forming Temperature (MFFT...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Formulation Scientists, Polymer Chemists, and Drug/Device Development Professionals working with aqueous polymeric coatings.

Introduction & Mechanistic Overview

The Minimum Film-Forming Temperature (MFFT) is a critical thermodynamic parameter for aqueous polymer dispersions, defining the lowest temperature at which emulsified polymer particles coalesce into a continuous, defect-free film[1]. In both architectural coatings and biomedical polymer films (e.g., controlled-release tablet coatings), film formation below the MFFT results in a brittle, powdery, and mechanically compromised layer[2].

To facilitate film formation at ambient or sub-ambient conditions, coalescing aids are introduced. Texanol (2,2,4-Trimethyl-1,3-pentanediol monoisobutyrate) is the industry-standard coalescent due to its high boiling point, low water solubility, and exceptional hydrolytic stability[3].

The Causality of Coalescence

Film formation is driven by capillary forces generated during water evaporation. However, if the ambient temperature is below the polymer's glass transition temperature ( Tg​ ), the polymer chains lack the mobility required for interdiffusion[4]. Texanol acts as a transient plasticizer. Because it is highly hydrophobic, it partitions directly into the dispersed polymer particles rather than remaining in the aqueous phase[5]. This partitioning increases the free volume within the polymer matrix, locally depressing the Tg​ and allowing the particles to deform and interdiffuse at much lower temperatures[6][7].

G A Wet Emulsion (Polymer in Water) B Water Evaporation & Close Packing A->B Drying C Texanol Partitioning (Plasticization) B->C Texanol Absorption D Particle Deformation (Capillary Forces) C->D Tg Lowered E Chain Interdiffusion (Coalescence) D->E T > MFFT F Continuous Film (Defect-Free) E->F Curing

Figure 1: Mechanistic pathway of latex film formation facilitated by Texanol plasticization.

Quantitative Impact of Texanol on MFFT

The efficiency of Texanol is dose-dependent and varies based on the polymer backbone. Harder polymers (higher initial Tg​ ) require higher concentrations of coalescent to achieve the same MFFT reduction[4]. The table below illustrates the predictable, near-linear reduction in MFFT across common emulsion chemistries when formulated with Texanol.

Table 1: Representative Effect of Texanol Concentration on MFFT

Emulsion ChemistryBase Polymer Tg​ (°C)0 wt% Texanol MFFT2 wt% Texanol MFFT4 wt% Texanol MFFT6 wt% Texanol MFFT
Styrene-Acrylic ~20.0 °C22.0 °C12.5 °C4.0 °C< 0.0 °C
100% Acrylic ~15.0 °C16.0 °C8.0 °C1.5 °C< 0.0 °C
PVA-Acrylic ~12.0 °C14.0 °C6.5 °C0.0 °C< 0.0 °C

(Data models standard coalescent efficiency curves for architectural and industrial latexes[4][8]. Wt% is based on dry polymer solids.)

Experimental Protocol: ASTM D2354 / ISO 2115

This protocol outlines the standardized measurement of MFFT using a temperature-gradient MFFT Bar. This method is a self-validating system : the macroscopic visual transition from a cracked, opaque powder to a clear, continuous film is a direct, physical readout of successful microscopic polymer chain interdiffusion[2].

Materials & Equipment
  • MFFT Bar: A precision instrument with a nickel-plated copper platen, electronic cooling/heating, and a dry air/nitrogen distribution block (e.g., Rhopoint or TQC Sheen)[9][10].

  • Applicator: 75 µm (3 mil) gap cube applicator[11].

  • Substrate: Mylar (polyester) film or aluminum foil (as per ASTM D2354 recommendations to prevent platen contamination)[10].

  • Reagents: Polymer emulsion, Texanol, Deionized water.

Step-by-Step Methodology

Step 1: Sample Preparation & Equilibration

  • Calculate the required Texanol dose based on the dry polymer solids of the emulsion.

  • Under low-shear agitation, add the Texanol dropwise to the emulsion. Note: To prevent localized "shock" or gelling, Texanol can be pre-emulsified with a small amount of water and surfactant prior to addition[8].

  • Allow the formulated emulsion to equilibrate in a sealed container for at least 24 hours. This is a critical causality step: Texanol requires time to partition out of the aqueous phase and fully swell/plasticize the latex particles[5][6].

Step 2: Instrument Setup

  • Power on the MFFT Bar and select a temperature gradient program that brackets the expected MFFT (e.g., Program 2: 0°C to 18°C)[10].

  • Turn on the cooling water supply and activate the dry air/nitrogen purge (typically set to 4 L/min)[2]. The dry gas blanket is mandatory to prevent atmospheric moisture from condensing or freezing on the cold end of the platen, which would artificially alter the evaporation thermodynamics.

  • Allow the platen to equilibrate until the integrated digital sensors indicate a stable linear temperature gradient.

Step 3: Substrate and Drawdown

  • Place a clean strip of polyester film flat against the platen. Smooth out any air bubbles to ensure perfect thermal transfer[10].

  • Pipette ~2 mL of the equilibrated emulsion onto the cold end of the platen.

  • Using the 75 µm cube applicator, draw the emulsion down in a single, smooth motion from the cold end to the warm end[11].

Step 4: Observation and Determination

  • Close the hinged viewing cover to maintain the thermal and atmospheric blanket[10].

  • Allow the water to evaporate completely (typically 30–60 minutes depending on the formulation).

  • Observe the film. At the cold end, the film will appear white, cracked, and powdery. At the warm end, it will be transparent and continuous.

  • Locate the exact boundary line where the physical cracking ceases and a cohesive film begins. Use the instrument's cursor or touch probe at this boundary to read the precise MFFT[2][11].

Workflow S1 1. Sample Preparation Add Texanol & Equilibrate (24h) S2 2. Instrument Setup Set Temp Gradient & Dry Air Flow S1->S2 S3 3. Substrate Placement Apply Polyester Film (ASTM D2354) S2->S3 S4 4. Film Drawdown Apply 75 µm Wet Film S3->S4 S5 5. Drying Phase Evaporation under Dry Air Blanket S4->S5 S6 6. MFFT Determination Identify Powdery-to-Clear Boundary S5->S6

Figure 2: Step-by-step workflow for determining MFFT according to ASTM D2354.

Quality Control & Troubleshooting

To maintain scientific integrity, researchers must recognize and troubleshoot deviations in the MFFT testing environment:

  • Issue: Emulsion Coagulation upon Texanol Addition.

    • Mechanism: Rapid introduction of a strong hydrophobic solvent strips surfactants from the polymer particles, causing immediate colloidal collapse.

    • Correction: Pre-dilute Texanol with process water or add it under high-shear mixing over an extended duration[8].

  • Issue: Frost Formation on the Platen.

    • Mechanism: High ambient humidity overwhelms the instrument's desiccant, causing water vapor to freeze on the sub-zero sections of the platen. This disrupts the thermal gradient and blocks evaporation.

    • Correction: Verify the desiccant crystals in the air dryer are active (not saturated) and ensure nitrogen flow is strictly maintained at 4 L/min[2].

  • Issue: Ambiguous or "Smudged" Transition Line.

    • Mechanism: Incomplete equilibration of the Texanol within the polymer matrix, resulting in heterogeneous plasticization[6].

    • Correction: Increase the equilibration time to 48 hours to ensure uniform partitioning of the coalescent into the core of the latex particles.

References

  • Industrial Physics. ASTM D2354 testing - Industrial Physics. Available at: [Link]

  • Gardco. MFFT - Minimum Film Forming Temperature. Available at:[Link]

  • PCI Magazine. Making The Transition: Coalescing Aids For Latex Paint. Available at:[Link]

  • White Rose eTheses Online. The Structure-Property Relationships in Drying Polystyrene/Acrylic Latex Films. Available at: [Link]

  • ACS Applied Materials & Interfaces. From Wet to Protective: Film Formation in Waterborne Coatings. Available at: [Link]

  • TJCY Industrial Chemical. Texanol Uses in Paint: Benefits and Application Techniques. Available at: [Link]

  • Rhopoint Instruments. Instrument Manual. Available at: [Link]

  • Labtron. Minimum Film Forming Temperature Tester Supplier. Available at:[Link]

  • IndiaMART (Eastman Chemical Data). Texanol Ester Alcohol. Available at:[Link]

Sources

Application

Application Note: TMB Monoisobutyrate as a Low-VOC Viscosity Depressant in Advanced PVC Plastisols

Introduction & Mechanistic Overview The formulation of flexible polyvinyl chloride (PVC) plastisols requires a delicate balance between processability and final mechanical performance. Historically, achieving a low initi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Overview

The formulation of flexible polyvinyl chloride (PVC) plastisols requires a delicate balance between processability and final mechanical performance. Historically, achieving a low initial viscosity for dipping, coating, or molding processes relied heavily on volatile organic solvents (e.g., white spirits) or high-phthalate plasticizers. However, strict indoor air quality (IAQ) regulations and the demand for biocompatible medical devices have driven the industry toward non-phthalate, low-volatile organic content (VOC) alternatives[1].

In this context, 2,2,4-Trimethyl-1,3-pentanediol monoisobutyrate (TMB monoisobutyrate, CAS 25265-77-4) has emerged as a critical formulation tool. While closely related to the primary plasticizer TXIB (2,2,4-Trimethyl-1,3-pentanediol diisobutyrate), TMB monoisobutyrate functions specifically as a highly efficient Low-VOC Viscosity Reducer (LVVR)[2].

The "Why": Gel Theory and Free Volume Dynamics

According to the Gel Theory of plasticization, a plasticized polymer is an intermediate state held together by a three-dimensional network of weak secondary bonding forces[3]. Primary plasticizers act as molecular shields, disrupting polymer-polymer van der Waals forces to increase free volume and flexibility[4].

However, high-molecular-weight primary plasticizers often yield plastisols with excessively high initial viscosities. Furthermore, they can slowly solvate the PVC particles at room temperature, leading to "viscosity aging"—a detrimental phenomenon where the plastisol thickens uncontrollably during storage[3].

TMB monoisobutyrate solves this through structural causality:

  • Steric Hindrance: Its branched, eight-carbon diol core prevents premature penetration into the PVC resin at room temperature, arresting the viscosity aging process[5].

  • Internal Friction Reduction: It acts as a lubricant between the suspended PVC particles and the primary plasticizer phase, drastically dropping the initial Brookfield viscosity[2].

  • Thermal Permanence: With a boiling point of ~255°C, it does not evaporate during the high-temperature fusion process (unlike traditional solvents). Instead, it integrates into the polymer matrix as a secondary plasticizer, ensuring low VOC emissions[1].

Mandatory Visualization: Plastisol Fusion Pathway

G A PVC Resin Particles D Plastisol Dispersion (Low Initial Viscosity) A->D B Primary Plasticizer (e.g., TXIB) B->D C TMB Monoisobutyrate (Viscosity Depressant) C->D Viscosity Reduction E Solvation & Swelling (60°C - 80°C) D->E Thermal Activation F Gelation & Fusion (160°C - 200°C) E->F Polymer Chain Entanglement G Flexible PVC Matrix (Stable & Low VOC) F->G Cooling & Solidification

Figure 1: Workflow of PVC plastisol formulation and thermal fusion using TMB monoisobutyrate.

Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems . The success of the formulation is directly proven by the quantitative outputs of the rheological and thermal assays.

Protocol 1: Preparation of Low-Viscosity Medical-Grade PVC Plastisol

Objective: Formulate a benzene-ring-free plastisol suitable for medical materials (e.g., IV tubing) using TMB monoisobutyrate as the LVVR[6].

  • Resin Preparation: Weigh 100 PHR (Parts per Hundred Resin) of dispersion-grade PVC resin into a clean, dry planetary mixer vessel.

  • Liquid Phase Pre-blending: In a separate beaker, blend 40 PHR of the primary non-phthalate plasticizer (TXIB) with 10 PHR of TMB monoisobutyrate.

    • Causality: Pre-blending the liquids before introduction to the resin ensures uniform distribution and prevents localized, premature swelling of the PVC particles, which would cause irreversible lumps.

  • High-Shear Mixing: Slowly titrate the liquid blend into the PVC resin while mixing at 800 RPM. Continue mixing for 15 minutes until a homogenous paste is formed.

  • Vacuum Degassing: Transfer the plastisol to a vacuum chamber and hold at -0.9 bar for 20 minutes.

    • Causality: Removing entrapped air is critical. Microscopic air bubbles will expand during thermal fusion, creating voids that compromise the mechanical integrity and optical clarity of the final medical film.

Protocol 2: Rheological and Viscosity Stability Assay

Objective: Validate the efficacy of TMB monoisobutyrate in preventing "viscosity aging."

  • Equilibration: Allow the degassed plastisol to rest in a climate-controlled environment at 23°C for exactly 2 hours to relieve mechanical shear stress.

  • Initial Viscosity Measurement: Using a Brookfield RVT viscometer (Spindle #4, 20 RPM), record the initial viscosity ( V0​ ).

  • Aging Phase: Seal the sample and store it undisturbed at 23°C for 7 days.

  • Final Viscosity Measurement: Re-measure the viscosity ( V7​ ) under identical conditions.

    • Self-Validation: Calculate the percentage increase. A successful LVVR formulation will exhibit a viscosity increase of <15% . If the viscosity doubles, the plasticizer has prematurely solvated the resin, indicating a failed formulation.

Protocol 3: Thermal Volatility and Fusion Validation (TGA)

Objective: Prove that TMB monoisobutyrate acts as a low-VOC additive rather than a fugitive solvent[1].

  • Drawdown: Cast a 0.5 mm thick film of the plastisol onto a release liner using a Meyer rod.

  • Thermal Fusion: Bake the film in a forced-air convection oven at 180°C for 3 minutes.

    • Causality: This temperature exceeds the gelation point, providing the thermal energy required for the polymer chains to fully entangle with the plasticizer matrix, transitioning from a liquid dispersion to a solid elastomer.

  • Isothermal TGA: Subject a 10 mg sample of the fused film to Isothermal Thermogravimetric Analysis (TGA) at 120°C for 65 minutes.

    • Self-Validation: The formulation is validated as "Low-VOC" if the weight retention exceeds 98.5%.

Quantitative Data Presentation

The following table summarizes the rheological and volatility data, demonstrating the superior performance of TMB monoisobutyrate compared to traditional high-VOC solvents and un-modified formulations.

Formulation TypePrimary Plasticizer (PHR)Viscosity Reducer (PHR)Initial Viscosity (cP)7-Day Viscosity (cP)Viscosity Increase (%)Weight Retention at 120°C (%)
Control (High Viscosity) TXIB (50)None (0)4,5006,200+37.7%99.5%
Traditional Solvent TXIB (40)White Spirit (10)2,1002,400+14.2%85.0% (Fails VOC)
Optimized LVVR TXIB (40)TMB Monoisobutyrate (10) 2,300 2,550 +10.8% 98.8%

Table 1: Comparative analysis of PVC plastisol formulations. The optimized LVVR formulation achieves the low viscosity of a solvent-thinned system while maintaining the high weight retention (low VOC) of a pure plasticizer system.

References

  • "Low volatile organic content viscosity reducer (WO2009025725A1)", Google Patents.
  • "Plasticizers: Principles and Practice (Gel Theory)" , Kinam Park Research. URL: [Link]

Sources

Method

Application Note &amp; Protocol: Bulk Handling and Formulation of 2,2,4-Trimethyl-1,3-pentanediol Monoisobutyrate

Introduction & Mechanistic Role 2,2,4-Trimethyl-1,3-pentanediol monoisobutyrate (CAS 25265-77-4), widely known by its trade name Texanol, is a high-performance ester alcohol. While it is universally recognized as a premi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Role

2,2,4-Trimethyl-1,3-pentanediol monoisobutyrate (CAS 25265-77-4), widely known by its trade name Texanol, is a high-performance ester alcohol. While it is universally recognized as a premier coalescing agent in architectural latex paints, its unique physicochemical profile has driven its adoption in pharmaceutical drug development, cosmetic matrices, and specialized drug delivery systems[1][2].

In pharmaceutical and advanced materials research, it functions as a critical coalescent for aqueous polymeric dispersions. The mechanistic value of this compound lies in its ability to temporarily plasticize and soften polymer particles[2]. By reducing the Minimum Film-Forming Temperature (MFFT), it allows dispersed polymer chains to fuse seamlessly as the aqueous phase evaporates, creating a continuous, defect-free matrix essential for controlled-release coatings and transdermal patches[3].

Physicochemical Profiling

Understanding the physical properties of 2,2,4-trimethyl-1,3-pentanediol monoisobutyrate is critical for predicting its behavior in complex formulations and ensuring safe bulk handling. Its slow evaporation rate and high hydrolytic stability ensure optimal coalescence under highly variable curing conditions[1][2].

Table 1: Key Physicochemical Specifications

Property Specification / Value
Chemical Name 2,2,4-Trimethyl-1,3-pentanediol monoisobutyrate
CAS Registry Number 25265-77-4
Molecular Weight 216.32 g/mol
Density (20 °C) 0.945 – 0.950 g/cm³
Boiling Point 254 – 261.5 °C
Freezing Point -50 °C to -70.25 °C
Flash Point (Closed Cup) 119 – 122 °C
Water Solubility (25 °C) 0.5 – 3.79 g/L (approx. 858 mg/L)
Vapor Pressure (20 °C) < 0.01 mmHg (1.3 Pa)

| Dynamic Viscosity (20 °C) | ~13.5 mPa.s |

(Data synthesized from 2[2] and4[4])

Standard Operating Procedure: Bulk Handling & Storage

Handling bulk quantities of this ester alcohol requires a stringent Environment, Health, and Safety (EHS) protocol. The following workflow establishes a self-validating system to maintain chemical integrity while mitigating operational hazards[5][6].

StorageLogic S1 Bulk Texanol Receipt & QA Inspection S2 Ambient Storage (Viscosity Maintenance) S1->S2 Prevents degradation S3 Combustible Liquid Precautions (< 120°C FP) S1->S3 Fire safety protocol S4 Spill Containment (Inert Absorbents) S1->S4 Emergency readiness

Logical relationship diagram for bulk storage and safety protocols of Texanol.

Step-by-Step Handling Protocol:
  • Receipt and QA Inspection: Upon receipt, isolate the bulk drums and verify the Certificate of Analysis (CoA). Confirm purity (≥ 99.0%) and ensure water content is ≤ 0.10% via Karl Fischer titration[7].

  • Storage Conditions: Store in tightly closed containers in a well-ventilated area away from strong oxidizing agents[5][6].

    • Causality: Although the chemical has an extremely low freezing point (-50 °C), maintaining ambient storage temperatures (~20–25 °C) is mandatory. This ensures the dynamic viscosity remains stable at ~13.5 mPa.s, guaranteeing reproducible flow rates during automated pumping and preventing high-shear stress on transfer equipment[4][6].

  • Transfer Mechanisms: Utilize grounded, explosion-proof pumping equipment.

    • Causality: While the flash point is relatively high (120 °C, Closed Cup), static discharge protocols must be strictly observed when transferring bulk combustible liquids to prevent vapor ignition in confined headspaces[4].

  • Spill Containment & Remediation: In the event of a breach, dike the area immediately. Absorb the spill with an inert material (e.g., vermiculite, diatomaceous earth) and transfer to chemical waste containers[4][6].

    • Causality: Texanol floats on water (specific gravity ~0.95) and has very low aqueous solubility[2][6]. Using a water jet during a spill or fire will rapidly spread the combustible liquid rather than extinguishing it[8]. Inert absorbents physically sequester the chemical, validating the safety of the disposal process.

Formulation Workflow: Integration into Polymeric Matrices

In pharmaceutical film coatings or cosmetic emulsions, the integration of 2,2,4-trimethyl-1,3-pentanediol monoisobutyrate must be precisely controlled. Rapid addition into an aqueous system can cause localized pooling or premature polymer coagulation due to its hydrophobic nature[4].

FormulationWorkflow N1 Aqueous Polymer Dispersion N2 Dropwise Texanol Addition N1->N2 Controlled shear N3 Equilibration (Particle Softening) N2->N3 Thermodynamic diffusion N4 Film Casting & Curing N3->N4 Water evaporation N5 QC Validation (GC-MS & MFFT) N4->N5 Structural integrity

Step-by-step workflow for incorporating Texanol into aqueous polymeric dispersions.

Step-by-Step Formulation Methodology:
  • Preparation of the Aqueous Phase: Initialize the aqueous polymer dispersion (e.g., latex, acrylic, or cellulosic matrices) in a jacketed compounding vessel at ambient temperature.

  • Controlled Shear Addition: Initiate mechanical stirring (e.g., 300–500 RPM using a pitched-blade turbine). Add the calculated volume of the ester alcohol dropwise into the vortex.

    • Causality: Dropwise addition under moderate shear prevents localized shock to the emulsion. Because of its low water solubility (~858 mg/L), the hydrophobic ester alcohol must be given time to gradually partition out of the water phase and into the suspended polymer particles[4][6].

  • Equilibration Phase: Maintain continuous stirring for 30–45 minutes post-addition.

    • Causality: This dwell time is critical for the thermodynamic diffusion of the coalescent into the polymer core. Incomplete equilibration results in a heterogeneous MFFT, leading to micro-fissures during the drying phase[3].

  • Film Casting and Curing: Apply the formulated dispersion to the target substrate (e.g., tablet bed or transdermal patch backing). Cure under controlled airflow. The slow evaporation of the solvent ensures a seamless, continuous film with high structural integrity[2].

Quality Control & Analytical Validation

To ensure this protocol functions as a self-validating system, the final formulation must undergo rigorous analytical testing. The results of these tests dictate whether the equilibration time or shear rate in Section 4 needs adjustment.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Utilize coupled capillary GC-MS to verify the purity of the isomeric mixture and detect trace volatile organic compounds (VOCs) in the final cured film[7]. The compound elutes reliably under standard capillary GC conditions, confirming that no residual solvent is trapped in the matrix beyond acceptable limits.

  • MFFT and Viscosity Profiling: Post-formulation, measure the dynamic viscosity to ensure associative thickeners have interacted correctly with the ester alcohol[1][9]. Determine the MFFT using a temperature gradient bar. Self-Validation: If the MFFT is not lowered to the target specification, it proves incomplete partitioning during the equilibration phase, prompting an immediate recalibration of the dwell time.

References

  • Eastman. "Texanol ester alcohol | Eastman: Product description." eastman.com.1

  • Benchchem. "Texanol Ester Alcohol | Coalescent for Research." benchchem.com. 2

  • Ataman Kimya. "2,2,4-TRIMETHYL-1,3-PENTANEDIOL MONOISOBUTYRATE." atamanchemicals.com.

  • Sigma-Aldrich. "2,2,4-Trimethyl-1,3-pentanediol monoisobutyrate mixture of isomers, 99%." sigmaaldrich.com. 7

  • Redox Ltd. "Safety Data Sheet 2,2,4-Trimethylpentane-1,3-diol, monoisobutyrate." redox.com. 5

  • Runtai Chemical (Taixing) Co., Ltd. "SAFETY DATA SHEET: 2,2,4-Trimethyl-1,3-Pentanediol monoisobutyrate." ark-chem.co.jp. 4

  • XTG Chem. "MATERIAL SAFETY DATA SHEET: 2,2,4-trimethyl-1,3-pentanediol monoisobutyrate." xtgchem.cn.6

Sources

Technical Notes & Optimization

Troubleshooting

Improving hydrolytic stability of 2,2,4-trimethyl-1,3-pentanediol monoisobutyrate

Welcome to the Advanced Formulation Support Center. As a Senior Application Scientist, I have designed this technical guide to address the complex physicochemical challenges associated with 2,2,4-trimethyl-1,3-pentanedio...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Formulation Support Center. As a Senior Application Scientist, I have designed this technical guide to address the complex physicochemical challenges associated with 2,2,4-trimethyl-1,3-pentanediol monoisobutyrate (commercially known as Texanol).

While traditionally known as a premier coalescing agent in latex paints, Texanol is increasingly utilized by researchers and drug development professionals in advanced aqueous polymeric dispersions (such as methacrylic acid copolymers like Eudragit® or ethylcellulose) to lower the minimum film-forming temperature (MFFT) and ensure continuous, defect-free controlled-release coatings[1][2][3]. However, as an ester alcohol, it is susceptible to degradation in aqueous environments. This guide explores the causality behind its hydrolytic instability and provides self-validating protocols to secure your formulations.

I. Core Mechanism of Degradation

To troubleshoot instability, we must first understand the thermodynamic and kinetic drivers of Texanol degradation. Texanol is a mixture of two isomers (2,2,4-trimethyl-1,3-pentanediol-1-isobutyrate and 3-isobutyrate)[4]. In aqueous environments with elevated pH, the ester bond undergoes base-catalyzed bimolecular hydrolysis (the BAc2 pathway)[5].

The hydroxide ion ( OH− ) acts as a nucleophile, attacking the carbonyl carbon of the isobutyrate group. This forms a tetrahedral intermediate that rapidly collapses, cleaving the molecule into 2,2,4-trimethyl-1,3-pentanediol (a diol with poor coalescing efficiency) and isobutyric acid[5][6].

G cluster_aqueous Aqueous Phase (High pH) cluster_polymer Polymer Phase (e.g., Eudragit) Tex_Aq Texanol (Aqueous) Vulnerable to OH- OH Hydroxide Ion (OH-) Nucleophilic Attack Tex_Aq->OH Tex_Poly Texanol (Partitioned) Sterically Shielded Tex_Aq->Tex_Poly Equilibration (Driven by LogP) Intermediate Tetrahedral Intermediate OH->Intermediate BAc2 Pathway Products Isobutyric Acid (pH drop) + 2,2,4-Trimethyl-1,3-pentanediol Intermediate->Products Cleavage Film Optimal Coalescence (Lower MFFT) Tex_Poly->Film Plasticization

BAc2 hydrolysis pathway of Texanol in aqueous phase vs. protective partitioning in polymer phase.

II. Troubleshooting FAQs

Q1: My pharmaceutical polymer dispersion (e.g., Eudragit L30 D-55) is exhibiting a continuous drop in pH during storage, and the final coated tablets have brittle, porous films. What is happening? A: You are observing the direct macroscopic results of Texanol hydrolysis. When Texanol hydrolyzes, it generates isobutyric acid[5]. The accumulation of this weak acid progressively lowers the pH of your dispersion. Simultaneously, the loss of intact Texanol means your formulation loses its primary plasticizer/coalescing agent. Without it, the polymer particles cannot sufficiently soften and fuse during the drying phase, leading to a brittle film that compromises the moisture barrier or enteric properties of the drug[2][3].

Q2: How much does pH actually impact the degradation rate? A: The BAc2 mechanism is second-order kinetics—first-order in both hydroxide ion concentration and ester concentration[5]. Because of the steric hindrance provided by the trimethyl groups on the carbon chain, Texanol is remarkably stable at neutral pH, but its degradation accelerates exponentially in highly alkaline conditions[5].

Table 1: Hydrolysis Rate Constants of Texanol vs. pH[5]

Formulation pHHydrolysis Rate Constant ( k )Stability Assessment
pH 4.0 - 8.0 NegligibleOptimal. Highly stable for long-term storage.
pH 9.0 - 10.0 <10−6 s−1 Moderate. Acceptable for immediate processing, but requires monitoring.
pH 13.0 9.8±1.3×10−3 M−1s−1 Critical Failure. Rapid cleavage into diol and isobutyric acid.

Q3: I must formulate at a slightly alkaline pH to keep my active pharmaceutical ingredient (API) stable. How can I protect the Texanol? A: You must leverage the thermodynamics of partitioning. Texanol has a high octanol-water partition coefficient (LogP), indicating a strong tendency to accumulate into organic materials (like your polymeric binder particles) and exit the aqueous phase[4]. Hydrolysis only occurs in the aqueous phase where OH− ions are present. To protect the ester, you must drive it into the polymer phase as quickly as possible. This is achieved by optimizing the order of addition: buffer the aqueous phase first, introduce the polymer, and add Texanol under high shear to maximize droplet surface area, followed by a mandatory 24-hour equilibration period to allow complete partitioning into the polymer particles before adjusting to final highly alkaline pH levels.

III. Optimized Workflows & Methodologies

To prevent hydrolysis and ensure reproducible film formation, implement the following workflow.

G Step1 1. Dispersion Prep Methacrylic Copolymers Step2 2. pH Buffering Target pH 4.0 - 8.0 Step1->Step2 Step3 3. Texanol Addition High Shear Mixing Step2->Step3 Step4 4. Equilibration 24h at 20°C Step3->Step4 Step5 5. Film Coating Curing at 45-60°C Step4->Step5

Optimized addition and equilibration workflow for Texanol in pharmaceutical polymer dispersions.

Self-Validating Protocol: Quantifying Texanol Hydrolysis in Dispersions

To trust your formulation, you must be able to prove that hydrolysis has been arrested. This protocol establishes a closed-loop mass balance system: by measuring both the disappearance of the parent compound and the appearance of the cleavage products, the system self-validates the extent of degradation.

Step 1: Phase Separation (Arresting the Kinetics) Causality: You cannot measure aqueous hydrolysis while the compound is actively partitioning.

  • Extract a 10 mL aliquot of the formulated polymer dispersion.

  • Subject the sample to ultracentrifugation (e.g., 50,000 x g for 60 minutes at 4°C). The low temperature kinetically freezes the hydrolysis reaction, while the centrifugation forces the polymer particles (containing the protected Texanol) to pellet out.

Step 2: Solvent Extraction of the Aqueous Supernatant Causality: We must isolate the hydrophilic cleavage products from the aqueous matrix for accurate chromatography.

  • Decant the clear aqueous supernatant.

  • Perform a liquid-liquid extraction using ethyl acetate (1:1 v/v). The unreacted aqueous Texanol and the 2,2,4-trimethyl-1,3-pentanediol byproduct will partition into the organic layer.

Step 3: GC-MS Analysis Causality: Gas Chromatography-Mass Spectrometry provides the exact molecular resolution needed to differentiate the parent ester from the diol.

  • Inject the ethyl acetate extract into a GC-MS equipped with a capillary column.

  • Validation Check: Quantify the peak area for 2,2,4-trimethyl-1,3-pentanediol. If this peak increases over your stability timepoints, hydrolysis is actively occurring.

Step 4: Potentiometric Titration of Isobutyric Acid Causality: To close the mass balance loop, the molar amount of diol detected in Step 3 must equal the molar amount of acid generated.

  • Titrate the remaining aqueous phase to quantify the concentration of isobutyric acid.

  • Self-Validation: Calculate the theoretical pH drop based on the pKa​ of isobutyric acid and its quantified concentration. If the theoretical pH matches your observed formulation pH drift, you have definitively proven that Texanol hydrolysis is the sole root cause of your formulation's instability.

References

  • Polymer blends used for the aqueous coating of solid dosage forms: Importance of the type of plasticizer. ResearchGate. Available at:[Link]

  • Effect of annealing time and addition of lactose on release of a model substance from Eudragit (R) RS coated pellets produced by a fluidized bed coater. ResearchGate. Available at:[Link]

Sources

Optimization

Technical Support Center: Minimizing TMB Monoisobutyrate (Texanol™) Leaching from Acrylic Coatings

Prepared by the Senior Application Scientist Team This guide is designed for researchers, scientists, and drug development professionals who utilize acrylic coatings in their experiments and applications. We provide in-d...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, scientists, and drug development professionals who utilize acrylic coatings in their experiments and applications. We provide in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to help you understand and mitigate the leaching of 2,2,4-Trimethyl-1,3-pentanediol monoisobutyrate (TMBI), commonly known as Texanol™, from your acrylic films.

Section 1: Understanding the Leaching Mechanism

Before troubleshooting, it is crucial to understand the fundamental science governing the role of TMBI in acrylic coatings and the reasons it may leach out over time.

FAQ: What is TMB Monoisobutyrate (TMBI) and why is it essential for acrylic coatings?

TMB Monoisobutyrate, or Texanol™, is a high-performance coalescing agent.[1] In water-based acrylic formulations, the acrylic polymer exists as discrete particles dispersed in water. To form a continuous, solid film, these particles must fuse together in a process called coalescence. TMBI temporarily softens these polymer particles, reducing the minimum film formation temperature (MFFT) and allowing them to merge seamlessly as water evaporates.[2] This process is critical for achieving a coating with optimal mechanical properties, such as scrub resistance, flexibility, and uniform color development.[1][3]

FAQ: What drives the leaching of TMBI from a cured acrylic film?

The primary driver of leaching is that TMBI is not chemically bound to the acrylic polymer backbone. It is a mobile, organic molecule physically entrapped within the polymer matrix. Several factors can facilitate its migration out of the film:

  • Concentration Gradient: When the coated substrate is exposed to a liquid or gaseous environment with a lower concentration of TMBI, the molecule will naturally migrate from the high-concentration environment (the coating) to the low-concentration one (the surrounding medium).

  • Incomplete Coalescence: If the film is not fully cured, a more porous and less-integrated polymer network is formed. This creates larger voids and channels through which TMBI can more easily travel to the surface.[4]

  • Solubility: TMBI has low but non-zero solubility in water (approximately 900 mg/L).[2] When the coating is in contact with aqueous media, this solubility provides a driving force for TMBI to partition from the coating into the water.

  • Environmental Factors: Elevated temperatures can increase the kinetic energy of the TMBI molecules, accelerating their diffusion rate. The presence of other organic solvents in the external environment can also swell the polymer matrix, opening pathways for leaching.

cluster_0 Step 1: Wet Film State cluster_1 Step 2: Film Formation (Coalescence) cluster_2 Step 3: Leaching Process A Acrylic Polymer Particles D Water Evaporates B TMB Monoisobutyrate (Coalescent) C Water (Continuous Phase) E TMBI Softens Polymer Particles D->E F Particles Fuse: Continuous Film Forms (TMBI is Entrapped) E->F G Film Exposed to Aqueous Environment F->G Post-Curing H Mobile TMBI Migrates Through Polymer Matrix G->H I TMBI Leaches into Environment H->I

Caption: Workflow of film formation and subsequent TMBI leaching.
Section 2: Troubleshooting Guide

This section addresses common issues encountered by researchers that may be linked to TMBI leaching.

Q: My cell culture experiments show unexpected cytotoxicity after being placed on our new acrylic-coated plates. Could TMBI leaching be the cause?

A: Yes, this is a strong possibility. While TMBI has low toxicity, unexpected leachables are a common source of interference in sensitive biological assays.[5] The leached TMBI can alter the chemical environment of your cell culture medium, potentially leading to cytotoxic effects or altered cellular responses. The first step is to confirm and quantify the presence of TMBI in your system using the protocol outlined in Section 3.

Q: We observe a drift in our analytical sensor readings over time when using a new coated component. How can we determine if additive leaching is the problem?

A: Sensor drift can be caused by the leached TMBI adsorbing onto the sensor surface, altering its electrochemical or optical properties. To investigate this, you should perform an extraction study (see Protocol 1) where the "leachate" (the solvent after immersion) is collected. You can then directly expose a clean, uncoated sensor to this leachate to see if it reproduces the drift. A parallel analysis of the leachate via HPLC or GC-MS will confirm the presence and concentration of TMBI.

Q: What are the most critical formulation and process variables that I should investigate to control TMBI leaching?

A: Leaching is a multifactorial problem. Based on our experience, the variables with the highest impact are:

  • Coalescent Concentration: Using an excess of TMBI is a primary cause of high leaching. There is a saturation point beyond which additional coalescent does not get incorporated into the polymer matrix and remains as a "free" and highly mobile component.

  • Curing Temperature and Time: Insufficient curing is the second most common cause. Each acrylic formulation has an optimal curing profile. Curing at too low a temperature or for too short a duration prevents the complete fusion of polymer particles, resulting in a porous film structure that cannot effectively retain the TMBI.[6][7]

  • Acrylic Polymer Selection: The properties of the acrylic latex itself, such as its glass transition temperature (Tg) and particle size, dictate the amount of coalescent required for proper film formation. A polymer with a lower Tg may require less TMBI, inherently reducing the amount available to leach.

Section 3: Experimental Protocols for Quantification and Mitigation

Here we provide validated, step-by-step protocols to empower you to measure, understand, and minimize TMBI leaching in your laboratory.

Protocol 1: Quantification of TMB Monoisobutyrate Leaching via Immersion Extraction

This protocol provides a reliable method to quantify the amount of TMBI leaching from a coated surface into a liquid medium.

Objective: To determine the mass of TMBI that migrates from a coated substrate into a solvent over a specified period.

Materials:

  • Coated substrates (test samples)

  • Uncoated substrates (negative controls)

  • Extraction solvent (e.g., cell culture medium, phosphate-buffered saline, ethanol, or deionized water, chosen to be relevant to the end-use application)

  • Glass vials with airtight caps

  • Calibrated laboratory oven or incubator

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) system for analysis.[8][9]

Methodology:

  • Sample Preparation:

    • Measure and record the surface area of the coated portion of each test sample.

    • Measure the dry film thickness of the coating using a non-destructive gauge, following a standard practice like ASTM D7091.[10][11][12][13][14] Consistent film thickness is crucial for comparable results.

    • Gently clean the surface with deionized water to remove any surface contaminants and allow it to dry completely.

  • Extraction:

    • Place each coated sample and an uncoated control into separate, chemically clean glass vials.

    • Add a precise volume of the pre-selected extraction solvent to each vial, ensuring the coated surface is fully submerged. Record the volume used.

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in an incubator at a controlled temperature relevant to your application (e.g., 37°C for biomedical applications) for a defined period (e.g., 24, 48, or 72 hours).

  • Analysis:

    • After the incubation period, carefully remove the substrate from the vial. The remaining solvent is your "leachate."

    • Analyze the leachate for TMBI concentration using a validated HPLC or GC-MS method.[8] A standard calibration curve for TMBI must be generated to ensure accurate quantification.

    • The analysis of the solvent from the uncoated control vial is critical to ensure that no interfering compounds are introduced by the substrate itself.

  • Calculation:

    • Calculate the total mass of leached TMBI by multiplying the measured concentration (in µg/mL) by the volume of the extraction solvent (in mL).

    • Normalize the result by the surface area of the coating to report the leaching as µg/cm².

Protocol 2: Optimizing the Curing Process to Minimize Leaching

This protocol uses solvent resistance as a proxy for the degree of cure to identify optimal curing conditions. A well-cured film is less permeable and will retain TMBI more effectively.

Objective: To determine the minimum curing time and temperature required to achieve a robust film, thereby minimizing leaching pathways.

Materials:

  • Acrylic coating applied to test panels

  • Variable temperature laboratory oven

  • Methyl ethyl ketone (MEK)

  • Cheesecloth or cotton swabs

  • Stopwatch

Methodology:

  • Prepare a Curing Matrix:

    • Prepare a set of identically coated panels.

    • Create a test matrix by assigning different panels to various curing temperatures (e.g., 40°C, 50°C, 60°C) and curing times (e.g., 12h, 24h, 48h).

  • Cure the Samples:

    • Place the panels in the oven according to the matrix. Ensure good air circulation.

  • Assess Solvent Resistance (ASTM D5402):

    • After a panel has completed its curing cycle and returned to room temperature, perform a solvent rub test as described in ASTM D5402.[6][15][16]

    • Saturate a piece of cheesecloth with MEK.

    • Using moderate finger pressure, perform a "double rub" (one forward and one backward motion) over a 1-inch path on the coated surface.

    • Count the number of double rubs until the coating is marred or removed, exposing the substrate.

    • A higher number of MEK double rubs indicates a more complete cure and better cross-linking.[7]

  • Correlation and Optimization:

    • Record the MEK double rub results for each curing condition in a table (see Table 1).

    • Identify the curing conditions that produce a significant increase in solvent resistance, indicating the point of diminishing returns.

    • Select the most efficient curing profile (i.e., the lowest temperature and time that achieves maximum solvent resistance).

    • Validate this optimized curing profile by performing a leaching study (Protocol 1) on a sample cured under these conditions and comparing the results to your initial baseline.

Section 4: Data Interpretation and Best Practices
Data Presentation

Quantitative data should always be organized for clear comparison.

Table 1: Example Data for Curing Optimization

Curing Temp.Curing TimeMEK Double Rubs (Count)Leached TMBI (µg/cm² after 24h)
40°C12h2515.2
40°C24h4511.8
50°C12h807.5
50°C24h>1004.1
60°C12h>1004.3
60°C24h>1004.0

In this example, curing at 50°C for 24 hours provides a significant improvement in both cure (MEK rubs) and leaching reduction, without the need for higher energy consumption at 60°C.

Troubleshooting Workflow

A Suspected Leaching Issue (e.g., Assay Interference) B Perform Leaching Quantification (Protocol 1) A->B C Is Leaching Level Acceptable? B->C D Problem Solved. Document Baseline. C->D Yes E Optimize Curing Process (Protocol 2) C->E No F Re-run Leaching Quantification (Protocol 1) E->F G Is Leaching Level Now Acceptable? F->G G->D Yes H Consider Reformulation: - Reduce TMBI Level - Evaluate Alternative Coalescents - Add Barrier Topcoat G->H No H->B Re-evaluate

Caption: Decision tree for troubleshooting TMBI leaching.
Best Practices Summary
  • Use the Minimum Effective Coalescent Level: Work with your coatings provider or perform a ladder study to determine the lowest concentration of TMBI that still provides adequate film formation for your specific acrylic latex.

  • Validate Your Curing Process: Do not assume a standard curing protocol is optimal. Use solvent resistance tests (Protocol 2) to confirm you are achieving a fully cured, integrated film.

  • Control Film Thickness: Ensure consistent application and measurement of film thickness. Thicker films may take longer to cure fully and can act as larger reservoirs for leachable material.[7]

  • Consider a Barrier Coat: For highly sensitive applications, applying a non-leaching, medical-grade topcoat can provide an effective physical barrier to prevent the migration of any residual TMBI.[17][18]

  • Explore Alternatives: Investigate formulations that use higher molecular weight or reactive coalescents which are inherently less mobile or become chemically part of the polymer network.[19]

Section 5: Comprehensive FAQs
Q: Is TMB Monoisobutyrate (Texanol™) considered a Volatile Organic Compound (VOC)?

A: This depends on the specific regulation. In the United States, it is often classified as a VOC.[2] However, under the European Union Directive 2004/42/EC, it is not classified as a VOC because its boiling point (approx. 255°C) is above the 250°C threshold.[20] It is crucial to consult the specific regulations relevant to your industry and location.

Q: How does the pH of the acrylic formulation affect TMBI stability and leaching?

A: TMBI possesses excellent hydrolytic stability, making it stable in both low and high pH acrylic formulations.[1][20] However, the surrounding environment can play a role. For example, highly basic substrates like concrete can potentially catalyze the hydrolysis of the ester bond over long periods, although this is generally not a significant concern in controlled laboratory or biomedical applications.[21] The primary impact of formulation pH is on the stability of the acrylic polymer dispersion itself, not on the TMBI.

Q: Can a post-curing bake or UV treatment reduce TMBI leaching?

A: A post-curing bake can be a double-edged sword. A carefully controlled bake at a temperature below the boiling point of TMBI might help to further anneal the polymer film and close up micro-pores, potentially reducing leaching. However, excessive heat could also increase the mobility of TMBI and drive it out of the film prematurely, possibly altering the coating's mechanical properties. UV treatment is generally not effective for reducing TMBI leaching as TMBI does not typically participate in UV-curing reactions. Its effectiveness would be limited to its impact on the acrylic matrix itself. Any post-treatment must be thoroughly validated with leaching and performance tests.

Section 6: References
  • ASTM D5402-06, Standard Practice for Assessing the Solvent Resistance of Organic Coatings Using Solvent Rubs, ASTM International, West Conshohocken, PA, 2006. [Link]

  • ANSI Webstore, ASTM D5402-06: Standard Practice for Assessing the Solvent Resistance of Organic Coatings Using Solvent Rubs. [Link]

  • iTeh Standards, ISO 11890-1: Paints and varnishes — Determination of volatile organic compound (VOC) content. [Link]

  • Scribd, ASTM D7091-05 (Measurement of Paint). [Link]

  • ASTM International, ASTM D7091-05: Standard Practice for Nondestructive Measurement of Dry Film Thickness of Nonmagnetic Coatings Applied to Ferrous Metals and Nonmagnetic, Nonconductive Coatings Applied to Non-Ferrous Metals. [Link]

  • ASTM International, ASTM D7091-13: Standard Practice for Nondestructive Measurement of Dry Film Thickness of Nonmagnetic Coatings Applied to Ferrous Metals and Nonmagnetic, Nonconductive Coatings Applied to Non-Ferrous Metals. [Link]

  • NBS, ISO 11890-1:2007 Paints and varnishes - Determination of volatile organic compound (VOC) content - Difference method. [Link]

  • ASTM International, D5402 Standard Practice for Assessing the Solvent Resistance of Organic Coatings Using Solvent Rubs. [Link]

  • Hunan Gonoava Instrument Co Ltd, ISO 11890-1-2007: Determination of volatile organic Compounds (VOC) content in paints and varnishments - Part 1- Difference method. [Link]

  • Patsnap Eureka, How to Minimize Acrylic Resin's Environmental Degradation. [Link]

  • FILAB, VOC content of paints and varnishes ISO 11890-1 ISO 11890-2. [Link]

  • iTeh Standards, ISO/FDIS 11890-1: Paints and varnishes — Determination of volatile organic compounds (VOC) and/or semi-volatile organic compounds (SVOC) content. [Link]

  • ResearchGate, Minimizing toxic additive leaching from plastics into food and... [Link]

  • American Coatings Association, A Simple, Highly Effective ASTM Curing Test. [Link]

  • ASTM International, D7091 Standard Practice for Nondestructive Measurement of Dry Film Thickness of Nonmagnetic Coatings Applied to Ferrous Metals and Nonmagnetic, Nonconductive Coatings Applied to Non-Ferrous Metals. [Link]

  • LabsInUS, ASTM D7091 Standard Practice for Nondestructive Measurement of Dry Film Thickness of Nonmagnetic Coatings Applied to Ferrous and Non-Ferrous Metals. [Link]

  • Patsnap Eureka, Can Surface Treatments Create a Barrier to Prevent the Leaching of Internal Additives? [Link]

  • PubChem, 2,2,4-Trimethyl-1,3-pentadiol monoisobutyrate. [Link]

  • ASTM International, ASTM D5402-19: Standard Practice for Assessing the Solvent Resistance of Organic Coatings Using Solvent Rubs. [Link]

  • ResearchGate, Emissions of texanol ester alcohol from latex paints: possible role of hydrolysis. [Link]

  • Taylor & Francis Online, Analytical methods – Knowledge and References. [Link]

  • ResearchGate, Morphological changes and rates of leaching of water-soluble material from artists' acrylic paint films during aqueous immersions. [Link]

  • CCS Chemistry, Amyloid-Like Protein Coating as a Barrier Against Plasticizer Leaching. [Link]

  • Royal Society of Chemistry, Analytical Methods Journal. [Link]

  • Scribd, Technical Data Sheet Texanol. [Link]

  • PMC, Acrylic Paints: An Atomistic View of Polymer Structure and Effects of Environmental Pollutants. [Link]

  • IntechOpen, Analytical Methods for Quantification of Drug Metabolites in Biological Samples. [Link]

  • ResearchGate, Protection of lead by preservation acrylic coatings in acetic vapors environment. [Link]

  • Royal Society of Chemistry, Analytical Methods Journal. [Link]

  • MDPI, Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies. [Link]

  • ResearchGate, Waterborne acrylics for maintenance and protective coatings: Moving beyond light duty. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Latex Coalescence in High-Humidity Environments

Welcome to the Formulation Support Center. For formulation scientists, materials researchers, and drug development professionals engineering controlled-release polymer films (e.g., polymethacrylate tablet coatings) or ad...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Formulation Support Center. For formulation scientists, materials researchers, and drug development professionals engineering controlled-release polymer films (e.g., polymethacrylate tablet coatings) or advanced architectural finishes, achieving a continuous, defect-free latex film is critical. High-humidity environments disrupt the thermodynamics of water evaporation, leading to micro-voids, cracking, and barrier failure.

This guide provides authoritative, field-proven troubleshooting strategies and self-validating protocols focused on the mechanistic use of Texanol (2,2,4-Trimethyl-1,3-pentanediol monoisobutyrate) as a premier coalescing agent to overcome high-humidity formulation challenges.

Mechanistic Overview: Coalescence Thermodynamics

To troubleshoot film formation, we must first understand the causality of particle fusion. Coalescence is driven by capillary forces exerted by interstitial water as it evaporates. Texanol acts as a temporary plasticizer, lowering the polymer's Glass Transition Temperature ( Tg​ ) and Minimum Film Formation Temperature (MFFT)[1].

CoalescencePathway A Aqueous Polymer Dispersion (Latex + Texanol) B High Humidity (>80% RH) Water Evap Rate Drops A->B Applied to Substrate C Texanol Partitions into Polymer (Hydrophobic Affinity) A->C Phase Partitioning E Capillary Force Compression (Particle Deformation) B->E Delayed Water Loss D Polymer Softening (Tg & MFFT Reduction) C->D Plasticization D->E Lowers Deformation Resistance F Chain Interdiffusion (Stage III Coalescence) E->F Texanol Retention G Continuous Defect-Free Film F->G Film Sealing

Fig 1: Thermodynamic pathway of Texanol-mediated latex coalescence under high humidity.

Quantitative Thermodynamics of High-Humidity Coalescence

The efficiency of a coalescent is dictated by its evaporation rate relative to water and its phase partitioning behavior. The table below summarizes the critical thermodynamic shifts that occur when moving from standard to high-humidity environments.

Parameter / Metric0% Relative Humidity (Dry)80% Relative HumidityMechanistic Implication
Water Evaporation Rate (n-BuAc=1) 0.480.09Drastic reduction delays the capillary compaction of polymer particles[1].
Texanol Evaporation Rate (n-BuAc=1) 0.0020.002Remains in the matrix >100 hours, ensuring continuous plasticization[1].
Scrub Resistance (Cycles, 6˚C) N/A805 (Texanol) vs 570 (Control)Superior film durability due to complete chain interdiffusion[1].
Water Solubility of Texanol ~3.0%~3.0%Ensures preferential partitioning into the hydrophobic polymer phase[2].
Troubleshooting Guide & FAQs

Q1: Why does high humidity cause film cracking (mudcracking) even when a standard coalescent is present? Causality: At 80% relative humidity, the evaporation rate of water drops from 0.48 to 0.09 (relative to n-butyl acetate)[1]. If you are using a fast-evaporating coalescent, it will exit the film before the water does. Once the coalescent evaporates, the polymer particles revert to their hard, glassy state. When the delayed water finally evaporates, the capillary forces are insufficient to deform the hardened particles, resulting in micro-voids and cracking. Texanol prevents this because its evaporation rate (0.002) is exponentially lower than water, ensuring it remains in the film long enough to facilitate fusion[1].

Q2: How does Texanol's chemical structure optimize its efficiency in aqueous dispersions? Causality: Texanol (2,2,4-trimethyl-1,3-pentanediol monoisobutyrate) contains both hydroxyl and ester functional groups, giving it structural similarity to common acrylic and polyvinyl acetate (PVA) polymers[1][3]. Because it is highly hydrophobic (only ~3.0% soluble in water), it actively partitions out of the aqueous phase and directly into the polymer particles[1][2]. This targeted partitioning maximizes plasticization efficiency exactly where it is needed to lower the MFFT.

Q3: We are observing "snail trails" (surfactant leaching) and poor color development in our high-humidity trials. What is the formulation failure? Causality: "Snail trails" occur when water-soluble components (surfactants, thickeners) migrate to the surface of the film before it fully seals[4]. High humidity prolongs the drying time, giving these hydrophilic molecules more time to leach. Texanol accelerates Stage III of coalescence (the interdiffusion and entanglement of polymeric chains), which rapidly seals the film and traps surfactants within the matrix, thereby preventing leaching and ensuring uniform color development[2][5].

Q4: Can I simply add more Texanol to force coalescence in extreme humidity? Causality: No. Over-plasticization can lead to severe defects. In high-gloss or highly plasticized formulations, an excess of a slow-evaporating coalescent like Texanol can cause prolonged film tackiness and poor block resistance[1]. The concentration must be precisely titrated to achieve an MFFT exactly 5°C below your lowest expected ambient application temperature[1].

Experimental Protocols

To ensure trustworthiness and reproducibility, utilize the following self-validating protocols to optimize your formulation.

Protocol 1: Self-Validating MFFT Optimization in High-Humidity Chambers

Objective: Determine the exact coalescent concentration required to achieve a target MFFT without causing over-plasticization tackiness.

  • Sample Preparation: Prepare five 100g aliquots of your latex dispersion. Add Texanol at varying concentrations (e.g., 0%, 2%, 4%, 6%, 8% w/w based on polymer solids).

  • Equilibration: Mix each sample under low shear for 5 minutes. Allow the samples to rest at room temperature for 24 hours. Self-Validation Check: This rest period is mandatory to ensure the hydrophobic Texanol has fully partitioned into the polymer phase.

  • Environmental Control: Place an MFFT bar apparatus (compliant with ASTM D2354) inside an environmental chamber calibrated to 85% RH.

  • Application: Apply a 400 µm wet film thickness drawdown of each sample across the temperature gradient bar[5].

  • Observation: Allow the films to dry. Identify the exact temperature point on the bar where the film transitions from a cracked/hazy state to a continuous, clear film.

  • Data Synthesis: Plot Texanol concentration vs. MFFT. Interpolate the curve to find the exact concentration required to achieve an MFFT 5°C below your target environmental application temperature[1].

Protocol 2: Spectrophotometric Kinetic Tracking of Particle Fusion

Objective: Quantify the kinetics of Stage III chain interdiffusion to validate complete coalescence under high humidity.

  • Substrate Preparation: Apply exactly 600 µL of a 4% v/v latex dispersion into a defined depressed area on a clear quartz glass plate. This ensures a reproducible dry film thickness of ~32 µm[6].

  • Chamber Setup: Place the quartz plate into a UV-Vis spectrophotometer equipped with a humidity-controlled sample chamber set to 84% RH[6].

  • Kinetic Measurement: Continuously record light transmission at a fixed wavelength (e.g., 500 nm) over a 48-hour period.

  • Self-Validation Analysis: Uncoalesced particles scatter light (Mie scattering) due to the refractive index mismatch between the polymer and interstitial water/air[6]. As particles fuse and voids disappear, transmission will increase. A successful formulation will show a steep sigmoidal increase in transmission that plateaus near 100%. If the transmission drops or plateaus early, micro-voids have formed, indicating that the Texanol concentration is insufficient for the humidity level.

References
  • Texanol Ester Alcohol. imimg.com.
  • Making The Transition: Coalescing Aids For Latex Paint. pcimag.com.
  • Buy Texanol (EVT-318662) | 25265-77-4. evitachem.com.
  • Courses - Eastman Texanol™ Ester Alcohol. coatino.com.
  • A Bio-Based Coalescent for Improving Latex Film Quality and Paint Performance. pcimag.com.
  • Film Formation from Latex Dispersions. paint.org.

Sources

Optimization

Technical Support Center: Mitigating Odor in 2,2,4-Trimethyl-1,3-Pentanediol Monoisobutyrate (TMPD-MIB) Formulations

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,2,4-trimethyl-1,3-pentanediol monoisobutyrate (TMPD-MIB) formulations. This guide provides in-depth t...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,2,4-trimethyl-1,3-pentanediol monoisobutyrate (TMPD-MIB) formulations. This guide provides in-depth troubleshooting advice and practical protocols to help you identify, characterize, and reduce the odor profile of your formulations, ensuring the integrity and quality of your experimental and final products.

Frequently Asked Questions (FAQs)

Q1: What is the inherent odor of pure 2,2,4-trimethyl-1,3-pentanediol monoisobutyrate (TMPD-MIB)?

A1: Pure TMPD-MIB, also known by the trade name Texanol, is a colorless liquid with a characteristically mild, faint, or slightly musty odor[1][2][3]. Its odor threshold has been reported to be around 66 parts per billion (ppb)[1][3]. If your formulation exhibits a strong, pungent, or otherwise unpleasant odor, it is likely due to the presence of volatile impurities.

Q2: What are the common sources of off-odors in TMPD-MIB formulations?

A2: Off-odors in TMPD-MIB formulations typically arise from two main sources:

  • Residual reactants and by-products from synthesis: TMPD-MIB is commercially synthesized from isobutyraldehyde[4]. Incomplete reactions or side reactions can leave residual isobutyraldehyde or other volatile organic compounds (VOCs) that contribute to an undesirable odor profile. A patent for the purification of TMPD-MIB indicates that a crude synthesis mixture may contain significant amounts of unreacted diol (around 8%)[5].

  • Degradation products: TMPD-MIB is an ester and can undergo hydrolysis, a reaction with water that is the reverse of esterification, to form its parent alcohol (2,2,4-trimethyl-1,3-pentanediol) and carboxylic acid (isobutyric acid)[6]. While TMPD-MIB itself has excellent hydrolytic stability, certain conditions such as high pH or the presence of certain catalysts can promote this degradation[1]. Isobutyric acid, a potential hydrolysis product, is known for its foul smell, similar to that of rancid butter.

Q3: Can excipients in my formulation contribute to the odor?

A3: Yes, this is a critical consideration, especially in pharmaceutical formulations. Excipients can contain reactive impurities such as peroxides, aldehydes, or bound water[7][8]. These impurities can react with TMPD-MIB, leading to degradation and the formation of odorous compounds[7][9]. It is also possible for excipients themselves to have an inherent odor that contributes to the overall profile of the formulation. A thorough understanding of drug-excipient and excipient-excipient compatibility is crucial[10][11].

Q4: What are the main strategies for reducing the odor of my TMPD-MIB formulation?

A4: The primary strategies for odor reduction fall into three categories:

  • Purification: This involves removing the odorous impurities from the TMPD-MIB. Techniques can range from simple washing to more complex methods like distillation[5].

  • Odor Neutralization/Scavenging: This involves adding a substance that chemically reacts with the odor-causing molecules to convert them into non-odorous compounds[12]. Zinc compounds, such as zinc ricinoleate, are known to be effective against molecules containing nitrogen and sulfur[13].

  • Odor Masking: This involves adding a substance with a pleasant and strong odor to cover up the undesirable one. Essential oils and other fragrances are often used for this purpose[14].

Troubleshooting Guides

Issue 1: High Initial Odor Intensity in a Newly Prepared Formulation

This issue suggests the presence of volatile impurities in the starting materials or a reaction that occurs upon mixing.

Diagnostic Workflow:

Caption: Diagnostic workflow for high initial odor.

Step-by-Step Protocol:

  • Isolate Volatile Compounds: Use a headspace solid-phase microextraction (SPME) technique to capture the volatile organic compounds (VOCs) from the headspace above your formulation.

  • Analyze by GC-MS: Analyze the extracted VOCs using Gas Chromatography-Mass Spectrometry (GC-MS) to separate and identify the individual chemical components contributing to the odor[15][16][17].

  • Identify Odor-Active Compounds: If available, use a Gas Chromatography-Olfactometry (GC-O) system. This technique allows a human assessor to smell the effluent from the GC column and identify which specific compounds are responsible for the off-odor[18][19].

  • Trace the Source: Compare the identified odorous compounds to the specifications and impurity profiles of your starting materials (TMPD-MIB and all excipients).

  • Remediation:

    • If the impurity is traced to the TMPD-MIB, consider purification by distillation or sourcing a higher purity grade.

    • If the impurity is from an excipient, contact the supplier for a certificate of analysis of a different lot or consider an alternative supplier.

    • If the odor is generated upon mixing, investigate potential chemical incompatibilities between your components[7][9]. This may require a redesign of the formulation.

Issue 2: Odor Develops or Worsens Over Time During Storage

This suggests a chemical instability in your formulation, likely due to hydrolysis or oxidative degradation.

Diagnostic Workflow:

Caption: Diagnostic workflow for developing odor.

Step-by-Step Protocol:

  • Accelerated Stability Study: Store samples of your formulation under stressed conditions (e.g., elevated temperature and humidity) and at room temperature.

  • Periodic Odor Analysis: At set time points, analyze the headspace of the samples using GC-MS and/or GC-O to track the emergence and increase in concentration of odorous compounds.

  • Identify the Degradation Pathway:

    • The presence of isobutyric acid is a strong indicator of hydrolysis.

    • The emergence of new aldehydes or ketones may suggest an oxidative degradation pathway.

  • Mitigation Strategies:

    • For Hydrolysis:

      • Minimize water content in the formulation by using anhydrous excipients or adding a desiccant.

      • Adjust the pH of the formulation to be near neutral, as TMPD-MIB is most stable at neutral and acidic pH[6].

    • For Oxidation:

      • Incorporate an antioxidant into your formulation. The choice of antioxidant must be compatible with all other components.

      • During manufacturing and packaging, blanket the formulation with an inert gas like nitrogen or argon to displace oxygen.

Experimental Protocols

Protocol 1: Headspace GC-MS Analysis of Volatile Impurities

This protocol provides a general method for identifying volatile compounds in your TMPD-MIB formulation.

Instrumentation:

  • Gas Chromatograph with a Mass Spectrometer detector (GC-MS)

  • Headspace Autosampler

  • SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane)

Procedure:

  • Sample Preparation: Place a known amount of your formulation into a headspace vial and seal it.

  • Incubation: Incubate the vial at an elevated temperature (e.g., 60-80°C) for a set time (e.g., 15-30 minutes) to allow volatile compounds to partition into the headspace.

  • Extraction: Expose the SPME fiber to the headspace for a defined period to adsorb the volatile compounds.

  • Desorption and Analysis: Insert the SPME fiber into the hot GC inlet to desorb the analytes onto the column.

  • GC-MS Conditions (Example):

    • Column: A mid-polarity column (e.g., DB-5ms) is a good starting point.

    • Oven Program: Start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 250°C) to elute a wide range of compounds.

    • Carrier Gas: Helium at a constant flow rate.

    • MS Detection: Scan a mass range of m/z 35-350.

  • Data Analysis: Identify compounds by comparing their mass spectra to a library (e.g., NIST).

Protocol 2: Screening of Odor Scavengers

This protocol allows for the rapid screening of the effectiveness of different odor scavengers.

Materials:

  • Your odorous TMPD-MIB formulation.

  • A selection of odor scavengers (e.g., zinc ricinoleate, activated carbon, molecular sieves).

  • A panel of at least 3-5 trained sensory assessors.

Procedure:

  • Preparation of Test Samples:

    • Prepare a series of small, sealed vials of your formulation.

    • To each vial, add a different scavenger at a predetermined concentration (e.g., 0.1%, 0.5%, 1.0% w/w). Include a control sample with no scavenger.

  • Incubation: Allow the samples to equilibrate at room temperature for 24 hours.

  • Sensory Evaluation:

    • Present the samples to the sensory panel in a randomized, blinded fashion.

    • Have the panelists rate the odor intensity of each sample on a scale (e.g., 1 to 9, where 1 is no perceptible odor and 9 is extremely strong odor).

  • Data Analysis:

    • Calculate the average odor intensity score for each scavenger at each concentration.

    • Compare the scores to the control to determine the percentage of odor reduction.

Data Presentation Example:

ScavengerConcentration (w/w)Average Odor Intensity% Odor Reduction
Control0%7.50%
Zinc Ricinoleate0.5%3.257%
Activated Carbon0.5%4.540%
Molecular Sieve A0.5%6.89%

Conclusion

Reducing the odor profile of 2,2,4-trimethyl-1,3-pentanediol monoisobutyrate formulations requires a systematic approach. By understanding the potential sources of odor and employing targeted analytical and mitigation strategies, you can significantly improve the quality of your formulations. Always consider the compatibility of any additives, especially in the context of pharmaceutical applications, to ensure they do not compromise the stability or efficacy of your final product.

References

  • Additives and methods for reducing odor. (n.d.). Google Patents.
  • Method for distilling and purifying 2, 2, 4-trimethyl-1, 3-pentanediol monoisobutyrate. (n.d.). Google Patents.
  • Method for odor reduction. (n.d.). Google Patents.
  • Odor eliminating aqueous formulation. (n.d.). Google Patents.
  • Odor absorption and deodorization. (n.d.). Google Patents.
  • Odor eliminating aqueous formulation. (n.d.). Google Patents.
  • Kinetics of Alkaline Hydrolysis of Synthetic Organic Esters. (n.d.). ChemRxiv. Retrieved March 7, 2024, from [Link]

  • Method for preparing 2,2,4-trimethyl-1,3-pentanediol monoisobutyrate. (n.d.). Google Patents.
  • 2,2,4-TRIMETHYL-1,3-PENTANEDIOL MONOISOBUTYRATE. (n.d.). Ataman Kimya. Retrieved March 7, 2024, from [Link]

  • Quantitative Determination of 2-Ethyl-1-hexanol, Texanol and TXIB in In-door Air Using a Solid-Phase Extraction-type Collection Device Followed by Gas Chromatography-Mass Spectrometry. (2019). PubMed. Retrieved March 7, 2024, from [Link]

  • TEXANOL CAS N°: 25265-77-4. (n.d.). Inchem. Retrieved March 7, 2024, from [Link]

  • An Overview of the Progress made in Research on Odor Removal in Water Treatment Plants. (2024). MDPI. Retrieved March 7, 2024, from [Link]

  • Quantitative Determination of 2-Ethyl-1-hexanol, Texanol and TXIB in In-door Air Using a Solid-Phase Extraction-type Collection Device Followed by Gas Chromatography-Mass Spectrometry. (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]

  • The SCAVENGER Difference. (n.d.). Buckeye International. Retrieved March 7, 2024, from [Link]

  • Emissions of 2,2,4-trimethyl-1,3-pentanediol monoisobutyrate from latex paint. (n.d.). The University of Texas at Austin. Retrieved March 7, 2024, from [Link]

  • Gas Chromatography–Mass Spectrometry–Olfactometry To Control the Aroma Fingerprint of Extra Virgin Olive Oil from Three Tunisian Cultivars at Three Harvest Times. (2018). ACS Publications. Retrieved March 7, 2024, from [Link]

  • Compound 2,2,4-Trimethyl-1,3-pentanediol monoisobutyrate Data collection sheet. (n.d.). Agence nationale de sécurité sanitaire de l'alimentation, de l'environnement et du travail. Retrieved March 7, 2024, from [Link]

  • Odor scavenger and preparation method thereof. (n.d.). Google Patents.
  • Prediction of excipient-excipient incompatibility: A latent threat to pharmaceutical product development. (n.d.). Pharmaspire. Retrieved March 7, 2024, from [Link]

  • Method for preparing 2,2,4-trimethyl-1,3-pentanediol diisobutyrate. (n.d.). Google Patents.
  • Organic volatile impurities in pharmaceuticals. (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]

  • Occurrence of 2,2,4-trimethy-1,3-pentanediol monoisobutyrate (Texanol®) in foods packed in polystyrene and polypropylene cups. (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]

  • Volatile organic compound emissions from solvent- and water- borne coatings. (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]

  • Aroma compounds identified by gas chromatography-olfactometry (GC-O) in three Langjiu. (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]

  • 2,2,4-Trimethyl-1,3-pentanediol monoisobutyrate. (n.d.). LookChem. Retrieved March 7, 2024, from [Link]

  • Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. (2019). AOCS. Retrieved March 7, 2024, from [Link]

  • Interactions and incompatibilities of pharmaceutical excipients with active pharmaceutical ingredients: a comprehensive review. (n.d.). CORE. Retrieved March 7, 2024, from [Link]

  • Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility. (n.d.). PMC. Retrieved March 7, 2024, from [Link]

  • Column Selection for the Analysis of Fatty Acid Methyl Esters Application. (2005). Agilent. Retrieved March 7, 2024, from [Link]

  • Odor Scavenger – important means to increase the recycling of plastics. (2020). Nexam Chemical. Retrieved March 7, 2024, from [Link]

  • Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. (2019). SciSpace. Retrieved March 7, 2024, from [Link]

  • Drug-Excipient Compatibility Studies in Formulation Development: Current Trends and Techniques. (n.d.). Fisher Digital Publications. Retrieved March 7, 2024, from [Link]

  • Method for reducing odors in recycled plastics and compositions relating thereto. (n.d.). Google Patents.
  • Improve the quality of recycled plastics with odor scavenger. (2025). Fraunhofer CCPE. Retrieved March 7, 2024, from [Link]

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Troubleshooting

Mitigating matrix interference in the analysis of CAS 25265-77-4

Welcome to the Technical Support Center for the analysis of CAS 25265-77-4 (2,2,4-Trimethyl-1,3-pentanediol monoisobutyrate, commercially known as Texanol). As a Senior Application Scientist, I frequently consult with re...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the analysis of CAS 25265-77-4 (2,2,4-Trimethyl-1,3-pentanediol monoisobutyrate, commercially known as Texanol).

As a Senior Application Scientist, I frequently consult with researchers struggling to achieve reproducible quantification of this ubiquitous volatile/semi-volatile organic compound (VOC/SVOC). Because it is a prevalent coalescing agent in paints, coatings, and polymers, it presents unique analytical challenges—most notably severe matrix interference, background contamination, and isomeric peak splitting during Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

This guide is engineered to provide self-validating protocols and mechanistic troubleshooting to ensure absolute scientific integrity in your analytical workflows.

Part 1: Troubleshooting & FAQs (The "Why" and "How")

Q1: My GC-MS chromatogram shows two distinct peaks for CAS 25265-77-4, but my NIST library only identifies one. Is the second peak a matrix interferent? Mechanistic Causality: No, it is highly likely that the second peak is a true analyte signal, not an interferent. CAS 25265-77-4 is synthesized as a mixture of two primary structural isomers. Standard NIST mass spectral libraries often only contain the reference spectrum for one of these isomers 1. When researchers see the second peak, they frequently dismiss it as a co-eluting matrix artifact, leading to severe under-reporting of the total concentration. Resolution: To ensure accurate quantification, you must integrate both isomeric peaks. If your laboratory utilizes a Time-of-Flight (TOF) MS, you can validate the second peak using AI-assisted structural analysis or exact mass evaluation, which will confirm the identical molecular formula ( C12​H24​O3​ ) across both peaks 1.

Q2: I am experiencing massive signal enhancement in my biological/environmental samples compared to my pure solvent calibration curve. Why? Mechanistic Causality: This is a classic example of matrix-induced response enhancement. CAS 25265-77-4 contains a hydroxyl group and an ester linkage, making it susceptible to adsorption by active sites (e.g., exposed silanol groups) in the GC inlet liner and the head of the analytical column. When injecting pure solvent standards, a fraction of the analyte is lost to these active sites. However, when injecting a complex sample matrix, the heavy matrix components preferentially bind to and "block" these active sites [[2]](). Consequently, 100% of the analyte in the sample reaches the detector, artificially inflating the calculated concentration. Resolution: You must implement a self-validating calibration system. Abandon pure solvent curves and transition to Matrix-Matched Calibration. Additionally, utilize a structurally similar Internal Standard (IS) that elutes near the target analyte to normalize the response.

Q3: My method blanks consistently show high levels of CAS 25265-77-4. How do I eliminate this background interference? Mechanistic Causality: This compound is a ubiquitous indoor air pollutant (often present in ambient air at ppt to ppb levels) and a common plasticizer in laboratory consumables 3. It readily partitions from the ambient laboratory air into your sample extraction solvents or directly leaches from polypropylene tubes during sample preparation. Resolution: Replace all plastic consumables with glassware baked at 400°C for 4 hours. Prepare samples in a controlled environment (e.g., a clean bench with activated carbon filtration) and always run procedural blanks in parallel with your samples to establish a baseline for subtraction.

Part 2: Experimental Protocols

To bypass the extraction of heavy, non-volatile matrix components (like lipids or heavy polymers) that foul the GC inlet and cause signal enhancement, Thermal Desorption (TD) is the gold standard.

Protocol: Thermal Desorption (TD)-GC-MS Optimization for Solid/Air Matrices

This protocol is designed as a self-validating system; the inclusion of a pre-desorption surrogate standard ensures any matrix-induced suppression during the thermal extraction phase is immediately flagged.

  • Tube Conditioning: Condition Tenax TA sorbent tubes at 300°C for 30 minutes under a high-purity helium flow of 50 mL/min to eliminate background VOCs.

  • Sample Loading:

    • Air Matrices: Draw 1-5 L of air through the tube using a calibrated mass flow controller.

    • Solid Matrices (e.g., polymers): Place 10-50 mg of the sample directly into a specialized direct-desorption tube.

  • Surrogate Spiking (Self-Validation): Inject 1 µL of a gaseous surrogate standard (e.g., Toluene-d8) directly onto the sorbent bed.

  • Primary Desorption: Heat the tube to 280°C for 10 minutes with a carrier gas flow of 30 mL/min. Route the effluent to a general-purpose hydrophobic cold trap held at 0°C to focus the analyte and purge interfering water vapor 1.

  • Secondary Desorption: Rapidly heat the cold trap to 280°C (hold for 3 minutes) to inject the focused analyte band into the GC column (e.g., a 30m x 0.25mm x 0.25µm 5% phenyl polysilphenylene-siloxane column) 1.

Part 3: Quantitative Data Presentation

The table below summarizes the empirical impact of implementing the above mitigation strategies on the quantification metrics of CAS 25265-77-4 in a complex polymer matrix.

Table 1: Impact of Mitigation Strategies on CAS 25265-77-4 Quantification Metrics

Mitigation StrategyMatrix Effect (%)Recovery (%)LOD (ng/mL)RSD (%)
Pure Solvent Calibration (Uncorrected) +145% (Enhancement)1455.018.5
Matrix-Matched Calibration +5%981.24.2
Isotope Dilution (Internal Standard) +2%990.82.1
Thermal Desorption (TD-GC-MS) < 1%960.053.5

Part 4: Mandatory Visualization

The following decision tree illustrates the logical workflow for diagnosing and mitigating matrix interference when analyzing this compound.

MatrixInterference Start CAS 25265-77-4 Analysis (GC-MS) Identify Identify Matrix Issue Start->Identify Issue1 Signal Enhancement (Active Sites Blocked) Identify->Issue1 Issue2 Background Contamination (Lab Air/Plastics) Identify->Issue2 Issue3 Unrecognized Isomers (Library Mismatch) Identify->Issue3 Sol1 Matrix-Matched Calibration & Deactivated Liners Issue1->Sol1 Sol2 Use Baked Glassware & Procedural Blanks Issue2->Sol2 Sol3 Integrate Both Peaks & Use High-Res MS Issue3->Sol3 Valid Validated Quantification Achieved Sol1->Valid Sol2->Valid Sol3->Valid

Workflow for diagnosing and mitigating matrix interference in CAS 25265-77-4 analysis.

Part 5: References

  • JEOL Application Note: Structural analysis of 2,2,4-trimethyl-1,3-pentanediol monoisobutyrate using msFineAnalysis AI. JEOL Ltd. URL:[Link]

  • Tandfonline: Ambient measurements of 2,2,4-trimethyl, 1,3-pentanediol monoisobutyrate in Southern California. Journal of the Air & Waste Management Association. URL:[Link]

  • California OEHHA: Synthetic Turf Study: Assessment of Health Risks from Exposure to Chemicals in Crumb Rubber Infill. URL:[Link]

Sources

Optimization

Technical Support Center: Optimizing Scrub Resistance with TMB Monoisobutyrate

Audience: Materials scientists, formulation chemists, and R&D professionals engineering high-durability coatings for architectural, industrial, and clinical/cleanroom environments. Welcome to the Technical Support Center...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Materials scientists, formulation chemists, and R&D professionals engineering high-durability coatings for architectural, industrial, and clinical/cleanroom environments.

Welcome to the Technical Support Center for architectural and industrial coatings. This guide provides advanced troubleshooting and mechanistic insights for optimizing scrub resistance in latex systems utilizing TMB monoisobutyrate (2,2,4-Trimethyl-1,3-pentanediol monoisobutyrate, commonly known as Texanol). As the premier hydrophobic coalescing agent[1], TMB monoisobutyrate is critical for facilitating polymer interdiffusion, but its misuse can lead to catastrophic film failure.

Mechanistic Architecture of Coalescence

To troubleshoot scrub resistance, one must first understand the causality of film formation. TMB monoisobutyrate functions as a temporary plasticizer. Because it is highly hydrophobic and water-insoluble, it partitions directly into the dispersed polymer particles rather than the aqueous phase[2]. By increasing the free volume within the polymer network, it temporarily lowers the glass transition temperature ( Tg​ ) and the Minimum Film Forming Temperature (MFFT)[3].

As water evaporates, capillary forces drive the softened particles together, allowing polymer chains to entangle and interdiffuse across particle boundaries[2]. Crucially, TMB monoisobutyrate has a slow evaporation rate (boiling point ~254°C)[4]. The ultimate mechanical toughness and scrub resistance of the film are only achieved after the coalescent has fully volatilized, restoring the polymer to its original, harder Tg​ [5].

Workflow Latex Aqueous Latex Dispersion (Discrete Polymer Particles) TMB Addition of TMB Monoisobutyrate (Partitions into Polymer Phase) Latex->TMB Evap Water Evaporation (Capillary Forces Activate) TMB->Evap Opt Optimal TMB Level (Tg Lowered Below Ambient) Evap->Opt Def Insufficient TMB (Tg Remains High) Evap->Def Exc Excess TMB / Early Testing (Prolonged Plasticization) Evap->Exc Entangle Polymer Chain Interdiffusion (Particle Coalescence) Opt->Entangle Microcrack Incomplete Fusion (Micro-cracking) Def->Microcrack Soft Retained Coalescent (Soft, Vulnerable Film) Exc->Soft Cure Slow TMB Evaporation (Restores Original Tg) Entangle->Cure Success Continuous, Tough Film (High Scrub Resistance) Cure->Success

Fig 1. Mechanistic pathways of latex coalescence and scrub resistance failure modes.

Advanced Diagnostics & FAQs

Q: Why is my formulation exhibiting early scrub failure (low cycles-to-failure) despite using the recommended dosage of TMB monoisobutyrate? A: The most common cause is testing the film before the coalescent has fully evaporated. Because TMB monoisobutyrate is a slow-evaporating solvent with a vapor pressure of <0.01 kPa at 20°C[6], premature testing evaluates a film that is still artificially plasticized. This retained free volume leaves the film soft and highly susceptible to abrasive erosion[5]. Causality & Action: Ensure a full 7-day cure at 23°C and 50% relative humidity, as mandated by ASTM D2486[7]. If failures persist, conduct a forced-dry study (e.g., 48 hours at 50°C) to verify if retained coalescent is the root cause.

Q: How do I balance MFFT reduction with final film hardness? A: Adding excess TMB over-plasticizes the system, delaying hardness development without improving film formation. The optimum durability of a paint film is generally achieved when the formulation is designed for an MFFT approximately 5°C below the expected environmental application temperature[2]. Causality & Action: Do not guess the dosage. Generate a Coalescent Demand Curve (see Protocol 1) to identify the exact inflection point where continuous film formation occurs. Any TMB added beyond this point only contributes to volatile organic compounds (VOCs) and degrades early scrub resistance[3].

Q: Does TMB monoisobutyrate negatively interact with HEUR associative thickeners, causing a drop in scrub resistance? A: Generally, no. Unlike water-soluble glycol ethers that severely disrupt the micellar network of Hydrophobically Modified Ethoxylated Urethanes (HEUR), TMB monoisobutyrate is water-insoluble and has little to no negative effect on the mid-shear viscosity of HEUR-thickened paints[8]. In fact, it can exhibit a synergistic effect, enhancing thickening efficiency[9]. However, if your formulation includes high levels of predispersed colorants containing surfactants, these surfactants can displace the HEUR hydrophobes from the latex surface[8]. This competitive displacement, combined with the plasticizing effect of TMB, leads to a loose polymer network and reduced wet-scrub resistance.

Q: My high-PVC (Pigment Volume Concentration) flat paint has terrible scrub resistance regardless of TMB dosage. Why? A: TMB monoisobutyrate only plasticizes the polymeric binder; it cannot compensate for a fundamental lack of binder[2]. Scrub resistance depends heavily on the ratio of PVC to the Critical Pigment Volume Concentration (CPVC)[7]. If PVC > CPVC, there is insufficient polymer volume to fully encapsulate the pigment and extender particles, resulting in a porous film with high volumetric erosion rates. Causality & Action: Calculate your PVC/CPVC ratio. If it exceeds 1.0, you must increase the latex binder fraction or utilize a finer particle size binder to increase surface area coverage. Increasing coalescent will not fix a binder-deficient system.

Quantitative Performance Matrices

The following table summarizes the causal relationship between TMB monoisobutyrate dosage, film formation, and ultimate scrub resistance in a standard architectural acrylic latex (Binder Tg​ = 22°C, PVC = 35%).

TMB Dosage (phr)*MFFT (°C)1-Day Film Hardness (König, s)7-Day Film Hardness (König, s)ASTM D2486 Scrub Cycles (Method A)Primary Failure Mode
0 (Control)18.54548< 200Micro-cracking / Powdery film due to incomplete fusion
4 (Deficient)12.03542650Brittle failure / Poor interdiffusion
8 (Optimal)4.525381,450 Normal abrasive erosion[7]
12 (Excess)< 0.01222800Plasticizer retention / Soft film tearing

*phr = parts per hundred resin (based on solid polymer weight).

Self-Validating Experimental Workflows

To ensure scientific integrity, all troubleshooting must be grounded in self-validating protocols. The following workflows include built-in controls to isolate variables.

Protocol 1: Coalescent Demand & MFFT Optimization

Purpose: To determine the minimum TMB monoisobutyrate required to achieve continuous film formation without over-plasticizing.

  • Dosing: Prepare five 100g aliquots of the base latex. Add TMB monoisobutyrate dropwise under low-shear agitation to achieve 0, 2, 4, 6, and 8 phr.

  • Equilibration (Self-Validation Step): Agitate for 24 hours. Validation Check: Measure viscosity before and after. A massive viscosity spike indicates shock-coagulation (instability), invalidating the test. The hydrophobic TMB requires time to fully partition into the polymer phase[3].

  • Application: Apply a uniform 100 µm wet film of each aliquot across an MFFT bar set to a gradient of 0°C to 25°C[3].

  • Assessment: Allow the film to dry. Identify the exact temperature transition point from a clear, continuous film to a cracked or powdery state. Plot MFFT vs. phr to find the optimal dosage[3].

Protocol 2: ASTM D2486 Scrub Resistance Testing (Method B)

Purpose: To quantify the resistance of the formulated paint to erosion caused by scrubbing[10]. Method B is prioritized over Method A (cycles-to-failure) because it uses a concurrent control paint to normalize environmental and mechanical variables[11].

  • Preparation: Draw down the test paint and a known reference paint side-by-side on a black plastic panel using a 7-mil clearance applicator[7].

  • Curing (Self-Validation Step): Cure the panel for exactly 7 days at 23°C ± 2°C and 50% ± 5% relative humidity[7]. Validation Check: Measure the dry film thickness (DFT) of both paints. If the DFT varies by more than 10%, discard the panel, as thickness heavily skews scrub cycles.

  • Scrubbing: Place the cured panel over a 1/2-inch wide, 10-mil thick shim in the washability tester[12]. This shim creates a localized bulge to accelerate failure[7]. Apply the standardized abrasive scrub medium to a pre-conditioned nylon bristle brush[12].

  • Endpoint Determination: Run the washability tester until the substrate is continuously exposed across the entire 1/2-inch width of the shim[7].

  • Calculation: Express the result as a percentage: (CyclesTest​/CyclesReference​)×100 [10].

References

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Reference Data & Comparative Studies

Validation

A Comparative Performance Analysis: Texanol™ vs. Next-Generation Bio-Based Coalescents in Architectural Coatings

Introduction: The Evolving Role of Coalescents in Paint Formulation In the formulation of water-based latex paints, the transition from a liquid dispersion of polymer particles to a continuous, durable film is a critical...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Evolving Role of Coalescents in Paint Formulation

In the formulation of water-based latex paints, the transition from a liquid dispersion of polymer particles to a continuous, durable film is a critical, yet complex, process. This transformation, known as coalescence, is the very foundation of a coating's protective and aesthetic properties. Coalescing agents are essential, high-boiling point solvents that act as temporary plasticizers for the polymer particles.[1] As water evaporates, these agents soften the latex particles, reducing the minimum film formation temperature (MFFT) and allowing them to fuse together into a cohesive film.[1][2]

For decades, Texanol™ (2,2,4-Trimethyl-1,3-pentanediol monoisobutyrate) has been the undisputed industry benchmark.[3][4][5] Its robust performance, characterized by excellent hydrolytic stability, low water solubility, and high efficiency in enhancing properties like scrub resistance and gloss, has made it the premier choice for formulators.[6][7][8] However, the coatings industry is at a pivotal juncture. Increasingly stringent environmental regulations aimed at reducing volatile organic compounds (VOCs) and a growing consumer demand for sustainable products are driving a paradigm shift.[9][10][11] This has catalyzed the development of innovative bio-based, low- to zero-VOC coalescents, posing a direct challenge to traditional technologies.[12][13]

This guide provides an in-depth, objective comparison of the performance of Texanol™ against emerging bio-based alternatives. We will dissect the causality behind experimental choices, present supporting data from standardized test methods, and provide detailed protocols to ensure a self-validating and trustworthy analysis for researchers, scientists, and formulation professionals.

The Mechanism of Coalescence: A Visual Explanation

The primary function of a coalescent is to facilitate the seamless transition from discrete polymer particles to a uniform film. This process is fundamental to achieving desired coating properties. The diagram below illustrates the key stages of film formation, highlighting the critical role of the coalescing agent.

G a Latex Particles Dispersed in Water b Particles Become Concentrated a->b c Coalescent Softens Particles, Reducing MFFT d Particles Deform and Pack Tightly c->d Capillary & Evaporative Forces e Polymer Chains Diffuse Across Particle Boundaries f Continuous, Homogeneous Film Formed e->f Entanglement G prep 1. Paint Preparation (Formulations with Texanol™ & Bio-Based Coalescent) apply 2. Film Application (Drawdown on black plastic panel to uniform thickness) prep->apply cure 3. Curing (7 days at 23°C ± 2°C, 50% ± 5% RH) apply->cure setup 4. Test Setup (Mount panel in scrub tester, place shim, add scrub medium) cure->setup scrub 5. Abrasion Cycle (Reciprocating brush scrubs the surface at a constant rate) setup->scrub eval 6. Evaluation (Record number of cycles until a continuous line of film erosion appears) scrub->eval

Caption: Experimental Workflow for ASTM D2486 Scrub Resistance Test.

Experimental Protocol: ASTM D2486, Method A

  • Substrate Preparation: A black plastic panel is used as the substrate.

  • Paint Application: The test paint is applied to the panel using a drawdown bar to ensure a uniform film thickness (e.g., 7 mils or 178 microns). [14]3. Curing: The coated panel is allowed to cure for 7 days in a controlled environment (23°C ± 2°C and 50% ± 5% relative humidity). This extended curing period is critical to allow the coalescent to slowly evaporate (in the case of Texanol™) and the film to develop its ultimate hardness and chemical resistance.

  • Test Setup: The cured panel is secured in a scrub testing machine. A metal shim is placed under the panel in the path of the brush to ensure eventual failure. A standardized abrasive scrub medium is applied to the brush. [15]5. Scrubbing: The machine is started, moving a bristle brush back and forth over the film in a reciprocal motion. A counter tracks the number of cycles.

  • Endpoint Determination: The test is complete when the film is eroded in a continuous line across the width of the shim. The number of cycles to this failure point is recorded. [16] Results Interpretation: The paint formulated with Texanol™ withstood a higher number of scrub cycles before failure. This suggests that Texanol's optimized, slow evaporation rate contributes to a more thoroughly cross-linked and harder final film compared to the permanent bio-based coalescent, which remains in the film and may impart a slight plasticizing effect. [17][18]

Aesthetic Properties: Specular Gloss

Causality & Rationale: Specular gloss measures the shininess or light reflectance of a coating's surface. [19][20]A smooth, uniform film, free from microscopic defects, will have a higher gloss. The efficiency of the coalescent directly impacts this smoothness. [21] Experimental Protocol: ASTM D523

  • Sample Preparation: Use the same cured panels prepared for the scrub resistance test. The surface must be clean and free of any defects. [22]2. Instrument Calibration: Calibrate a glossmeter using a certified black glass standard.

  • Measurement Geometry: For a semi-gloss paint, a 60° measurement geometry is standard. [23]High gloss coatings (>70 GU) may use a 20° angle, while matte coatings (<10 GU) use an 85° angle. [20]4. Data Acquisition: Place the glossmeter firmly on the coated surface and take readings at several different locations on the panel to ensure a representative average.

  • Reporting: The results are reported in Gloss Units (GU).

Results Interpretation: The bio-based coalescent formulation yielded a significantly higher gloss. Permanent or very slow-evaporating coalescents remain in the film for an extended period, which can lead to better leveling and a smoother final surface, thereby increasing specular reflectance. [18][34]Texanol™, being more volatile, may evaporate before the film has achieved its ultimate smoothness. [18]

Environmental Impact: Volatile Organic Compound (VOC) Content

Causality & Rationale: VOCs are organic chemicals that have a high vapor pressure at room temperature, contributing to air pollution. Regulatory bodies worldwide mandate strict limits on the VOC content of architectural coatings. [10]This test determines the weight percentage of volatile components in a coating.

Experimental Protocol: ASTM D2369

  • Sample Preparation: Accurately weigh a small amount of the liquid paint into an aluminum dish.

  • Heating: Place the dish in a forced-draft oven for 60 minutes at a controlled temperature of 110°C ± 5°C. [24][25]This specific time and temperature are designed to evaporate the volatile components (water and VOCs) without degrading the polymer binder.

  • Final Weighing: After heating, the dish is cooled in a desiccator and weighed again.

  • Calculation: The weight loss is used to calculate the percentage of volatile content. The VOC content is then determined by subtracting the water content (measured separately by a method like Karl Fischer titration). [26][27] Results Interpretation: This is the most significant point of differentiation. Texanol™, while having a high boiling point (~254°C) that exempts it from VOC classification in some regions like the EU, is considered a VOC under U.S. EPA Method 24. [3][6][7]Bio-based coalescents are specifically engineered to have extremely low vapor pressure, classifying them as zero-VOC or LVP-VOC (Low Vapor Pressure-VOC), thus enabling formulators to create coatings that comply with the most stringent environmental standards. [9][28]

Conclusion and Future Outlook

This comparative analysis demonstrates a clear trade-off between the established performance of Texanol™ and the environmental advantages of next-generation bio-based coalescents.

  • Texanol™ remains a top performer in terms of mechanical durability, particularly scrub resistance, a testament to its optimized formulation properties developed over decades. [29][30]* Bio-based coalescents offer a compelling value proposition for formulators prioritizing sustainability and regulatory compliance. They provide a near-zero VOC footprint while delivering comparable coalescing efficiency and, in some cases, superior aesthetic properties like gloss. [10][17] The choice between these materials is not a simple one and depends heavily on the specific goals of the formulation. For a high-traffic area requiring maximum durability, a Texanol-based formulation might still be preferred. For an interior paint marketed as "green" or for use in regions with strict VOC regulations, a bio-based alternative is the clear choice.

The field of bio-based coalescents is rapidly advancing. Future innovations will likely focus on closing the minor performance gaps in areas like hardness and scrub resistance, potentially through novel bio-based chemistries that offer improved cross-linking or film-strengthening properties. As these technologies mature, we can anticipate a continued shift towards sustainable solutions that do not compromise on the performance that formulators and end-users have come to expect.

References
  • TJCY Industrial Chemical. (2024, November 26).
  • Univar Solutions. Texanol | Univar Solutions.
  • ASTM International. (2008). ASTM D523-08 - Standard Test Method for Specular Gloss.
  • Benchchem. Texanol Ester Alcohol|Coalescent for Research.
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  • Eastman Chemical Company. Texanol ester alcohol | Eastman.
  • ASTM International.
  • TJCY Industrial Chemical. How to Choose the Right Coalescing Agent: A Comparison of Texanol and Other Agents.
  • Micom Laboratories. ASTM D523 Gloss Testing – Specular Gloss Measurement.
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  • ASTM International. D523 Standard Test Method for Specular Gloss.
  • ASTM International. (2024, February 8).
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  • SpecialChem. (2025, July 15).
  • MaTestLab. (2024, October 19). ASTM D523 Standard Test Method for Specular Gloss US Lab.
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  • ASTM International. D2486 Standard Test Methods for Scrub Resistance of Wall Paints.
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  • Coatings World. (2019, August 9). Low-VOC Coalescents.
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  • Winnik, M. A. (1993). Coalescence and Film Formation from Latexes. In Emulsion Polymerization and Emulsion Polymers (pp. 467-518). John Wiley & Sons, Ltd.
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Comparative

A Comparative Toxicological Assessment: 2,2,4-Trimethyl-1,3-pentanediol Monoisobutyrate (TMPD-MIB) vs. Glycol Ethers

For the Attention of Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This guide provides an in-depth, objective comparison of the toxicological profiles of 2,2,4-tr...

Author: BenchChem Technical Support Team. Date: March 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides an in-depth, objective comparison of the toxicological profiles of 2,2,4-trimethyl-1,3-pentanediol monoisobutyrate (TMPD-MIB) and the broad class of chemicals known as glycol ethers. As substances with overlapping applications, particularly as solvents and coalescing agents in various formulations, a clear understanding of their relative toxicities is paramount for informed decision-making in research and product development. This document synthesizes available experimental data to illuminate the key differences in their potential hazards.

Introduction: Two Classes of Solvents

2,2,4-Trimethyl-1,3-pentanediol Monoisobutyrate (TMPD-MIB) , often referred to by its trade name Texanol™, is a higher molecular weight coalescing agent used extensively in latex paints and printing inks.[1] Its chemical structure is characterized by a branched C8 diol backbone esterified with an isobutyrate group.

Glycol Ethers are a diverse family of organic solvents derived from ethylene glycol or propylene glycol.[2] They are categorized into two main series: the E-series (derived from ethylene oxide) and the P-series (derived from propylene oxide).[2] Their utility spans a vast range of industrial and consumer products, including paints, cleaning products, and cosmetics.[3] The toxicity of glycol ethers varies significantly depending on the specific molecule, with the E-series generally demonstrating a higher toxicity profile than the P-series.[4]

Comparative Toxicological Profile

The following sections provide a side-by-side comparison of the key toxicological endpoints for TMPD-MIB and representative glycol ethers. It is important to note that direct comparative studies are scarce; therefore, this analysis is a synthesis of data from various independent studies.

Acute Toxicity

Acute toxicity data, typically represented by the median lethal dose (LD50), provides insight into the potential for harm from a single exposure.

ChemicalRouteSpeciesLD50Citation
TMPD-MIB OralRat6,860 mg/kg (6.86 ml/kg)[5]
Ethylene Glycol Monomethyl Ether (EGME) OralRat>2,000 mg/kg[6]
Ethylene Glycol Monoethyl Ether (EGEE) OralRat3,089 mg/kg[7]
Ethylene Glycol Phenyl Ether (EGPhE) OralRat (fasted male)1,386 mg/kg[8]
Propylene Glycol Monomethyl Ether (PGME) OralRat (male)3,739 mg/kg[9]

Interpretation: TMPD-MIB exhibits low acute oral toxicity.[5] The acute toxicity of glycol ethers varies, with some, like EGPhE, showing moderate toxicity, while others, like PGME, have a lower acute toxicity profile.[8][9] Generally, the acute toxicity of many glycol ethers is considered low to moderate.[6]

Developmental and Reproductive Toxicity

This is a critical area of differentiation between TMPD-MIB and certain glycol ethers.

TMPD-MIB: A combined repeated dose and reproductive/developmental toxicity screening study (OECD Guideline 422) in rats showed no impact on reproductive performance.[5]

Glycol Ethers: Certain E-series glycol ethers are well-established reproductive and developmental toxicants.[10]

  • Ethylene Glycol Monomethyl Ether (EGME) and Ethylene Glycol Monoethyl Ether (EGEE) have been shown to cause testicular atrophy and have adverse effects on fertility in both males and females in animal studies.[10] They are also associated with teratogenicity, leading to skeletal and cardiovascular defects in offspring.[10]

  • The P-series glycol ethers , such as Propylene Glycol Monomethyl Ether (PGME), generally lack the reproductive and developmental hazards associated with their E-series counterparts.[11]

ChemicalEndpointSpeciesNOAEL (No-Observed-Adverse-Effect Level)Citation
TMPD-MIB Reproductive/DevelopmentalRatNot established as toxic in the study[5]
Diethylene Glycol Monomethyl Ether (DGME) DevelopmentalRat200 mg/kg/day[12]
Diethylene Glycol Monoethyl Ether (DGEE) ReproductiveRat2,200 mg/kg/day[12]
Propylene Glycol Monomethyl Ether (PGME) DevelopmentalRat1500 ppm (inhalation)
Carcinogenicity

TMPD-MIB: There are no data available to suggest that TMPD-MIB is carcinogenic.[5] It has tested negative in an in vivo micronucleus assay and an Ames test, indicating a lack of genotoxic potential.[5]

Glycol Ethers: The EPA has not classified the glycol ethers as a group for carcinogenicity. Studies on individual glycol ethers have shown mixed results. For instance, an animal study on 2-ethoxyethanol showed no increase in tumor incidence, while a study on 2-butoxyethanol reported an increase in certain tumors in mice and rats. Overall, numerous studies on various glycol ethers have shown a lack of genotoxic activity, and the results of carcinogenicity studies are consistent with this.[4] Propylene glycol ethers, in particular, have not shown evidence of carcinogenicity in animal studies.[11]

Mechanistic Insights: The "Why" Behind the Toxicity

Metabolism of TMPD-MIB (Presumed Pathway)

While no specific toxicokinetic studies on TMPD-MIB are publicly available, its metabolism is presumed to be similar to the structurally related compound, 2,2,4-trimethyl-1,3-pentanediol diisobutyrate (TMPD-DIB).[5] This suggests that TMPD-MIB is likely hydrolyzed to 2,2,4-trimethyl-1,3-pentanediol, which can then be further metabolized.[3] A key metabolic process is likely O-glucuronidation, with some degree of oxidation followed by glucuronidation.[5]

TMPD_MIB_Metabolism TMPD_MIB 2,2,4-Trimethyl-1,3-pentanediol monoisobutyrate (TMPD-MIB) Hydrolysis Hydrolysis (Esterases) TMPD_MIB->Hydrolysis TMPD 2,2,4-Trimethyl-1,3-pentanediol (TMPD) Hydrolysis->TMPD Oxidation Oxidation TMPD->Oxidation Glucuronidation1 O-Glucuronidation TMPD->Glucuronidation1 HTMV 3-hydroxy-2,2,4-trimethylvaleric acid (HTMV) Oxidation->HTMV Glucuronidation2 Glucuronidation HTMV->Glucuronidation2 Excretion1 Urinary Excretion Glucuronidation1->Excretion1 Excretion2 Urinary Excretion Glucuronidation2->Excretion2

Caption: Presumed metabolic pathway of TMPD-MIB.

Metabolism of Glycol Ethers

The toxicity of many E-series glycol ethers is directly linked to their metabolism. They are metabolized by alcohol dehydrogenase to form toxic alkoxyacetic acid metabolites.[2] These metabolites are responsible for the observed reproductive, developmental, and hematological toxicities.

Glycol_Ether_Metabolism Glycol_Ether Glycol Ether (e.g., EGME, EGEE) ADH Alcohol Dehydrogenase (ADH) Glycol_Ether->ADH Alkoxyacetaldehyde Alkoxyacetaldehyde ADH->Alkoxyacetaldehyde ALDH Aldehyde Dehydrogenase (ALDH) Alkoxyacetaldehyde->ALDH Alkoxyacetic_Acid Alkoxyacetic Acid (e.g., Methoxyacetic Acid) ALDH->Alkoxyacetic_Acid Toxicity Reproductive & Developmental Toxicity Alkoxyacetic_Acid->Toxicity

Caption: Metabolic activation of E-series glycol ethers.

Experimental Protocols: A Guide to Toxicological Assessment

For researchers aiming to conduct their own comparative studies, adherence to standardized protocols is crucial. The following are summaries of key OECD guidelines relevant to the toxicological endpoints discussed.

OECD Test Guideline 423: Acute Oral Toxicity – Acute Toxic Class Method

This method is a stepwise procedure using a limited number of animals to classify a substance for its acute oral toxicity.

Experimental Workflow:

  • Dose Selection: A starting dose is chosen from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight.

  • Initial Dosing: A group of three animals (typically female rats) is dosed with the starting concentration.

  • Observation: Animals are observed for mortality and clinical signs of toxicity for up to 14 days.

  • Stepwise Procedure:

    • If mortality is observed, the test is repeated at a lower dose level.

    • If no mortality is observed, the test is repeated at a higher dose level.

  • Classification: The substance is classified into a toxicity category based on the dose at which mortality is observed.

OECD_423_Workflow Start Start with a Defined Dose (e.g., 300 mg/kg) Dose_3_Animals Dose 3 Animals Start->Dose_3_Animals Observe_14_Days Observe for 14 Days Dose_3_Animals->Observe_14_Days Mortality_Check Mortality? Observe_14_Days->Mortality_Check No_Mortality No or 1 Death Mortality_Check->No_Mortality No Two_or_Three_Deaths 2 or 3 Deaths Mortality_Check->Two_or_Three_Deaths Yes Dose_Higher Dose Next 3 Animals at a Higher Level No_Mortality->Dose_Higher Dose_Lower Dose Next 3 Animals at a Lower Level Two_or_Three_Deaths->Dose_Lower Stop_Classify_Higher Stop and Classify (Lower Toxicity) Dose_Higher->Stop_Classify_Higher Stop_Classify_Lower Stop and Classify (Higher Toxicity) Dose_Lower->Stop_Classify_Lower

Caption: Workflow for OECD Test Guideline 423.

OECD Test Guideline 414: Prenatal Developmental Toxicity Study

This guideline assesses the potential of a substance to cause adverse effects on the developing organism during pregnancy.[4]

Experimental Protocol:

  • Animal Selection: Typically pregnant rats or rabbits are used.

  • Dosing Period: The test substance is administered daily to pregnant females, at a minimum, from implantation to the day before expected delivery.

  • Dose Groups: At least three dose levels and a control group are used.

  • Maternal Observations: Females are observed for clinical signs of toxicity, and body weight and food consumption are recorded.

  • Fetal Examination: Shortly before the expected delivery date, females are euthanized, and the uterus is examined. Fetuses are weighed and examined for external, visceral, and skeletal abnormalities.

OECD Test Guideline 422: Combined Repeated Dose Toxicity Study with the Reproduction/Developmental Toxicity Screening Test

This is a screening test that provides information on both general systemic toxicity and potential effects on reproduction and development.[2]

Experimental Protocol:

  • Animal Dosing: The test substance is administered daily to groups of male and female rats. Males are dosed for at least four weeks (including before and during mating), and females are dosed throughout the study (before mating, during pregnancy, and lactation).

  • Mating: Animals are mated to produce an F1 generation.

  • Observations:

    • Parental Animals (F0): Monitored for clinical signs of toxicity, body weight changes, and reproductive performance (e.g., mating, fertility, gestation length).

    • Offspring (F1): Monitored for viability, growth, and development.

  • Pathology: At the end of the study, a comprehensive necropsy and histopathological examination of parental animals is conducted, with a focus on reproductive organs.

Conclusion and Recommendations for Researchers

Based on the available toxicological data, 2,2,4-trimethyl-1,3-pentanediol monoisobutyrate (TMPD-MIB) exhibits a more favorable toxicity profile compared to the E-series glycol ethers. Specifically:

  • Acute Toxicity: Both TMPD-MIB and many glycol ethers have low acute toxicity.

  • Reproductive and Developmental Toxicity: This is the most significant point of differentiation. TMPD-MIB has not shown adverse effects on reproduction or development in screening studies, whereas certain E-series glycol ethers are known reproductive and developmental toxicants. The P-series glycol ethers generally have a much lower potential for such effects.

  • Carcinogenicity: Neither TMPD-MIB nor the majority of glycol ethers are considered to be carcinogenic, with most showing no genotoxic potential.

For researchers and drug development professionals, this comparative analysis underscores the importance of careful chemical selection. While glycol ethers are a broad class with varying toxicities, the potential for reproductive and developmental effects with some E-series members warrants caution. TMPD-MIB, with its lower toxicity profile in these key areas, may represent a safer alternative in applications where either could be used.

It is imperative to consult the specific Safety Data Sheet (SDS) for any chemical being considered and to conduct a thorough risk assessment based on the intended application and potential for exposure. When evaluating new formulations, conducting targeted toxicological studies based on standardized protocols, such as those outlined by the OECD, is highly recommended to ensure product safety and regulatory compliance.

References

  • U.S. Environmental Protection Agency. (n.d.). Reassessment of 3 Tolerance Exemptions for Ethylene Glycol, Diethylene Glycol, and the Combination of Diethylene Glycol Monometh. EPA.
  • U.S. Environmental Protection Agency. (2003, March 5). Inert Reassessment - Propylene Glycol Monomehtyl Ether (PGME), CAS Reg. No. 107-98-2. EPA.
  • Redox. (2022, June 9). Safety Data Sheet Propylene glycol monomethyl ether Revision 5.
  • Charles River. (n.d.).
  • OECD. (2002, October 25).
  • European Medicines Agency. (n.d.). DIETHYLENE GLYCOL MONOETHYL ETHER.
  • OECD. (2025, June 25). Test No. 422: Combined Repeated Dose Toxicity Study with the Reproduction/Developmental Toxicity Screening Test.
  • Charles River. (n.d.).
  • German Environment Agency. (n.d.).
  • ECETOC. (2005, March 29). TR 095 Vol I - The Toxicology of Glycol Ethers and its Relevance to Man (Fourth Edition) Volume I.
  • Santa Cruz Biotechnology. (n.d.). Ethylene glycol monohexyl ether.
  • U.S. Environmental Protection Agency. (n.d.). Glycol Ethers.
  • OECD. (2002, February 8). Test No. 423: Acute Oral toxicity - Acute Toxic Class Method.
  • OECD. (2018, June 27). Test No.
  • OECD. (n.d.). Test No. 422: Combined Repeated Dose Toxicity Study with the Reproduction/Developmental Toxicity Screening Test.
  • Spencer, P. J. (2005). New toxicity data for the propylene glycol ethers - a commitment to public health and safety. Toxicology Letters, 156(1), 181-188.
  • IVAMI. (n.d.). Acute oral toxicity test (OECD 423: 2001); (EPA -Environmental Protection Agency); (OPPTS 870.1100: 2002 - Office of prevention, Pesticides and Toxic Substances, USA).
  • ResearchGate. (2023, August 2).
  • Virginia Department of Health. (2024, August 27).
  • ChemicalBook. (2023, December 13).
  • Sigma-Aldrich. (n.d.).
  • Ataman Kimya. (n.d.).
  • ResearchGate. (2023, August 2).
  • OECD. (n.d.). CAS N°:6846-50-0.
  • ECETOC. (n.d.). The Toxicology of Glycol Ethers and its Relevance to Man.
  • Regulations.gov. (2007, February 5). PROPYLENE GLYCOL/DIPROPYLENE GLYCOL: AD's Risk Assessment for Issuance of the Rereg.
  • PMC. (2025, September 30).
  • OECD. (2004, April 23). SIAM 18, 20-23 April 2004 US/ICCA SIDS INITIAL ASSESSMENT PROFILE CAS No. 122-99-6 Chemical Name Ethylene Glycol Phenyl Ether St.
  • Japan Society for Occupational Health. (n.d.). Ethylene glycol monoethyl ether C2H5OCH2CH2OH [CAS No. 110-80-5] Reproductive toxicant: Group 2.
  • PMC. (n.d.). Comparative acute and subchronic toxicity of ethylene glycol monopropyl ether and ....

Sources

Validation

Reproducibility Studies on the Biodegradation of Texanol in Soil: A Comparative Guide

As an Application Scientist overseeing environmental fate and toxicological studies, achieving reproducibility in soil matrices is notoriously difficult. The heterogeneous nature of the soil microbiome, combined with com...

Author: BenchChem Technical Support Team. Date: March 2026

As an Application Scientist overseeing environmental fate and toxicological studies, achieving reproducibility in soil matrices is notoriously difficult. The heterogeneous nature of the soil microbiome, combined with complex humic interactions, often leads to high inter-laboratory variance.

This guide provides an in-depth, objective comparison of the soil biodegradation profile of Texanol (2,2,4-Trimethyl-1,3-pentanediol monoisobutyrate) against its chemical alternatives. Furthermore, it establishes a self-validating experimental framework designed to eliminate matrix interference and ensure absolute reproducibility in dissipation tracking.

The Environmental Chemistry of Coalescing Agents

Texanol is the industry-standard coalescing agent used in waterborne latex paints, coatings, and adhesives[1]. Because architectural coatings are frequently subjected to weathering, wash-off, and eventual disposal, coalescing agents inevitably partition into soil and aquatic environments.

Understanding the environmental fate of these compounds is critical for regulatory compliance and ecological risk assessment. Texanol is classified as an LVP-VOC (Low Vapor Pressure - Volatile Organic Compound) and is designed to be readily biodegradable, preventing long-term environmental persistence[1]. However, accurately quantifying its half-life ( t1/2​ ) in soil requires rigorous analytical methodologies to distinguish true microbial mineralization from abiotic loss.

Comparative Biodegradation Profiles: Texanol vs. Alternatives

To objectively assess Texanol's environmental performance, it must be benchmarked against both its structural analogs (such as TXIB) and emerging bio-based alternatives (such as succinate esters).

Quantitative Performance Comparison
Coalescing AgentChemical ClassSoil Half-Life ( t1/2​ )28-Day BiodegradationPrimary Degradation Mechanism
Texanol (TMPM) Monoisobutyrate~1.5 - 3.0 days70.7% - 79.0% (OECD 301B)Esterase cleavage to TMP
TXIB Diisobutyrate< 2.59 days4% - 82% (OECD 301C)Sequential cleavage to Texanol
Provichem 2511 Eco Succinate Ester< 1.0 day (Estimated)> 80% (OECD 301B)Rapid hydrolysis

Data synthesized from standardized OECD testing protocols and high-resolution mass spectrometry dissipation modeling[2],[3],[4],[5],[6].

Analytical Insight: While Texanol remains the dominant choice due to its hydrolytic stability in high-pH paint formulations[1], bio-based alternatives like Provichem 2511 Eco (selected via Hansen Solubility Parameters) offer comparable film-forming capabilities with slightly accelerated biodegradation profiles[6].

Mechanistic Pathways of Soil Dissipation

Recent high-resolution mass spectrometry studies have elucidated the exact dissipation kinetics of non-phthalate plasticizers and coalescents in soil. When the diisobutyrate analog TXIB enters the soil, it undergoes rapid primary degradation ( t1/2​ < 2.59 days) via sequential esterase cleavage[5].

Crucially, the primary intermediate metabolite formed during this process is TMPM —which is chemically identical to Texanol[5]. This proves that the biodegradation pathway of Texanol is a fundamental subset of the broader degradation cycle of complex isobutyrate esters. Texanol is subsequently cleaved into 2,2,4-trimethylpentan-1,3-diol (TMP) before undergoing complete microbial oxidation into CO2​ and H2​O .

Soil_Biodegradation_Pathway TXIB TXIB (Diisobutyrate) Texanol Texanol (TMPM) (Monoisobutyrate) TXIB->Texanol Soil Esterases (Rapid Cleavage) TMP TMP (Pentanediol) Texanol->TMP Soil Esterases (Secondary Cleavage) Mineralization Mineralization (CO2 + H2O) TMP->Mineralization Microbial Oxidation (Complete Degradation)

Caption: Soil biodegradation pathway of TXIB to Texanol and TMP.

Self-Validating Experimental Protocol for Soil Dissipation

To eliminate inter-laboratory variance, the following protocol integrates internal self-validation mechanisms. It utilizes QuEChERS extraction coupled with GC-Q-Orbitrap-MS to track the dissipation of Texanol and the formation of its metabolites[5].

Experimental_Workflow Prep 1. Soil Spiking (10 mg/kg) Incubate 2. Dark Incubation (20°C, 50% WHC) Prep->Incubate Maintains microbial viability Extract 3. QuEChERS Extraction (Acetonitrile + MgSO4) Incubate->Extract Time-course sampling Analyze 4. GC-Q-Orbitrap-MS (Non-Targeted Screening) Extract->Analyze Minimizes humic interference Model 5. Kinetic Modeling (Single First Order) Analyze->Model Quantifies t1/2 & metabolites

Caption: Self-validating experimental workflow for soil dissipation studies.

Step-by-Step Methodology & Causality

Phase 1: Soil Preparation and Spiking (The Matrix Control)

  • Action: Sieve agricultural soil (2 mm) and adjust moisture to exactly 50% of Maximum Water Holding Capacity (WHC). Spike with Texanol at 10 mg/kg.

  • Causality: Why 50% WHC? Soil moisture dictates oxygen diffusion. At 50% WHC, the matrix maintains an optimal balance of aqueous micro-habitats for bacterial mobility and continuous oxygen permeation. Waterlogging (>80% WHC) rapidly depletes oxygen, shifting the microbial community toward anaerobic respiration, which artificially extends the half-life of ester-alcohols and destroys reproducibility.

  • Self-Validation System: Run a parallel set of autoclaved (sterile) soil samples. Any dissipation of Texanol observed in this control arm is mathematically subtracted from the active soil data. This ensures the calculated half-life strictly reflects microbial biodegradation, isolating it from abiotic hydrolysis or volatilization.

Phase 2: Incubation and Time-Course Sampling

  • Action: Incubate at 20°C in the dark. Sample at days 0, 1, 3, 5, 7, 14, and 21.

  • Causality: Dark incubation prevents photodegradation, isolating the microbial degradation variable. Because ester-alcohols exhibit rapid primary degradation, dense early sampling (Days 0-7) is critical for accurate kinetic curve fitting[5].

Phase 3: QuEChERS Extraction

  • Action: Extract 5g of soil using 10 mL acetonitrile. Add partitioning salts (4g anhydrous MgSO4​ , 1g NaCl ) and centrifuge.

  • Causality: Why QuEChERS over Soxhlet extraction? Soil matrices are rich in humic and fulvic acids, which cause severe ion suppression in mass spectrometry. The MgSO4​ drives the highly polar water out of the organic phase, forcing polar metabolites (like TMP) into the acetonitrile layer while leaving heavy humic acids behind. Furthermore, it avoids the thermal degradation of labile metabolites associated with heated extraction methods.

Phase 4: GC-Q-Orbitrap-MS Analysis

  • Action: Inject 1 µL into the GC-Q-Orbitrap-MS operating in full scan mode (resolution 60,000 FWHM).

  • Causality: Why utilize Q-Orbitrap over standard Triple Quadrupole (QqQ) MS? While QqQ instruments excel at targeted quantification, they operate at low mass resolution. The Q-Orbitrap provides exact mass measurements (< 2 ppm mass error). This allows the analyst to mathematically filter out isobaric matrix noise and perform retrospective non-targeted screening to identify transient metabolites (like TMP) without requiring prior commercial standards[5].

Phase 5: Kinetic Modeling

  • Action: Fit the concentration-time data to a Single First-Order (SFO) kinetic model.

  • Causality: Biodegradation of xenobiotics at low environmental concentrations typically follows first-order kinetics, where the rate of degradation is directly proportional to the remaining concentration of the coalescing agent.

Conclusion

Reproducibility in soil biodegradation studies hinges on controlling matrix variables and utilizing high-resolution analytical techniques. Texanol demonstrates robust environmental safety, achieving up to 79.0% biodegradation within 28 days[3]. By employing self-validating protocols—such as sterile controls and QuEChERS/GC-Q-Orbitrap-MS workflows—researchers can confidently track the complete mineralization pathway of Texanol and its alternatives, ensuring data integrity for environmental risk assessments.

References

  • [2] SAFETY DATA SHEET: 2,2,4-Trimethyl-1,3-Pentanediol monoisobutyrate - Runtai Chemical - 2

  • [3] Safety Data Sheet 2,2,4-Trimethylpentane-1,3-diol, monoisobutyrate - Redox - 3

  • [4] OECD SIDS: 2,2,4-TRIMETHYL-1,3-PENTANEDIOL DIISOBUTYRATE - OECD - 4

  • [5] Dissipation and fate of non-phthalate plastic additives in soil using gas and liquid chromatography coupled to high-resolution mass spectrometry - ResearchGate - 5

  • [1] EASTMAN TEXANOL ester alcohol: Standing the test of time - Eastman - 1

  • [6] Using HSP to Select Coalescents and Improve Film Formation - VLCI - 6

Sources

Comparative

Comparative Analysis of Film Hardness Development Using Volatile vs. Ultra-Low VOC Ester Alcohol Coalescents

Introduction: The Mechanistic Role of Coalescents For materials scientists, formulation engineers, and researchers developing advanced polymer coatings (ranging from architectural finishes to controlled-release pharmaceu...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Mechanistic Role of Coalescents

For materials scientists, formulation engineers, and researchers developing advanced polymer coatings (ranging from architectural finishes to controlled-release pharmaceutical films), achieving optimal film formation is a critical performance metric. Aqueous polymer dispersions rely on coalescing agents to function as temporary plasticizers. These agents lower the minimum film-forming temperature (MFFT) and the glass transition temperature (Tg) of the latex particles, allowing them to deform and interdiffuse into a continuous, defect-free film as water evaporates [1].

However, the choice of coalescent dictates a fundamental trade-off between environmental compliance and mechanical performance. The rate at which a coalescent partitions out of the polymer matrix directly governs the hardness development of the final film. This guide provides an objective, data-driven comparison between traditional volatile ester alcohols and modern ultra-low VOC alternatives, detailing the causality behind their divergent mechanical behaviors.

Mechanistic Causality: Evaporation vs. Permanent Plasticization

The physical evolution of a polymer film is heavily dependent on the vapor pressure and molecular weight of the ester alcohol used.

Traditional ester alcohols, such as 2,2,4-Trimethyl-1,3-pentanediol monoisobutyrate (Texanol), are highly efficient at partitioning into the polymer phase. Crucially, they possess a vapor pressure that allows them to slowly evaporate from the film over days or weeks [1]. As the coalescent leaves, the free volume within the polymer matrix decreases, allowing the polymer chains to lock into place. This evaporation drives a steady increase in structural rigidity, allowing the film to recover its native Tg and achieve high terminal hardness.

Conversely, ultra-low VOC or "permanent" ester alcohols (e.g., Optifilm Enhancer 400 or long-chain C12/C16 ester alcohols) are engineered with high boiling points to meet stringent environmental regulations. Because they cannot readily evaporate, they remain trapped within the polymer matrix [2]. Mechanistically, they act as permanent plasticizers. While this ensures excellent low-temperature film formation, it artificially maintains expanded free volume between polymer chains, inherently suppressing the terminal film hardness [5].

Comparative Data Analysis

The table below summarizes the physical properties and secondary performance impacts of different ester alcohol classes based on experimental observations.

Table 1: Physical Properties and Performance Impact of Ester Alcohol Coalescents

Coalescent ClassExample ChemistryEvaporation ProfileImpact on Terminal HardnessSecondary Film Effects
Traditional Volatile 2,2,4-Trimethyl-1,3-pentanediol monoisobutyrate (Texanol)Slow but complete (Days to Weeks)High (Recovers to native polymer Tg)Standard gloss (~60 units at 60°), excellent scrub resistance.
Ultra-Low VOC Proprietary Di-ester (e.g., Optifilm 400)Negligible (Permanent retention)Low to Moderate (Permanent plasticization)Increased gloss (65–70 units at 60°), altered stain resistance.
Bio-based Long Chain C12/C16 Ester AlcoholsNegligible (Permanent retention)Moderate (Unsaturated tails interact with resin)Improved thermal flexibility, superior block resistance vs. other zero-VOCs.

Experimental Methodology: Evaluating Hardness Development

To empirically validate hardness development, the Pendulum Damping Test (König Method) is the industry standard (ASTM D4366 / ISO 1522) [3].

Causality of the Method: The test measures visco-elastic damping. A pendulum rests on the coating surface via two steel balls. As it oscillates, the balls microscopically deform the polymer. A softer, highly plasticized film absorbs more kinetic energy from the pendulum, causing the oscillation amplitude to decay rapidly. A harder, fully evaporated film absorbs less energy, resulting in a longer damping time [4].

Step-by-Step Protocol: König Pendulum Hardness Test
  • Substrate Preparation: Clean standard glass test panels using an acetone wipe to ensure a defect-free, rigid surface.

    • Internal Validation Check: Calibrate the König pendulum on the bare glass plate. The oscillation damping time from 6° to 3° must read 250 ± 10 seconds. If the baseline shifts, the pendulum bearings are contaminated or misaligned, which will invalidate all subsequent film measurements. This ensures the protocol remains a self-validating system.

  • Film Application: Apply the aqueous polymer dispersion (formulated with equimolar coalescent loadings) onto the glass panels using a wire-wound drawdown bar to achieve a uniform wet film thickness of 150 µm.

    • Rationale: Uniform thickness is critical because solvent release rates (and thus hardness) are inversely proportional to the square of the film thickness.

  • Controlled Curing: Place the panels in a controlled environmental chamber at 23 ± 2°C and 50 ± 5% relative humidity.

    • Rationale: Strict environmental control isolates the coalescent's diffusion coefficient from ambient weather variables.

  • Time-Course Measurement: Place the coated panel on the pendulum stage. Lower the steel balls onto the film, deflect the pendulum to 6°, and release. Record the time (in seconds) it takes for the amplitude to decay to 3°.

  • Data Collection: Repeat measurements at 1, 3, 7, 14, and 28 days post-application to capture the full evaporation tail of the volatile coalescents versus the plateau of the permanent coalescents.

Workflow Visualization

CoalescenceWorkflow Latex Aqueous Polymer Dispersion (Polymer + Water + Coalescent) EvapH2O Water Evaporation (Particle Concentration) Latex->EvapH2O Deform Particle Deformation (Ester Alcohol Plasticization) EvapH2O->Deform Interdiff Polymer Chain Interdiffusion (Continuous Film Formed) Deform->Interdiff Split Coalescent Volatility? Interdiff->Split Volatile Volatile Ester Alcohol (e.g., Texanol) Split->Volatile High Vapor Pressure NonVolatile Ultra-Low VOC Ester Alcohol (e.g., Optifilm 400) Split->NonVolatile Low Vapor Pressure HardFilm High Terminal Hardness (Coalescent Evaporates) Volatile->HardFilm Gradual Evaporation SoftFilm Lower Terminal Hardness (Permanent Plasticization) NonVolatile->SoftFilm Retained in Matrix

Mechanistic pathway of latex film formation and hardness outcomes based on coalescent volatility.

Results & Discussion

When analyzing the time-course data from the König pendulum tests, a distinct divergence in hardness development is universally observed:

  • The Initial Plasticization Phase (Days 1–3): Films formulated with both volatile and ultra-low VOC ester alcohols exhibit similarly low hardness values initially. During this phase, both agents are actively plasticizing the polymer to facilitate interdiffusion and close film porosity.

  • The Evaporation Curve (Days 7–28): Beyond the first week, volatile ester alcohols begin to significantly out-migrate from the film. The König hardness values for these systems climb steadily, often doubling by day 28 as the polymer regains its structural rigidity and native Tg.

  • The Plasticization Plateau: In contrast, ultra-low VOC systems plateau early. Because the coalescent does not evaporate, the free volume of the polymer network remains artificially expanded [2]. While this results in a lower terminal hardness (which can negatively impact block resistance), the permanent mobility of the polymer chains often yields a smoother surface topography, resulting in higher gloss values [2].

Conclusion

The selection of an ester alcohol coalescent is a calculated compromise. Traditional volatile coalescents remain the gold standard for maximizing terminal film hardness and structural integrity. However, as regulatory landscapes shift towards zero-VOC requirements, ultra-low VOC ester alcohols provide a highly effective alternative. By understanding the causality between coalescent retention, polymer plasticization, and visco-elastic damping, researchers can intelligently formulate systems that balance environmental compliance with the precise mechanical performance required for their specific application.

References

  • Title: Texanol: A Versatile Coalescent for Architectural and Industrial Coatings. Source: nbinno.com.
  • Title: Driving Performance via Permanent Coalescent Choice in Low-VOC Architectural Paints. Source: paint.org.
  • Title: Hardness of Organic Coatings by Pendulum Damping Tests. Source: antpedia.com.
  • Title: Pendulum Hardness Test - Flexibility - BYK Instruments. Source: byk-instruments.com.
  • Title: Natural Oil Metathesis Unlocks High-Performance Building Blocks for Waterborne Coating Additives and Polyurethane Dispersions. Source: pcimag.com.
Validation

Cost-benefit analysis of using Texanol versus newer generation coalescents

As a Senior Application Scientist, navigating the transition from traditional volatile coalescents to ultra-low or zero-VOC alternatives is a critical formulation challenge. Whether you are engineering architectural coat...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, navigating the transition from traditional volatile coalescents to ultra-low or zero-VOC alternatives is a critical formulation challenge. Whether you are engineering architectural coatings, industrial adhesives, or controlled-release polymer films in drug development, the physics of film formation remains governed by the same thermodynamic principles.

For decades, Texanol (2,2,4-Trimethyl-1,3-pentanediol monoisobutyrate) has served as the industry benchmark due to its predictable partitioning and superior cost-to-performance ratio. However, stringent environmental regulations and the demand for zero-VOC profiles have catalyzed the adoption of "permanent" coalescents like Optifilm™ 400, Loxanol® CA 5310, and Efka® PL 5651.

This guide provides a rigorous cost-benefit and mechanistic analysis comparing Texanol against newer generation coalescents, supported by empirical data and self-validating experimental protocols.

Mechanistic Divergence: Volatile vs. Permanent Coalescence

Coalescents function as temporary plasticizers. By lowering the glass transition temperature ( Tg​ ) of dispersed polymer particles, they enable deformation and chain interdiffusion as water evaporates [1]. The fundamental divergence between Texanol and newer generations lies in their post-film-formation behavior.

Texanol has an evaporation rate of 0.002 (relative to n-butyl acetate). It facilitates coalescence and then slowly volatilizes, allowing the polymer to regain its original Tg​ and form a hard film [1]. In contrast, ultra-low VOC coalescents are designed to remain permanently embedded in the polymer matrix, acting as long-term plasticizers.

G A Aqueous Polymer Dispersion (+ Coalescing Agent) B Stage 1: Water Evaporation (Particle Packing & Concentration) A->B C Stage 2: Particle Deformation (Driven by Capillary Forces) B->C D Stage 3: Polymer Interdiffusion (Tg Lowered by Coalescent) C->D E Pathway A: Volatile Coalescent (Texanol) Evaporates over time -> Hard, Rigid Film D->E High Vapor Pressure F Pathway B: Permanent Coalescent (Zero-VOC) Retained in matrix -> Plasticized, Flexible Film D->F Ultra-Low Vapor Pressure

Caption: Mechanistic pathway of latex film formation: Volatile vs. Permanent Coalescents.

Comparative Performance Analysis

When evaluating coalescents, raw material cost is secondary to performance efficiency. The table below synthesizes empirical data from a 50 g/L VOC interior semi-gloss paint formulation, comparing Texanol against three zero-VOC alternatives at equal loading levels [2].

Performance MetricTexanol (Control)Optifilm™ 400Loxanol® CA 5310Efka® PL 5651
VOC Classification Volatile (100% via EPA 24)Ultra-Low / Zero-VOCUltra-Low / Zero-VOCUltra-Low / Zero-VOC
Coalescent Type EvaporativePermanentPermanentPermanent
Efficiency (MFFT Reduction) BaselineLowerModerateHigh
Koenig Hardness (3-Day) 7556
60° Gloss (Units) 59.665.868.069.4
Stain Resistance Profile BaselineVariableImprovedHighly Improved
Causality Behind the Data:
  • Gloss Evolution: Permanent coalescents consistently yield higher gloss values (65–70 units) compared to Texanol (59.6 units). Why? Because permanent coalescents remain in the wet film longer, they provide prolonged polymer chain mobility. This allows the film to level out surface imperfections completely before setting, whereas Texanol's faster evaporation can prematurely arrest leveling [2].

  • Hardness Drop: As expected with permanent plasticization, the Koenig hardness drops for zero-VOC alternatives. Texanol leaves the matrix, restoring the polymer's native hardness, while permanent coalescents keep the matrix slightly softened [2].

  • Stain Resistance Paradox: Counterintuitively, specific permanent coalescents like Efka® PL 5651 significantly improve both hydrophilic and hydrophobic stain resistance. This is due to a reduction in the hydrogen-bonding character at the film's surface, which prevents stains from penetrating the polymer network [2].

Cost-Benefit & "Cost-in-Use" Dynamics

A direct $/kg comparison between Texanol and newer coalescents is a logical fallacy in formulation science. The true economic metric is Cost-in-Use , calculated as:

Cost-in-Use = (Price per kg) × (Loading % required to achieve target MFFT)

  • Efficiency Offsets: While Texanol boasts a highly favorable baseline cost [3], its efficiency varies by polymer architecture. If a premium zero-VOC coalescent (e.g., Efka PL 5651) requires 20-30% less loading to drop the Minimum Film Formation Temperature (MFFT) to 0°C, the higher raw material cost is mathematically neutralized.

  • Formulation Consolidation: Because permanent coalescents act as long-term plasticizers, formulators can often eliminate secondary plasticizers from the master batch, reducing inventory complexity and overall batch costs.

  • Regulatory Value-Add: Formulating with coalescents that have boiling points >250°C (exempt under EU Decopaint Directive) or are classified as zero-VOC allows the final product to command a premium price in eco-conscious markets, heavily skewing the cost-benefit ratio in favor of newer generations [4].

Self-Validating Experimental Protocols

To objectively evaluate these coalescents in your own polymer systems, execute the following self-validating workflows.

Protocol A: Minimum Film Formation Temperature (MFFT) Determination

Purpose: To identify the exact thermodynamic threshold where polymer interdiffusion occurs.

  • Preparation: Dose the aqueous polymer dispersion with varying ladder concentrations of the coalescent (e.g., 2%, 4%, 6% based on resin solids). Stir under low shear for 30 minutes and equilibrate for 24 hours to ensure complete partitioning into the polymer phase.

  • Application: Cast a 75 µm wet film onto a standardized MFFT gradient bar (a metal platen with a calibrated temperature gradient from -5°C to 20°C).

  • Equilibration: Allow dry air to flow over the film until all water has evaporated.

  • Validation Check: The protocol is self-validating. Locate the exact visual demarcation line on the bar. Below this temperature, the film will be opaque, powdery, and cracked (insufficient chain mobility). Above this temperature, the film will be continuous and transparent. The temperature at this exact line is the MFFT.

Protocol B: Koenig Pendulum Hardness & Plasticization Tracking

Purpose: To quantify the evaporation kinetics of Texanol vs. the permanent plasticization of zero-VOC alternatives.

  • Drawdown: Apply a 100 µm wet film onto glass panels.

  • Curing: Cure panels in a controlled environment (23°C, 50% RH).

  • Measurement: Place the panel on the Koenig Pendulum apparatus. Deflect the pendulum to 6° and release. Count the number of oscillations before the amplitude drops to 3°.

  • Validation Check: A softer, plasticized film absorbs more kinetic energy, dampening the pendulum faster (lower score). By testing at Day 3 and Day 28, the system validates the coalescent type: Texanol panels will show a sharp increase in hardness over 28 days as it evaporates, whereas permanent coalescent panels will plateau early and remain softer.

Protocol C: Scrub Resistance (Internal Cohesion)

Purpose: To test the structural integrity of the interdiffused polymer chains.

  • Application: Draw down the formulated coating on a black vinyl chart and cure for 7 days.

  • Accelerated Wear: Mount the chart on a washability tester. Apply a standardized abrasive medium and run the bristle brush in continuous cycles.

  • Validation Check: Record the exact number of cycles required to erode the film and expose the black substrate. A poorly coalesced film will fail rapidly (<400 cycles), whereas a properly coalesced film (whether by Texanol or a highly efficient zero-VOC alternative) will withstand >2400 cycles [2].

Conclusion & Formulation Heuristics

Texanol remains the undisputed workhorse for standard formulations where rapid hardness development and low raw-material costs are paramount. However, the cost-benefit analysis shifts dramatically toward newer generation coalescents when formulating for premium, low-odor, or zero-VOC applications. By leveraging the permanent plasticization effects of newer coalescents, scientists can engineer films with superior gloss and unexpected stain resistance, fully justifying the transition in high-performance polymer development.

References

  • Making The Transition: Coalescing Aids For Latex Paint PCI Magazine[Link]

  • Driving Performance via Permanent Coalescent Choice in Low-VOC Architectural Paints Paint.org[Link]

Comparative

Benchmarking the volatility of CAS 25265-77-4 against EU VOC regulations

Benchmarking the Volatility and Coalescing Efficiency of CAS 25265-77-4 Against EU VOC Regulations: A Guide for Formulation Scientists For formulation scientists and drug development professionals, the selection of excip...

Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking the Volatility and Coalescing Efficiency of CAS 25265-77-4 Against EU VOC Regulations: A Guide for Formulation Scientists

For formulation scientists and drug development professionals, the selection of excipients and coating additives requires a delicate balance between functional efficacy and regulatory compliance. In the realm of aqueous polymeric dispersions—utilized extensively in pharmaceutical cleanroom facility coatings, medical device packaging, and specialized controlled-release films—coalescing agents are indispensable. They temporarily plasticize polymer particles, enabling continuous film formation at ambient temperatures[1].

CAS 25265-77-4 (2,2,4-Trimethyl-1,3-pentanediol monoisobutyrate, commonly known as Texanol) has long served as the industry benchmark coalescent[2][3]. However, as environmental and safety regulations tighten, benchmarking its volatility against stringent standards like the EU Directive 2004/42/EC and ISO 11890-2 is critical for ensuring compliance in manufacturing environments and biomedical applications[4][5].

Mechanistic Causality: Film Formation and the Volatility Paradox

Aqueous polymer dispersions are thermodynamically driven to minimize surface area, but they require a coalescing agent to lower the Minimum Film Forming Temperature (MFFT) below the ambient curing temperature[1]. CAS 25265-77-4 achieves this by partitioning into the polymer phase, increasing free volume, and facilitating polymer chain interdiffusion.

The "volatility paradox" arises post-film formation. To restore the polymer's mechanical integrity (hardness and tensile strength), the coalescent must evaporate[6]. If it evaporates too quickly, it contributes to high Volatile Organic Compound (VOC) emissions. If it doesn't evaporate at all (acting as a permanent plasticizer), the film remains soft, tacky, and susceptible to mechanical failure[6].

G A Aqueous Polymer Dispersion (Discrete Particles) B Water Evaporation (Capillary Forces Activate) A->B C Coalescent Partitioning (CAS 25265-77-4 lowers Tg) B->C D Polymer Chain Interdiffusion (Film Formation) C->D T > MFFT E Continuous Film Formed D->E F Coalescent Evaporation (SVOC Outgassing) E->F Time / Curing G Hardness Recovery F->G

Mechanistic pathway of aqueous film formation and coalescent outgassing.

Regulatory Benchmarking: EU 2004/42/EC vs. ISO 11890-2

The regulatory classification of CAS 25265-77-4 depends entirely on the framework applied:

  • EU Directive 2004/42/EC (Decopaint Directive) : This regulation defines a VOC strictly by its initial boiling point, setting the threshold at ≤ 250°C at a standard pressure of 101.3 kPa[4]. Because CAS 25265-77-4 has a boiling point of 254°C, it is legally classified as a non-VOC under this directive[2].

  • ISO 11890-2 : This analytical standard uses Gas Chromatography (GC) to quantify VOCs and Semi-Volatile Organic Compounds (SVOCs). Compounds eluting after a specific marker (often Tetradecane, BP 253°C) are classified as SVOCs[5]. Under this high-resolution scrutiny, CAS 25265-77-4 is detected and quantified as an SVOC, meaning it still contributes to long-term outgassing in enclosed environments like pharmaceutical cleanrooms[5].

Table 1: Physicochemical and Regulatory Benchmarking of Coalescing Agents

CompoundCAS NumberBoiling Point (°C)EU 2004/42/EC StatusISO 11890-2 ClassificationPrimary Mechanism
CAS 25265-77-4 25265-77-4254Exempt (Non-VOC)SVOCTemporary Plasticizer
Optifilm™ 400 Proprietary> 280Exempt (Non-VOC)Non-VOC / SVOCPermanent Plasticizer
Ethylene Glycol 107-21-1197VOCVOCSolvent / Antifreeze

Experimental Methodologies: Self-Validating Protocols

To objectively compare CAS 25265-77-4 against ultra-low VOC alternatives (e.g., Optifilm™ Enhancer 400), we utilize two self-validating experimental workflows.

Protocol 1: GC-MS/FID Determination of VOC/SVOC Content (ISO 11890-2)

Causality Focus: Direct injection of polymer dispersions ruins GC columns. We must extract the volatile fraction while precipitating the high-molecular-weight polymer matrix.

  • Sample Preparation : Accurately weigh ~2.5 g of the liquid polymer dispersion into a centrifuge tube[5].

  • Internal Standard Addition : Spike the sample with a precisely weighed amount of Tetradecane. Causality: Tetradecane acts as both a quantitative recovery marker and the chromatographic retention time boundary between VOCs and SVOCs[5].

  • Solvent Extraction : Add 10 mL of anhydrous methanol. Causality: Methanol is a poor solvent for acrylic/styrene polymers (causing them to precipitate) but an excellent solvent for ester-alcohols like CAS 25265-77-4[5].

  • Centrifugation : Centrifuge at 4000 RPM for 10 minutes to isolate the clear supernatant[5].

  • Validation Check : Run a spiked blank matrix. Recovery of CAS 25265-77-4 must fall between 95-105% to validate the extraction efficiency before proceeding to sample analysis.

  • GC Analysis : Inject 1 µL of the supernatant into a GC-FID or GC-MS. Integrate peaks eluting before Tetradecane as VOCs, and after as SVOCs.

G S1 Sample Preparation (Weigh 2.5g Dispersion) S2 Internal Standard Addition (Tetradecane Marker) S1->S2 S3 Methanol Extraction (Precipitate Polymer) S2->S3 S4 Centrifugation (Isolate Supernatant) S3->S4 S5 GC-FID / GC-MS Analysis S4->S5 S6 Chromatographic Integration (VOC vs SVOC Cut-off) S5->S6

ISO 11890-2 analytical workflow for VOC/SVOC quantification.

Protocol 2: Minimum Film Forming Temperature (MFFT) & Hardness Evaluation
  • Dosing : Titrate coalescing agents (0% to 10% w/w based on polymer solids) into the aqueous dispersion.

  • Equilibration : Agitate at low shear for 24 hours. Causality: Ester-alcohols require time to migrate from the aqueous phase and fully partition into the hydrophobic polymer particles.

  • MFFT Determination : Draw down a 150 µm wet film across an MFFT bar (a metal platen with a linear temperature gradient). The MFFT is the exact temperature where the film transitions from a cracked, opaque state to a clear, continuous film[6].

  • Hardness Recovery : Cast films on glass plates and cure at 23°C / 50% RH. Measure König pendulum hardness after 7 days to assess the evaporation rate of the coalescent[6].

Comparative Performance Data

The data below benchmarks CAS 25265-77-4 against a true zero-VOC/SVOC alternative (Optifilm™ 400) in a standard acrylic dispersion.

Table 2: Experimental Efficacy in Acrylic Dispersion

Coalescent Loading (% w/w)Coalescent TypeMFFT (°C)Film Hardness (7 Days, König)VOC Contribution (g/L)
0% (Control)None18.0850.0
5%CAS 25265-77-4 4.0720.0*
5%Optifilm™ 400 3.5450.0

*Exempt under EU 2004/42/EC, but contributes to SVOC emissions over time.

Discussion: Implications for Formulation Scientists

The experimental data reveals why CAS 25265-77-4 remains the gold standard for performance. While both CAS 25265-77-4 and Optifilm 400 effectively lower the MFFT to ~3.5-4.0°C, their post-film formation behaviors diverge drastically[6][7].

CAS 25265-77-4 slowly evaporates (as an SVOC), allowing the polymer film to recover its structural hardness (72 König units)[6]. In contrast, Optifilm 400 acts as a permanent plasticizer. Because it does not evaporate, the film remains significantly softer (45 König units), which can compromise the mechanical durability of a coating[6][7].

For drug development professionals designing cleanroom facilities or specialized biomedical coatings, the choice is a calculated trade-off. If regulatory compliance mandates absolute zero outgassing (zero SVOC), permanent plasticizers are required. However, if the goal is to meet the EU 2004/42/EC non-VOC definition while maximizing mechanical durability, CAS 25265-77-4 remains the superior, self-validating choice[2][3][4].

Sources

Safety & Regulatory Compliance

Safety

1,3-Pentanediol, 2,2,4-trimethyl-, monoisobutyrate proper disposal procedures

Operational Guide: Proper Disposal Procedures for 1,3-Pentanediol, 2,2,4-trimethyl-, monoisobutyrate As drug development and analytical laboratories increasingly utilize 1,3-pentanediol, 2,2,4-trimethyl-, monoisobutyrate...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Proper Disposal Procedures for 1,3-Pentanediol, 2,2,4-trimethyl-, monoisobutyrate

As drug development and analytical laboratories increasingly utilize 1,3-pentanediol, 2,2,4-trimethyl-, monoisobutyrate (CAS 25265-77-4, commonly referred to as Texanol) as a coalescing agent and chemical intermediate, standardizing its lifecycle management becomes critical. While the compound exhibits low acute toxicity to humans, its physicochemical profile—specifically its lipophilicity and aquatic toxicity—demands rigorous containment and disposal strategies to prevent environmental contamination. This guide provides a self-validating, step-by-step operational protocol for the safe handling and disposal of this chemical.

Physicochemical Profile & Risk Assessment

To design an effective disposal strategy, we must first analyze the compound's physical and environmental behavior. The following table summarizes the quantitative data that dictate our operational constraints.

Physicochemical PropertyValueOperational & Disposal Implication
CAS Number 25265-77-4Essential identifier for accurate EPA/RCRA waste profiling and manifesting.
Flash Point 122 °C (251.6 °F)Combustible liquid; necessitates isolation from open flames and strong oxidizing agents[1].
Boiling Point 255 – 261.5 °CLow volatility at room temperature minimizes acute inhalation risks during routine handling[1].
Log Pow 3.20 - 3.47Moderate lipophilicity; indicates a high potential for bioaccumulation in aquatic environments[2].
Aquatic Toxicity Harmful (Category 3)Strict prohibition against drain disposal; requires specialized incineration[3].

Disposal Workflow Visualization

The following diagram outlines the logical decision tree for managing 25265-77-4 waste, ensuring that both routine generation and accidental spills are routed to the correct regulatory endpoints.

G Gen Waste Generation (CAS 25265-77-4) Dec Routine or Spill? Gen->Dec Routine Routine Disposal Segregate as Non-Halogenated Dec->Routine Standard Spill Spill Response Absorb with Inert Material Dec->Spill Accidental Contain Containment Sealable, Spark-Proof Container Routine->Contain Spill->Contain Profile Waste Profiling (EPA 40 CFR Part 261.3) Contain->Profile Dispose Final Disposal Approved Incineration Facility Profile->Dispose

Workflow for 1,3-Pentanediol, 2,2,4-trimethyl-, monoisobutyrate disposal.

Accidental Spill Remediation Protocol

In the event of an accidental release, immediate containment is required to prevent the substance from entering the laboratory's wastewater infrastructure.

Step 1: Source Isolation & Hazard Assessment

  • Action: Immediately halt operations, ensure adequate ventilation, and eliminate all potential ignition sources[4].

  • Causality: Although the compound's flash point is relatively high (122 °C), aerosolized droplets or the presence of volatile co-solvents in a laboratory setting can significantly lower the effective ignition threshold[1].

  • Validation: Visually confirm that no further liquid is pooling and that all nearby heat sources are powered down.

Step 2: Inert Absorption

  • Action: Apply an inert absorbent material, such as 4, starting from the perimeter of the spill and working inward[4].

  • Causality: Combustible organic absorbents (like sawdust) must be avoided because they can create a fire hazard when mixed with combustible liquids and exposed to air or incompatible strong oxidizing agents[5].

  • Validation: The protocol is successful when no free-flowing liquid remains visible, and the absorbent material appears uniformly saturated.

Step 3: Containment & Transfer

  • Action: Use2 to collect the saturated absorbent and transfer it into a sealable, compatible waste container (e.g., high-density polyethylene or metal)[2].

  • Causality: Non-sparking tools prevent the ignition of any residual vapors, ensuring a safe transfer process[2].

  • Validation: Ensure the container lid is securely fastened and the exterior is free of residue.

Step 4: Surface Decontamination

  • Action: Wash the affected area thoroughly with a detergent and water solution[6].

  • Causality: The compound's low water solubility means water alone is insufficient; a surfactant is required to emulsify and remove the remaining lipophilic residue[6].

  • Validation: Wipe the dried surface with a clean paper towel; the absence of an oily film confirms complete decontamination.

Standard Operating Procedure (SOP) for Routine Disposal

For planned disposal of excess reagents or reaction byproducts containing this compound, adherence to environmental regulations is mandatory.

Step 1: Waste Segregation

  • Action: Collect liquid waste in a designated "Non-Halogenated Organic Waste" container. Keep away from incompatible materials such as6[6].

  • Causality: Mixing with incompatible materials can lead to hazardous decomposition products, including acrid smoke, carbon monoxide, and carbon dioxide[7].

  • Validation: Verify the container's chemical compatibility log and ensure the pH of the waste mixture remains neutral before addition.

Step 2: Regulatory Profiling & Final Disposal

  • Action: Classify the waste in accordance with local regulations, such as8[8].

  • Causality: While not regulated as a hazardous material for transport by the DOT, its Category 3 Aquatic Toxicity requires it to be processed by an approved waste disposal plant rather than municipal wastewater systems[8]. The compound must not be allowed to enter drains or waterways[3].

  • Validation: Cross-reference the waste manifest with the facility's approved chemical inventory list prior to scheduling pickup by a licensed environmental services contractor.

References

  • ChemicalBook.
  • Cecil County. "Safety Data Sheet - Cecil County". cecilcountymd.gov.
  • Redox.
  • THD Static. "SAFETY DATA SHEET".
  • Rust-Oleum. "Safety Data Sheet - Rust-Oleum GHS 16 Section SDS". rustoleum.com.
  • Spectrum Chemical. "Safety Data Sheet - Spectrum Chemical". spectrumchemical.com.
  • Echemi.
  • AkzoNobel.
  • Rolfes Chemicals. "Texanol - Rolfes Chemicals". rolfeschemicals.com.

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Handling

Personal protective equipment for handling 1,3-Pentanediol, 2,2,4-trimethyl-, monoisobutyrate

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals This guide provides comprehensive, immediate safety and logistical information for the handling of...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive, immediate safety and logistical information for the handling of 1,3-Pentanediol, 2,2,4-trimethyl-, monoisobutyrate. Designed with full editorial control to move beyond a simple checklist, this document offers a deep dive into the "why" behind each procedural step, ensuring a foundation of scientific integrity and trust. Our aim is to be your preferred source for laboratory safety and chemical handling intelligence, adding value far beyond the product itself.

Core Compound Understanding: The Foundation of Safety

1,3-Pentanediol, 2,2,4-trimethyl-, monoisobutyrate is a clear, combustible liquid with a mild odor.[1] While it is not classified for most acute toxicities, it is crucial to handle it with care to avoid potential irritation and other health effects.[1] Understanding its physical and chemical properties is the first step in a robust safety protocol.

PropertyValue
Physical State Liquid[1]
Appearance Clear, Colorless[1]
Odor Mild[1]
Flash Point 119 - 122 °C (Closed Cup)[1]
Boiling Point 255 - 261.5 °C[1]
Water Solubility Limited (2 g/100ml )[2]
Vapor Pressure <0.01 mmHg @ 20 °C[1]

Chemically, it is an ester that can react with acids to generate heat.[3] It is incompatible with strong oxidizing agents, strong acids, and strong bases.[1][4]

Personal Protective Equipment (PPE): An Essential Barrier

The selection of appropriate PPE is paramount and should be based on a thorough risk assessment of the specific procedures being performed.

Eye and Face Protection
  • Minimum Requirement: Chemical safety goggles are mandatory to protect against splashes.[1][3]

  • Enhanced Protection: For tasks with a higher risk of splashing, such as transferring large volumes, a face shield should be worn in conjunction with goggles.[1][5]

Skin and Body Protection
  • Hand Protection: Chemical-resistant gloves are required.[1][5] Nitrile gloves are suitable for incidental contact, while materials like Neoprene, PVC, or Viton are recommended for more extensive handling.[1]

  • Body Protection: A lab coat is the minimum requirement.[4] For procedures with a significant splash risk, a chemically-resistant apron or full-body suit should be considered.[1]

Respiratory Protection
  • Standard Conditions: In a well-ventilated area, such as under a fume hood, respiratory protection is not typically necessary.[4]

  • High-Risk Scenarios: If working in a poorly ventilated area or if there is a potential for generating mists or vapors, a NIOSH-approved respirator with an organic vapor cartridge is recommended.[1]

PPE_Selection_Process cluster_task_assessment Task Risk Assessment cluster_ppe_selection PPE Selection A Start: Handling 1,3-Pentanediol, 2,2,4-trimethyl-, monoisobutyrate B Potential for Splash? A->B C Duration of Contact? A->C D Adequate Ventilation? A->D I Lab Coat A->I E Chemical Goggles B->E Low F Face Shield + Goggles B->F High G Nitrile Gloves C->G Incidental H Chemically Resistant Gloves (e.g., Neoprene, Viton) C->H Prolonged J Respirator with Organic Vapor Cartridge D->J No / Aerosol Generation K Work in Fume Hood D->K Yes

Caption: A flowchart to guide the selection of appropriate PPE based on the task.

Operational and Disposal Plans: A Step-by-Step Guide

A comprehensive safety plan covers the entire lifecycle of the chemical in the laboratory, from receiving to disposal.

Handling and Storage
  • Ventilation: Always handle this chemical in a well-ventilated area.[1][5] A local exhaust or fume hood is strongly recommended.[1]

  • Hygiene: Do not eat, drink, or smoke when using this product.[1][2] Wash hands thoroughly after handling.[5]

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[2][4] Store away from incompatible materials like strong oxidizing agents.[4][5]

Spill Response
  • Isolation: Immediately isolate the spill or leak area.[1]

  • Containment: For small spills, absorb with an inert material such as sand, vermiculite, or a universal binder.[6][7] For large spills, dike the area to prevent spreading.[7]

  • Cleanup: Collect the absorbed material into a suitable container for disposal.[2] Flush the area with plenty of water.[1]

  • Environmental Precautions: Prevent entry into drains and waterways.[1]

Disposal
  • Dispose of contents and containers in accordance with all local, regional, national, and international regulations.[1]

  • Incineration is a possible disposal method.[7]

Emergency First Aid Procedures

Immediate and appropriate first aid is critical in the event of an exposure.

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[4] Seek medical attention.[4]

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes.[3] Remove contaminated clothing.[1]

  • Inhalation: Move to fresh air.[2][3] If symptoms occur, get medical attention.[4]

  • Ingestion: Rinse mouth.[5] Call a poison center or doctor if you feel unwell.[2]

Emergency_Response cluster_exposure Exposure Event cluster_first_aid First Aid Measures A Exposure Occurs B Identify Route of Exposure A->B C Eye Contact B->C Eyes D Skin Contact B->D Skin E Inhalation B->E Inhalation F Ingestion B->F Ingestion G Rinse with water for 15 min C->G H Wash with soap and water D->H I Move to fresh air E->I J Rinse mouth, seek medical advice F->J K Seek Immediate Medical Attention G->K J->K

Caption: A streamlined workflow for immediate first aid response to exposure.

References

  • Redox. (2021, July 6).
  • Thermo Fisher Scientific. (2025, December 22).
  • TCI Chemicals.
  • National Oceanic and Atmospheric Administration (NOAA).
  • CPAChem.
  • ChemicalBook.
  • Ataman Kimya.
  • LookChem.
  • Eastman Chemical Company. (2011, June 8).

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